(2-chloro-acetyl)-urea
Description
The exact mass of the compound Chloroacetylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32857. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXTUDLFNOIGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197339 | |
| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |
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Molecular Weight |
136.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-21-3 | |
| Record name | N-(Aminocarbonyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, chloroacetyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetylurea | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroacetyl)urea | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-chloro-acetyl)-urea
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2-chloro-acetyl)-urea, a valuable bifunctional reagent in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles governing the reaction, offering field-proven insights into experimental design, safety protocols, and process validation. The core of the synthesis is the nucleophilic acylation of urea with chloroacetyl chloride. We will explore the reaction mechanism in detail, present a robust and reproducible experimental workflow, and provide guidance on the characterization of the final product. This whitepaper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important synthetic transformation.
The Strategic Importance of this compound
This compound, also known as N-(chloroacetyl)urea, is a versatile synthetic intermediate whose value lies in its distinct functional handles.[1] The molecule incorporates both a urea moiety, capable of hydrogen bonding and acting as a scaffold, and a reactive chloroacetyl group. This N-chloroacetyl group contains a chlorine atom alpha to a carbonyl group, making the adjacent carbon highly susceptible to nucleophilic substitution.[2] This "reactive handle" allows for the covalent modification of various molecules, enabling its use as a key building block for linking the urea scaffold to other chemical entities, such as proteins or peptides.[2] Consequently, chloroacetyl derivatives are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals.[3]
Core Synthesis Principle: Nucleophilic Acylation of Urea
The synthesis of this compound is fundamentally an acylation reaction. Specifically, it involves the nucleophilic attack of urea on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2]
Mechanistic Breakdown
The reaction proceeds via a nucleophilic addition-elimination mechanism, which can be dissected into two primary stages:
-
Nucleophilic Addition: One of the nitrogen atoms of urea, acting as a nucleophile, attacks the carbonyl carbon of chloroacetyl chloride. The electron pair from the nitrogen forms a new N-C bond, while the pi electrons of the carbonyl C=O bond move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group. This step also generates a protonated urea nitrogen.
A base is typically employed to neutralize the hydrochloric acid (HCl) that is formed as a byproduct from the expelled chloride and the proton from the nitrogen.[2] This is critical as it drives the reaction to completion by preventing the protonation of the starting urea, which would render it non-nucleophilic.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, emphasizing safety and leading to a high-purity product. The choice of solvent and base is critical for success. While various solvents can be used, including benzene or even molten chloroacetic acid, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent unwanted side reactions with the highly reactive acyl chloride.[2][4]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Key Properties | Supplier Example |
| Urea | CH₄N₂O | 60.06 | White solid, nucleophile | Sigma-Aldrich |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Corrosive, lachrymator, reacts violently with water.[5] | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid base, HCl scavenger | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Aprotic solvent | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Büchner funnel and filter paper
Safety Pre-Assessment
CRITICAL: This synthesis involves highly hazardous materials and must be performed inside a certified chemical fume hood.
-
Chloroacetyl Chloride: Is toxic if inhaled, swallowed, or in contact with skin.[5] It causes severe skin burns, eye damage, and is a potent lachrymator.[5] It reacts violently with water, liberating toxic gas.[5]
-
This compound: The final product is a skin and respiratory irritant and can cause serious eye damage.[6]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[7]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. The entire apparatus must be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen) to exclude moisture, which would hydrolyze the chloroacetyl chloride.
-
Reagent Preparation: In the flask, dissolve urea (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). The use of a slight excess of triethylamine ensures complete neutralization of the HCl byproduct.[2][8]
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to control the exothermic nature of the acylation and minimize side reactions.
-
Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred urea solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding a small amount of water to hydrolyze any remaining chloroacetyl chloride.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.[4]
Experimental Workflow and Validation
A successful synthesis is validated by confirming the identity and purity of the final product.
Caption: High-level experimental workflow for the synthesis of this compound.
Characterization Techniques
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the presence and integration of protons on the molecule.
-
¹³C NMR: To identify the number of unique carbons, including the two distinct carbonyls.
-
FTIR: To identify key functional groups, such as N-H stretches and the characteristic C=O stretches of the urea and amide.
-
-
Mass Spectrometry: To confirm the molecular weight of the product (136.54 g/mol ).[1]
Conclusion
The synthesis of this compound via the acylation of urea is a robust and efficient method for producing this versatile chemical intermediate. A thorough understanding of the underlying nucleophilic addition-elimination mechanism, coupled with meticulous attention to experimental conditions—particularly moisture exclusion and temperature control—is paramount for achieving high yields and purity. The stringent safety protocols outlined in this guide are non-negotiable due to the hazardous nature of the reagents involved. By following this technically-grounded protocol, researchers can confidently and safely synthesize this compound for application in a wide range of synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemical-label.com [chemical-label.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. arkat-usa.org [arkat-usa.org]
chemical properties of (2-chloro-acetyl)-urea
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chloro-acetyl)-urea
Foreword
This compound, also known as N-(chloroacetyl)urea, stands as a molecule of significant interest to researchers at the intersection of organic synthesis, chemical biology, and drug development. Its deceptively simple structure belies a rich and versatile chemical reactivity. This molecule is characterized by two key functional domains: a highly reactive electrophilic chloroacetyl group and a urea moiety renowned for its ability to form robust hydrogen bond networks. This duality makes it not only a valuable synthetic intermediate but also a powerful tool for probing biological systems and a promising scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of this compound is the first step toward harnessing its potential in experimental design.
Core Identifiers
The compound is identified by several names and registry numbers, ensuring unambiguous reference in research and procurement.
| Identifier | Value | Source(s) |
| IUPAC Name | N-(chloroacetyl)urea | [1] |
| Alternate Names | This compound; N-carbamoyl-2-chloroacetamide | [2][3][4] |
| CAS Number | 4791-21-3 | [1][2][5][6] |
| Molecular Formula | C₃H₅ClN₂O₂ | [2][6][7] |
| Molecular Weight | 136.54 g/mol | [1][2][6] |
| InChI Key | UIXTUDLFNOIGRA-UHFFFAOYSA-N | [1] |
Physicochemical Properties
These properties govern the molecule's behavior in various solvent systems and its potential for interacting with biological membranes.
| Property | Value / Description | Significance & Causality | Source(s) |
| Physical Form | Solid. The related compound chloroacetamide appears as colorless crystals or a white fine powder. | The planar urea group and potential for intermolecular hydrogen bonding favor a stable crystal lattice. | [1] |
| Solubility | The related compound chloroacetamide is readily soluble in water (90 g/L at 25°C). | The polar urea and amide functionalities allow for hydrogen bonding with water, suggesting moderate aqueous solubility. | [8] |
| Predicted XLogP | -0.1 | This low value indicates a hydrophilic character, consistent with its polar functional groups. This suggests it is more likely to be distributed in aqueous cellular compartments than lipid membranes. | [9] |
| Purity (Commercial) | Typically >95% | High purity is essential for quantitative studies and to avoid side reactions from synthetic impurities. | [1][6] |
The Duality of Reactivity: An In-depth Analysis
The chemical behavior of this compound is dominated by the electrophilic nature of its α-carbon and the stability of the urea scaffold.
The Electrophilic Warhead: Nucleophilic Substitution
The primary driver of this molecule's utility as a research probe is the chloroacetyl moiety. The chlorine atom, positioned alpha to a carbonyl group, creates a potent electrophilic center. The electron-withdrawing effect of the adjacent carbonyl carbon polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles.
This reactivity makes this compound an effective alkylating agent .[10] It readily reacts with soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible covalent modification is a cornerstone of its application in chemical biology for identifying and inhibiting enzymes.
Hydrolytic Stability: A Tale of Two Bonds
The molecule's stability in aqueous environments is a critical parameter for its use in biological assays. Hydrolysis can occur at two distinct sites: the chloroacetyl group and the urea moiety.
-
Chloroacetyl Group Hydrolysis: Like other chloroacetamides, this group is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the mechanism is typically a direct Sₙ2 substitution of the chloride ion by a hydroxide ion.[11] Acid-catalyzed hydrolysis is also possible, generally proceeding via nucleophilic acyl substitution.[12] This reaction converts the reactive chloroacetyl group into a less reactive hydroxyacetyl group, effectively "disarming" the molecule.
-
Urea Group Hydrolysis: The urea moiety is generally stable. However, its hydrolysis to ammonia and carbon dioxide can be catalyzed by the enzyme urease, a factor to consider in specific biological systems.[13][14] Degradation can also be induced by reactive chlorine species, though this is more relevant to environmental or electrochemical contexts than typical laboratory settings.[15]
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a framework for quantifying the rate of hydrolysis under physiological conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Buffer: Use a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.4.
-
Initiation of Reaction: Dilute the stock solution into the pre-warmed (37°C) reaction buffer to a final concentration of 100 µM.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts further degradation.
-
Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent compound (m/z 137.01 for [M+H]⁺) over time.
-
Data Interpretation: Plot the concentration of this compound versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the compound under these conditions.
Synthesis and Spectroscopic Characterization
The accessibility of this compound through straightforward synthesis makes it an attractive tool for a wide range of laboratories.
Synthetic Pathway
The most direct route involves the acylation of urea with chloroacetyl chloride.[16][17] This is a classic nucleophilic acyl substitution where the nitrogen of urea attacks the electrophilic carbonyl carbon of the acyl chloride.
References
- 1. This compound | 4791-21-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. m.molbase.com [m.molbase.com]
- 4. 4791-21-3|N-Carbamoyl-2-chloroacetamide|BLD Pharm [bldpharm.com]
- 5. chemical-label.com [chemical-label.com]
- 6. keyorganics.net [keyorganics.net]
- 7. scbt.com [scbt.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - (2-chloroacetyl)urea (C3H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. edu.rsc.org [edu.rsc.org]
- 15. Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of (2-chloro-acetyl)-urea in Covalent Inhibition
Abstract
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the chloroacetamide group stands out for its well-balanced reactivity and synthetic tractability. This technical guide provides an in-depth exploration of the (2-chloro-acetyl)-urea scaffold as a covalent inhibitor. We will dissect its mechanism of action, from the initial non-covalent recognition event, driven by the versatile urea moiety, to the subsequent irreversible SN2 reaction with nucleophilic amino acid residues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing self-validating protocols for the characterization of this important class of inhibitors.
The Strategic Advantage of Covalent Inhibition
The paradigm of drug design has historically favored reversible, non-covalent inhibitors. However, the pursuit of enhanced therapeutic efficacy and the need to overcome drug resistance have catalyzed a renaissance in the development of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, which rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, lasting bond with their protein target.[2] This irreversible or very slowly reversible interaction translates into several key advantages:
-
Potent and Sustained Pharmacological Activity: The durable nature of the covalent bond can lead to a prolonged duration of action, often independent of the drug's pharmacokinetic profile.[1]
-
High Target Occupancy: Covalent binding can achieve and maintain high levels of target engagement, even at lower systemic drug concentrations.
-
Overcoming Drug Resistance: In targets like kinases, covalent inhibitors can overcome resistance mutations that weaken the binding affinity of non-covalent drugs.[1]
The design of a TCI involves two critical components: a recognition element that directs the molecule to the desired protein binding pocket and a reactive electrophilic group, or "warhead," that forms the covalent bond.[3] The chloroacetamide moiety is a privileged and widely used warhead in this context.[1][4]
The this compound Scaffold: A Mechanistic Deep Dive
The inhibitory action of this compound is not a simple, single-step event. It is a sophisticated two-step process that leverages both non-covalent and covalent interactions to achieve potent and specific target inactivation.[2]
Step 1: Reversible Recognition and Complex Formation (Ki)
Before any covalent chemistry occurs, the inhibitor must first find and bind to its target protein. This initial, reversible binding event is governed by an equilibrium process, analogous to that of a standard non-covalent inhibitor, and is characterized by the inhibition constant (Ki).
The urea moiety (-NH-C(=O)-NH-) plays a pivotal role in this initial recognition phase. Its unique structure, featuring two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), makes it a versatile scaffold for establishing precise interactions within a protein's binding pocket.[5][6] These hydrogen bonds, along with other non-covalent forces such as hydrophobic interactions, guide the inhibitor into an optimal orientation, positioning the chloroacetyl warhead in close proximity to a reactive nucleophilic residue on the protein.[2] The strength of these initial interactions is a critical determinant of the inhibitor's overall selectivity.
Step 2: Irreversible Covalent Adduct Formation (kinact)
Once the non-covalent enzyme-inhibitor complex (E·I) is formed, the second, rate-determining step occurs: the formation of the covalent bond. This step is characterized by the rate constant of inactivation (kinact).
The chloroacetamide warhead is a mild electrophile. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] The most common nucleophilic target for chloroacetamides is the thiol group of a cysteine residue.[4][8][9]
The SN2 Reaction Mechanism:
-
Nucleophilic Attack: The thiol group of a cysteine residue, which is more nucleophilic in its deprotonated thiolate form (-S⁻), attacks the electrophilic carbon atom of the chloroacetyl group (the carbon atom bonded to the chlorine).
-
Transition State: A transient, high-energy transition state is formed where the thiolate is partially bonded to the carbon, and the carbon-chlorine bond is partially broken.
-
Bond Formation & Leaving Group Departure: The reaction proceeds with the formation of a stable thioether bond between the inhibitor and the cysteine residue. Simultaneously, the chlorine atom departs as a chloride ion (Cl⁻), a good leaving group.
This reaction results in a permanently modified, and typically inactivated, protein.
Caption: The two-step mechanism of covalent inhibition.
Caption: The SN2 reaction between a cysteine thiolate and the chloroacetyl warhead.
A Self-Validating System: Experimental Characterization
Confirming a covalent mechanism of action requires a multi-faceted experimental approach. Each step in the workflow provides evidence that, when combined, builds an irrefutable case for covalent modification.
Biochemical Assays: Probing for Irreversibility
Initial evidence for a covalent mechanism often comes from enzyme kinetic studies.
-
Time-Dependent Inhibition: Unlike reversible inhibitors which reach equilibrium quickly, the activity of a covalent inhibitor will decrease over time as more enzyme molecules become permanently modified. An assay measuring enzyme activity at various pre-incubation times between the enzyme and inhibitor is a primary indicator.
-
Irreversibility by Dilution: A "jump dilution" experiment provides strong evidence of irreversibility.[8] An enzyme is pre-incubated with a high concentration of the inhibitor to achieve significant modification. The mixture is then rapidly diluted to a concentration where the inhibitor would have little effect if it were reversible. If enzymatic activity does not recover, it indicates a stable, covalent bond has formed.
Mass Spectrometry: The Definitive Proof of Adduct Formation
Mass spectrometry (MS) is the gold standard for confirming that a covalent bond has formed and for identifying the site of modification.[10]
-
Intact Protein MS Analysis: This is the most direct method to confirm covalent binding.[10][11] The protein of interest is incubated with and without the inhibitor, and the samples are analyzed by MS. A successful covalent modification will result in an increase in the protein's mass corresponding to the molecular weight of the inhibitor.[10][12]
-
Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue that was modified, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragment containing the mass shift from the inhibitor can be sequenced, pinpointing the exact site of covalent attachment.[8][9][10]
Table 1: Representative Mass Spectrometry Data for Covalent Adduct Formation
| Sample Description | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm) | Interpretation |
| Protein (Unmodified) | 25000.0 | 25000.4 | - | Unmodified Protein |
| Protein + Inhibitor | 25136.0 | 25136.5 | +136.1 | Covalent Adduct Formed |
| Protein (Cys->Ser Mutant) + Inhibitor | 25000.0 | 25000.3 | -0.1 | No Adduct, Confirms Cys is the target |
Note: Expected mass shift for this compound (MW = 136.54) is +136.54 Da. The observed mass shift confirms a 1:1 stoichiometry.
Caption: Experimental workflow for characterizing a covalent inhibitor.
Experimental Protocols
Expertise in action: The following protocols are designed to be self-validating. The rationale behind critical steps is explained to ensure robust and reproducible data generation.
Protocol 1: Intact Protein Mass Spectrometry Analysis
Objective: To confirm the formation of a covalent adduct between a target protein and a this compound based inhibitor.
Methodology:
-
Sample Preparation:
-
Prepare two samples in parallel in microcentrifuge tubes:
-
Control: 10 µM of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Test: 10 µM of the target protein incubated with 50 µM of the this compound inhibitor (a 5-fold molar excess is a good starting point).
-
-
Causality: Using a molar excess of the inhibitor drives the reaction towards completion, maximizing the observable signal for the covalent adduct.
-
-
Incubation:
-
Incubate both samples for 2 hours at room temperature. The optimal time and temperature may need to be determined empirically based on the inhibitor's reactivity.
-
-
Quenching and Denaturation:
-
Stop the reaction by adding an equal volume of a quenching solution, typically 0.2% formic acid in water.
-
Causality: The acidic solution immediately stops the reaction and denatures the protein. Denaturation is crucial for exposing the entire protein surface to the electrospray ionization source, leading to a better quality mass spectrum.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
The LC step serves to desalt the sample prior to MS analysis. A rapid gradient using water and acetonitrile (both with 0.1% formic acid) is typically sufficient.
-
-
Data Analysis:
-
Acquire the mass spectra for both the control and test samples.
-
Deconvolute the raw data (which shows a distribution of multiply charged ions) to obtain the zero-charge mass of the protein.
-
Compare the deconvoluted mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[11]
-
Protocol 2: Time-Dependent Inhibition Assay
Objective: To determine if the inhibitor exhibits time-dependent inactivation of its target enzyme, a hallmark of covalent modification.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme, the inhibitor, and the enzyme's substrate in an appropriate assay buffer.
-
-
Pre-incubation:
-
In a 96-well plate, create a series of pre-incubation mixtures containing the enzyme and the inhibitor at a fixed concentration.
-
Create a parallel series containing the enzyme and vehicle (e.g., DMSO) as a control.
-
Causality: This setup allows for the direct comparison of inhibited versus uninhibited enzyme activity at each time point.
-
-
Time-Course Measurement:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate to a well from both the inhibitor and control series.
-
Causality: Staggering the substrate addition allows you to "snapshot" the amount of active enzyme remaining at each pre-incubation time point.
-
-
Activity Measurement:
-
Immediately measure the rate of the enzymatic reaction using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.
-
-
Data Analysis:
-
For each time point, calculate the percentage of remaining enzyme activity by comparing the reaction rate of the inhibitor-treated sample to the vehicle control.
-
Plot the percentage of remaining activity versus the pre-incubation time. A downward trend indicates time-dependent inhibition.
-
Conclusion
The this compound scaffold represents a potent and versatile tool in the development of targeted covalent inhibitors. Its mechanism of action, a carefully orchestrated two-step process involving initial non-covalent recognition and subsequent irreversible bond formation, allows for a fine-tuning of both potency and selectivity. Understanding this mechanism is paramount for medicinal chemists seeking to harness its power. The experimental workflows detailed in this guide, from biochemical assays to definitive mass spectrometric confirmation, provide a robust, self-validating framework for researchers to confidently characterize these inhibitors and accelerate the discovery of next-generation covalent therapeutics.
References
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Chloroacetyl-Urea Scaffold: A Versatile Electrophilic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. Among these, the (2-chloro-acetyl)-urea moiety has emerged as a highly versatile and reactive scaffold, enabling the synthesis of a diverse array of bioactive molecules. Its inherent electrophilicity, conferred by the chloroacetyl group, coupled with the hydrogen bonding capabilities of the urea functional group, provides a powerful platform for the design and development of targeted covalent inhibitors and other medicinally relevant compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in medicinal chemistry, offering insights for researchers and drug development professionals.
The Chemistry of this compound: Synthesis and Reactivity
The synthetic utility of this compound lies in its straightforward preparation and predictable reactivity. It is typically synthesized through the acylation of urea with chloroacetyl chloride.[1] This reaction provides a bifunctional molecule with a reactive electrophilic center and a hydrogen-bonding donor/acceptor system.
Synthesis of this compound
The synthesis of this compound is a direct and efficient process.
Experimental Protocol: Synthesis of this compound
Materials:
-
Urea
-
Chloroacetyl chloride[2]
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve urea in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
dot graph "Synthesis_of_2_Chloroacetyl_urea" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} digraph "Synthesis of this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: General synthesis of this compound.
Reactivity Profile: A Gateway to Diverse Heterocycles
The key to the versatility of this compound is the electrophilic nature of the carbon atom alpha to the carbonyl group. This makes it highly susceptible to nucleophilic substitution by a wide range of nucleophiles, particularly those containing sulfur and nitrogen atoms.[3][4] This reactivity has been extensively exploited for the synthesis of various heterocyclic scaffolds of medicinal importance.
dot graph "Reactivity_of_2_Chloroacetyl_urea" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Nucleophilic substitution on this compound.
Applications in the Synthesis of Bioactive Heterocycles
The reaction of this compound with various dinucleophiles provides a facile entry into a variety of five- and six-membered heterocyclic systems. These scaffolds are prevalent in numerous clinically used drugs and biologically active compounds.
Synthesis of 2-Aminothiazole Derivatives
One of the most well-documented applications of chloroacetylated compounds is in the Hantzsch thiazole synthesis. The reaction of this compound with thiourea is a classic example, leading to the formation of 2-amino-thiazole derivatives.[2][5][6] These derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: Synthesis of 2-(Ureido-acetamido)-thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Base (e.g., Sodium acetate)
Procedure:
-
Dissolve this compound and an equimolar amount of thiourea in ethanol in a round-bottom flask.
-
Add a catalytic amount of a weak base, such as sodium acetate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
dot graph "Hantzsch_Thiazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} Caption: Synthesis of 2-aminothiazoles from this compound.
Synthesis of 2-Imino-4-thiazolidinones
The reaction of N-substituted chloroacetamides with thioureas can also lead to the formation of 2-imino-4-thiazolidinone derivatives.[7][8] This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects. The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization.
Synthesis of Hydantoin Derivatives
Hydantoins are another important class of heterocyclic compounds with a wide range of therapeutic applications, including as anticonvulsants and antidiabetic agents.[9][10] While not a direct cyclization of this compound itself, the chloroacetyl group can be used to introduce a reactive handle onto a molecule, which can then be further elaborated to form a hydantoin ring. For instance, a chloroacetylated amino acid derivative can undergo reaction with a cyanate source, followed by cyclization to yield a hydantoin.
Mechanism of Action: Covalent Inhibition and Beyond
The presence of the reactive chloroacetyl group in derivatives of this compound strongly suggests a potential for covalent inhibition of biological targets.[11][12] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition. This can offer advantages in terms of potency and duration of action.
The electrophilic carbon of the chloroacetyl group can react with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the active site of an enzyme or the binding pocket of a receptor. This covalent modification can disrupt the protein's function, leading to a therapeutic effect.
For example, N-phenyl-N'-(2-chloroethyl)ureas (CEUs), close analogs of chloroacetyl ureas, have been shown to act as antimitotic agents by alkylating β-tubulin.[13] This covalent modification disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Beyond covalent inhibition, the urea moiety itself is a privileged scaffold in medicinal chemistry.[2] It is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets. This property is crucial for the binding affinity and selectivity of many drugs.
dot digraph "Covalent_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Covalent inhibition by a this compound derivative.
Therapeutic Potential: A Landscape of Opportunities
Derivatives of this compound have been investigated for a wide range of therapeutic applications, primarily in the fields of oncology and infectious diseases.
Anticancer Agents
The ability of chloroacetyl-containing compounds to act as alkylating agents makes them attractive candidates for anticancer drug development.[13] As mentioned, derivatives targeting tubulin have shown promise as antimitotic agents. Furthermore, the diverse heterocyclic scaffolds that can be synthesized from this compound are known to interact with various other cancer-related targets, such as protein kinases and enzymes involved in DNA replication and repair.
Antimicrobial Agents
Thiazole and thiazolidinone derivatives, readily accessible from this compound, have a long history of investigation as antimicrobial agents.[14] They have been shown to be effective against a range of bacteria and fungi. The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of the cell wall or membrane.
Future Perspectives and Conclusion
The this compound scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis, predictable reactivity, and ability to serve as a precursor to a wide range of medicinally important heterocyclic systems make it an attractive starting point for drug discovery programs. The potential for its derivatives to act as covalent inhibitors offers a promising strategy for developing potent and selective therapeutic agents.
Future research in this area will likely focus on the design and synthesis of novel derivatives with improved pharmacological profiles, including enhanced target selectivity and reduced off-target toxicity. The exploration of new reaction methodologies to further expand the diversity of accessible heterocyclic scaffolds will also be a key area of investigation. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of innovative medicines.
References
- 1. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
- 10. jddtonline.info [jddtonline.info]
- 11. Thiourea - Wikipedia [en.wikipedia.org]
- 12. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives for Anticancer Research
Foreword: The Enduring Versatility of the Urea Scaffold in Oncology
The urea moiety, a deceptively simple functional group, has proven to be a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer agents.[1] Its journey from the first approved urea-based drug, Suramin, over a century ago to the modern era of targeted kinase inhibitors demonstrates a remarkable and enduring utility.[1][2] The urea functional group's unique physicochemical properties, particularly its ability to act as a rigid hydrogen bond donor-acceptor unit, allow it to form critical, high-affinity interactions within the active sites of various oncogenic proteins.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating the journey from conceptual design and synthesis to the biological evaluation of novel urea derivatives, grounded in field-proven insights and established protocols.
The Urea Moiety as a Cornerstone for Kinase Inhibition
A significant number of modern urea-based anticancer drugs function as multi-kinase inhibitors, simultaneously targeting several signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[4] This multi-targeted approach is a powerful strategy to overcome the notorious adaptability and resistance mechanisms of cancer cells.
Mechanism of Action: Disrupting Oncogenic Signaling
The primary mechanism of action for many diaryl urea derivatives, such as the landmark drug Sorafenib, involves the competitive inhibition of ATP binding to the catalytic domain of various protein kinases.[5][6] The urea linker is paramount to this interaction, typically forming a bidentate hydrogen bond with a conserved glutamate residue in the kinase hinge region and a backbone amide group of a conserved aspartate, effectively anchoring the inhibitor in the ATP-binding pocket.[3][7]
Key pathways disrupted by these agents include:
-
The Ras/Raf/MEK/ERK Pathway: This is a central signaling cascade that regulates cell proliferation and survival. Urea derivatives like Sorafenib are potent inhibitors of Raf kinases (C-Raf and B-Raf), thereby halting downstream signaling and inhibiting tumor cell division.[5][6]
-
Receptor Tyrosine Kinases (RTKs): Many urea derivatives inhibit RTKs involved in angiogenesis (the formation of new blood vessels that supply tumors). These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-β).[5][8] By blocking these receptors on endothelial cells, the inhibitors effectively cut off the tumor's blood supply.[9]
The diagram below illustrates the dual inhibitory action of a typical urea-based multi-kinase inhibitor.
Caption: Dual inhibitory mechanism of urea-based kinase inhibitors.
Rational Design and Lead Optimization
The discovery of novel urea derivatives rarely relies on serendipity. It is a structured process of rational design, often beginning with a known scaffold or a high-throughput screening (HTS) hit, followed by iterative cycles of chemical synthesis and biological evaluation.[2]
The Drug Discovery Workflow
The logical progression from an initial concept to a preclinical candidate follows a well-defined, cyclical workflow. This process is designed to systematically enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Caption: Iterative workflow for anticancer drug discovery.
Structure-Activity Relationship (SAR) Insights
SAR studies are the intellectual core of lead optimization, providing causality for experimental choices. For a typical diaryl urea scaffold, the molecule can be deconstructed into three key regions:
-
"Hinge-Binding" Aromatic Ring: This part of the molecule interacts with the kinase hinge region. Modifications here can drastically alter potency and kinase selectivity.
-
Central Urea Linker: This is the critical pharmacophore. While typically conserved, replacing it with a less rigid linker like a succinic acid diamide often results in a dramatic loss of activity, highlighting the importance of the urea's structural rigidity.[2]
-
"Distal" Aromatic/Heterocyclic Ring: This region projects towards the solvent-exposed area of the ATP-binding pocket. Modifications here are crucial for fine-tuning physicochemical properties like solubility and for establishing additional interactions that enhance selectivity. For example, the N-methylpicolinamide group in Sorafenib significantly improves its properties.[10]
A study on carnosic acid derivatives found that incorporating aromatic urea moieties enhanced antiproliferative activity, with specific substitutions on the aromatic ring leading to IC50 values in the low micromolar range against colorectal cancer cell lines.[11][12] This underscores the power of targeted modifications to the distal ring.
Synthesis of Novel Diaryl Urea Derivatives
The synthetic versatility of the urea scaffold is a key advantage for medicinal chemists.[1] The most common and reliable method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aromatic amine with an aromatic isocyanate.
General Synthetic Scheme
The isocyanate intermediate can be generated in situ from an amine using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI), or it can be a stable, commercially available starting material. The subsequent reaction with a second, distinct amine yields the final diaryl urea product.
Caption: General synthetic pathway for diaryl urea derivatives.
Experimental Protocol: Synthesis of a Sorafenib Analogue
This protocol describes a representative synthesis of a diaryl urea via an isocyanate intermediate. The self-validating nature of this protocol lies in the purification and characterization steps, which confirm the identity and purity of the desired product.
Objective: To synthesize 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea.
Materials:
-
4-Phenoxyaniline
-
4-Chlorophenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask, add 4-phenoxyaniline (1.85 g, 10 mmol). Dissolve the amine in 30 mL of anhydrous dichloromethane.
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas and maintain a positive pressure to exclude atmospheric moisture, which can react with the isocyanate.
-
Reagent Addition: While stirring the solution at room temperature (20-25°C), add a solution of 4-chlorophenyl isocyanate (1.54 g, 10 mmol) in 10 mL of anhydrous DCM dropwise over 10 minutes.
-
Causality Note: A slow, dropwise addition is employed to control the exothermic reaction and prevent the formation of side products. Anhydrous solvent is critical as water will hydrolyze the isocyanate to form an unstable carbamic acid, which decomposes to the corresponding amine, leading to the formation of a symmetric urea byproduct.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting amine.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid is often pure enough for many applications.
-
Purification (Self-Validation): For high purity, the crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. The pure product should appear as a white solid.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected data will validate the successful synthesis of the target molecule.
Biological Evaluation of Novel Derivatives
Once a novel urea derivative is synthesized and purified, its anticancer potential must be rigorously evaluated. This typically begins with in vitro assays to determine cytotoxicity and moves to more complex cellular and mechanistic studies.
In Vitro Antiproliferative Assays
The first step is to assess the compound's ability to inhibit the growth of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[11]
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel urea derivative against a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast carcinoma).
Materials:
-
Human cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Novel urea derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel urea derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Causality Note: A serial dilution series is essential to generate a dose-response curve from which an accurate IC50 value can be calculated. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition (Self-Validation): Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in a clear, tabular format for easy comparison.
| Compound | Primary Target(s) | Approved Indications | Reference |
| Sorafenib | Raf, VEGFR, PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma, Hepatocellular Carcinoma | [5][13] |
| Lenvatinib | VEGFR, FGFR, PDGFRα, RET, c-KIT | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | [1][8][14] |
| Regorafenib | Raf, VEGFR, PDGFR, c-KIT, RET | Colorectal Cancer, GIST, Hepatocellular Carcinoma | [3] |
| Quizartinib | FLT3 | Acute Myeloid Leukemia | [2] |
Table 1: Examples of FDA-Approved Urea-Based Kinase Inhibitors and Their Targets.
| Compound | HCT116 IC50 (µM) | SW480 IC50 (µM) | A375 IC50 (µM) | Reference |
| Carnosic Acid | > 100 | > 100 | > 100 | [11] |
| Derivative 13 | 14.0 | 11.0 | 15.0 | [11] |
| Derivative 14 | 9.8 | 8.9 | 10.0 | [11][12] |
| Cisplatin | 15.0 | 20.0 | 12.0 | [11] |
Table 2: Example Antiproliferative Activity (IC50) of Novel Urea-Containing Carnosic Acid Derivatives.[11][12]
Future Perspectives and Conclusion
The field of urea-based anticancer agents continues to evolve. Current research focuses on several promising avenues:
-
Hybrid Molecules: Combining the urea scaffold with other pharmacophores to create hybrid molecules with dual or complementary mechanisms of action.[15]
-
Targeting Novel Kinases: Expanding the scope of urea derivatives to inhibit other kinase families implicated in cancer, such as LIM kinase (Limk) or p38 MAP kinase.[13][16]
-
Overcoming Resistance: Designing next-generation derivatives that are active against tumors that have developed resistance to first-line therapies like Sorafenib.[2]
The urea scaffold's synthetic tractability and its profound ability to engage with key oncogenic targets ensure its continued relevance in drug discovery. The systematic application of the principles and protocols outlined in this guide—from rational design and synthesis to rigorous biological validation—will empower researchers to develop the next generation of innovative and effective urea-based anticancer therapies.
References
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. qingmupharm.com [qingmupharm.com]
- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenvatinib - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity of (2-chloro-acetyl)-urea with Amino Acid Residues
Abstract
(2-chloro-acetyl)-urea is a bifunctional reagent featuring a reactive chloroacetyl group and a urea moiety. This guide provides a comprehensive technical overview of its reactivity towards nucleophilic amino acid residues, a critical aspect for its application in protein modification, cross-linking studies, and drug development. We will delve into the mechanistic details of its reactions with key amino acid side chains, explore the factors governing this reactivity, and provide field-proven experimental protocols for its effective use. This document is intended for researchers, scientists, and professionals in the fields of chemical biology, proteomics, and drug discovery who seek a deeper understanding of this versatile chemical tool.
Introduction: The Unique Chemical Landscape of this compound
This compound belongs to the class of haloacetyl compounds, which are well-established reagents for the covalent modification of proteins. The core of its reactivity lies in the electrophilic nature of the carbon atom alpha to the carbonyl group, which is susceptible to nucleophilic attack by various amino acid side chains. What sets this compound apart is the presence of the urea functional group, which modulates the reactivity of the chloroacetyl moiety and introduces unique chemical properties.
The urea group, with its two nitrogen atoms adjacent to a carbonyl, can participate in resonance, delocalizing the lone pair of electrons from the nitrogen atoms into the carbonyl group. When the chloroacetyl group is attached to one of these nitrogens, this resonance can extend to the chloroacetyl carbonyl. This electronic effect is postulated to reduce the partial positive charge on the chloroacetyl carbonyl carbon, thereby decreasing the inductive electron withdrawal from the alpha-carbon. Consequently, the alpha-carbon in this compound is expected to be less electrophilic compared to that in a simple chloroacetamide. This moderation of reactivity can be advantageous, potentially leading to more selective modifications under controlled conditions.
Reactivity Profile with Amino Acid Residues
The primary mode of reaction for this compound with proteins is through an SN2 nucleophilic substitution mechanism, where a nucleophilic amino acid side chain attacks the electrophilic alpha-carbon of the chloroacetyl group, displacing the chloride ion. The reactivity is highly dependent on the nucleophilicity of the amino acid side chains and their accessibility within the protein structure.
Cysteine: The Primary Target
The thiol group of cysteine is the most potent nucleophile among the common amino acid side chains under physiological conditions, making it the primary target for this compound. The reaction results in the formation of a stable thioether bond.
-
Mechanism: The deprotonated thiolate anion (S-) of a cysteine residue acts as a powerful nucleophile, readily attacking the alpha-carbon of the chloroacetyl group.
-
Causality of Experimental Choice: The reaction is typically performed at a pH range of 7.0-8.5. At this pH, a significant portion of the cysteine thiol groups (pKa ~8.3) are in the more nucleophilic thiolate form, accelerating the reaction rate.[1]
Caption: Reaction of this compound with a cysteine residue.
Histidine: A pH-Dependent Reaction
The imidazole side chain of histidine can also be alkylated by this compound. This reaction is highly dependent on the pH and the accessibility of the histidine residue.
-
Mechanism: The reaction typically occurs on the Nτ or Nπ nitrogen of the imidazole ring, with the Nτ being the more common site of alkylation. The nucleophilicity of the imidazole ring is significant when it is unprotonated.
-
Causality of Experimental Choice: The pKa of the histidine side chain is approximately 6.0. Therefore, the reaction is more favorable at a pH above 6.0, where a larger fraction of histidine residues are in the neutral, more nucleophilic state.
Caption: Reaction of this compound with a histidine residue.
Lysine and the N-terminus: Less Favorable but Possible
The primary amine of the lysine side chain and the α-amine group of the protein's N-terminus are also potential nucleophiles for reaction with this compound. However, these reactions are generally less favorable than with cysteine.
-
Mechanism: The unprotonated amine group attacks the alpha-carbon of the chloroacetyl moiety.
-
Causality of Experimental Choice: The pKa of the lysine side chain is around 10.5, and the N-terminal α-amine group typically has a pKa between 8.0 and 9.0. Consequently, these reactions require a higher pH (typically > 8.5) to ensure a sufficient concentration of the more reactive unprotonated amine. At neutral pH, the majority of these groups are protonated and thus poor nucleophiles.
Caption: Reaction with lysine or the N-terminus.
Factors Influencing Reactivity
The successful application of this compound for protein modification hinges on a clear understanding of the factors that govern its reactivity and selectivity.
| Factor | Influence on Reactivity | Rationale |
| pH | Strongly influences the protonation state of nucleophilic side chains. | Higher pH deprotonates thiols, amines, and imidazoles, increasing their nucleophilicity and reaction rate. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction. However, excessive heat can lead to protein denaturation. |
| Reagent Concentration | Higher concentrations of this compound increase the reaction rate. | Based on the principles of chemical kinetics. However, very high concentrations can lead to non-specific modifications. |
| Solvent | The choice of solvent can affect reagent stability and protein conformation. | Aqueous buffers are standard. Organic co-solvents may be needed for poorly soluble proteins but can affect protein structure. |
| Local Protein Environment | The accessibility of amino acid residues and the surrounding electrostatic environment play a crucial role. | Buried residues will not react. The presence of nearby basic residues can accelerate the reaction by promoting deprotonation of the nucleophile.[2] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checkpoints and analytical methods to ensure the success and specificity of the modification.
General Workflow for Protein Modification
Caption: A general experimental workflow for protein modification.
Detailed Protocol for Cysteine Modification
Materials:
-
Purified protein with accessible cysteine residues
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
L-cysteine or Tris-HCl for quenching
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines and thiols.
-
Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Quench the reaction by adding L-cysteine or Tris-HCl to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts using a desalting column equilibrated with the desired storage buffer.
Mass Spectrometry Analysis for Verification
Trustworthiness through Verification: Mass spectrometry is an indispensable tool for confirming the covalent modification and identifying the specific amino acid residues that have reacted.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the modified protein.
-
Denature the protein (e.g., with 8 M urea).
-
Reduce disulfide bonds (e.g., with DTT).
-
Alkylate any remaining free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling. This step is crucial to differentiate between cysteines that were modified by this compound and those that were originally present as free thiols.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Specify the mass shift corresponding to the this compound modification on potential amino acid residues (Cys, His, Lys). The mass of the modification is the mass of this compound minus the mass of HCl.[3]
-
Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.
-
Conclusion: A Versatile Tool with Controllable Reactivity
This compound is a valuable reagent for the covalent modification of proteins. Its reactivity is primarily directed towards cysteine residues, with the potential to modify histidine, lysine, and the N-terminus under specific conditions. The presence of the urea moiety is anticipated to moderate the reactivity of the chloroacetyl group, offering a more controlled modification profile compared to more aggressive haloacetamides. By carefully controlling experimental parameters such as pH, temperature, and reagent concentration, researchers can achieve a high degree of specificity. The validation of modifications by mass spectrometry is a critical step to ensure the integrity and reproducibility of the experimental results. This guide provides a solid foundation for the effective and reliable use of this compound in a wide range of applications in chemical biology and drug development.
References
structural analysis of N-acyl cyclic urea compounds
An In-Depth Technical Guide to the Structural Analysis of N-Acyl Cyclic Urea Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl cyclic urea compounds represent a pivotal class of molecules in contemporary drug discovery and medicinal chemistry.[1][2] Their inherent structural features, particularly the capacity for robust hydrogen bonding, allow for potent and selective interactions with a diverse range of biological targets.[1] This guide provides a comprehensive overview of the essential analytical techniques employed for the rigorous structural elucidation and conformational analysis of these compounds. We delve into the theoretical underpinnings and practical applications of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Through detailed protocols, data interpretation strategies, and illustrative diagrams, this document aims to equip researchers with the necessary knowledge to confidently characterize N-acyl cyclic urea derivatives and accelerate their drug development programs.
Introduction: The Significance of N-Acyl Cyclic Ureas in Drug Discovery
The urea functional group is a privileged scaffold in medicinal chemistry, integral to the molecular architecture of numerous approved drugs.[2][3] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with protein targets.[1] The incorporation of a cyclic urea moiety can impart conformational rigidity, enhancing binding affinity and selectivity.[2] Furthermore, the N-acyl group provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
N-acyl cyclic urea derivatives have demonstrated a wide spectrum of biological activities, including roles as HIV protease inhibitors, selective NK1 antagonists, and Chk1 inhibitors.[4] Their importance extends to being key intermediates in the synthesis of pharmaceuticals and advanced polymer materials.[4][5] Given their therapeutic potential, a thorough understanding of their three-dimensional structure and conformational dynamics is paramount for rational drug design and optimization.
Foundational Analytical Techniques for Structural Elucidation
A multi-pronged analytical approach is essential for the unambiguous characterization of N-acyl cyclic urea compounds. The primary techniques employed are X-ray crystallography for solid-state structure determination, NMR spectroscopy for elucidating structure and conformation in solution, and mass spectrometry for accurate mass determination and fragmentation analysis.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides definitive information about the precise spatial arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This technique is invaluable for understanding the intrinsic conformational preferences of N-acyl cyclic ureas and their intermolecular interactions in the solid state.
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and an initial structural model is built. This model is refined against the experimental data to obtain the final, accurate crystal structure.
The output of an X-ray diffraction experiment is a detailed three-dimensional model of the molecule. Key parameters to analyze include:
-
Conformation: The relative orientation of the acyl group and the cyclic urea ring. The planarity of the urea moiety and any puckering of the ring can be precisely determined.
-
Intramolecular Interactions: The presence of intramolecular hydrogen bonds, which can significantly influence the compound's conformation.
-
Intermolecular Interactions: Analysis of hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal lattice provides insights into how these molecules self-assemble.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful and versatile technique for determining the structure of molecules in solution, providing information that is often complementary to solid-state X-ray data. For N-acyl cyclic ureas, ¹H and ¹³C NMR are fundamental for initial characterization, while advanced 2D NMR techniques can reveal detailed conformational and connectivity information.[4][5][6]
| Experiment | Information Obtained |
| ¹H NMR | Provides information on the number and chemical environment of protons. Chemical shifts, coupling constants, and integration are key parameters. |
| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule.[4][5][6] |
| COSY (Correlation Spectroscopy) | Identifies proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, crucial for assigning quaternary carbons and piecing together molecular fragments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.[7] |
-
Sample Preparation: Dissolve a few milligrams of the purified N-acyl cyclic urea compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. Ensure proper referencing of the chemical shifts.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).
-
Data Processing and Analysis: Process the NMR data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure and deduce its preferred conformation in solution.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of N-acyl cyclic urea compounds with high accuracy and for obtaining structural information through fragmentation analysis.[4][5] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a molecule.[4][5]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, making it ideal for many N-acyl cyclic ureas.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.
In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation patterns of N-acyl cyclic ureas can be diagnostic and help to distinguish between isomers.[8]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
MS/MS Analysis: Select the protonated molecule [M+H]⁺ or other relevant precursor ions for fragmentation and acquire the MS/MS spectrum.
-
Data Analysis: Analyze the accurate mass to determine the elemental composition. Interpret the fragmentation pattern to gain structural insights.
Conformational Analysis: Understanding Dynamic Behavior
While X-ray crystallography provides a static picture, N-acyl cyclic ureas are often conformationally flexible in solution. Understanding this dynamic behavior is crucial for drug design, as the bioactive conformation may differ from the solid-state structure.
Computational modeling, in conjunction with experimental NMR data (particularly NOESY), is a powerful approach for exploring the conformational landscape of these molecules.[7][9][10] Techniques such as molecular dynamics (MD) simulations can provide insights into the relative energies of different conformers and the barriers to their interconversion.
Case Study: Structural Elucidation of a Novel N-Acyl Cyclic Urea
To illustrate the application of these techniques, let's consider a hypothetical novel N-acyl cyclic urea, Compound X.
-
Initial Synthesis and Purification: Compound X is synthesized and purified by column chromatography.
-
Mass Spectrometry: HRMS analysis provides an accurate mass, confirming the expected elemental composition.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired, providing a preliminary assessment of the structure.
-
COSY, HSQC, and HMBC experiments are used to establish the complete covalent structure.
-
NOESY data reveals through-space correlations, suggesting a preferred conformation in solution where the acyl group is folded back over the cyclic urea ring.
-
-
X-ray Crystallography: Single crystals of Compound X are grown, and the structure is solved. The crystal structure confirms the covalent connectivity determined by NMR and reveals a specific solid-state conformation and a network of intermolecular hydrogen bonds.
-
Integrated Structural Analysis: The solution-phase conformation from NMR and the solid-state structure from X-ray crystallography are compared. This integrated analysis provides a comprehensive understanding of the structural properties of Compound X.
Conclusion and Future Directions
The is a critical component of modern drug discovery. A combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry provides a powerful toolkit for their comprehensive characterization. As our understanding of the relationship between structure and biological activity continues to grow, these analytical techniques will remain indispensable for the design and development of novel therapeutics based on this important chemical scaffold. Future advancements in analytical instrumentation and computational methods will undoubtedly enable even more detailed insights into the structure and dynamics of these fascinating molecules.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophilicity of Chloroacetamide Warheads
Introduction: The Resurgence of Covalent Inhibition and the Role of Chloroacetamide Warheads
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once viewed with caution due to potential off-target reactivity and associated toxicities, a deeper understanding of their mechanism and the ability to exquisitely tune their reactivity has led to the development of highly selective and potent therapeutics.[1][2] At the heart of these molecules lies the "warhead," an electrophilic group designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the arsenal of warheads available to medicinal chemists, the chloroacetamide group has emerged as a versatile and widely utilized moiety, particularly for targeting cysteine residues.[3][4]
This guide provides a comprehensive technical overview of the electrophilicity of chloroacetamide warheads for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles governing their reactivity, explore the intricate factors that modulate their electrophilic character, and present robust experimental methodologies for their characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to serve as an authoritative resource for the rational design and application of chloroacetamide-based covalent inhibitors.
The Mechanism of Covalent Modification: A Tale of Two Steps
The inhibitory action of a chloroacetamide-based TCI is a two-step process that combines the principles of both reversible and irreversible binding.[5]
-
Non-covalent Binding: Initially, the inhibitor reversibly binds to the target protein's active or allosteric site. This initial binding event is governed by the same non-covalent interactions that dictate the affinity of traditional, reversible inhibitors (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The affinity of this initial interaction is quantified by the inhibition constant, Ki.[6]
-
Irreversible Covalent Bond Formation: Following the initial binding, the chloroacetamide warhead is positioned in close proximity to a nucleophilic amino acid residue, most commonly a cysteine. The thiol group of the cysteine then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide in a nucleophilic substitution (SN2) reaction. This results in the displacement of the chloride leaving group and the formation of a stable thioether bond, thus irreversibly inhibiting the protein's function. The rate of this irreversible step is defined by the inactivation rate constant, kinact.[5][6]
The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.[6]
References
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 6. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Urea Moiety in Modern Drug Discovery and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Foundational Chemistry to a Privileged Scaffold
The synthesis of urea by Friedrich Wöhler in 1828 is a cornerstone of modern organic chemistry, demonstrating that organic compounds could be created from inorganic precursors[1][2]. This pivotal moment not only dismantled the theory of vitalism but also unknowingly introduced a functional group that would become a "privileged scaffold" in medicinal chemistry a century later[2][3]. The urea functionality, characterized by a carbonyl group flanked by two nitrogen atoms, is a structural feature in a vast number of bioactive compounds and clinically approved drugs[1][4][5].
Its prevalence is not accidental. The urea moiety's unique physicochemical and conformational properties allow it to act as a versatile tool for medicinal chemists. It can establish critical drug-target interactions and fine-tune essential drug-like properties such as potency, selectivity, and pharmacokinetics[1][3][4]. This guide provides an in-depth exploration of the urea derivative's journey from a simple organic molecule to a sophisticated instrument in the design of novel therapeutics, covering its fundamental properties, diverse applications, and the strategic rationale behind its use in drug discovery. We will delve into its role in molecular recognition, synthetic strategies, and its application across a spectrum of diseases, including cancer, HIV, and inflammatory conditions[1].
Core Physicochemical and Conformational Properties
The utility of the urea group in drug design is rooted in its distinct electronic and structural characteristics. Understanding these properties is fundamental to rationally incorporating the moiety into a lead compound.
The Hydrogen Bonding Powerhouse
The most critical feature of the urea group is its capacity to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen)[1][6]. This dual nature allows it to form multiple, stable hydrogen bonds with protein targets, a key factor in achieving high binding affinity and specificity[1][5]. The resonance of the nitrogen lone pairs with the carbonyl group gives the C-N bonds partial double-bond character, leading to a planar and rigid conformation that pre-organizes the N-H vectors for optimal interaction with receptor sites[6].
Impact on Solubility and Permeability
The presence of a urea functional group significantly influences a drug's aqueous solubility and its ability to permeate biological membranes—two critical factors for oral bioavailability[1]. While its hydrogen bonding capacity enhances water solubility, the overall effect is a delicate balance with the lipophilicity of the substituents on the nitrogen atoms[1][7]. Medicinal chemists strategically modify these substituents to optimize the hydrophobic/hydrophilic balance required for a drug to dissolve in the gut and subsequently cross cellular membranes[1].
Strategies to modulate these properties include:
-
Disruption of Planarity: Introducing a substituent on one of the urea nitrogens can disrupt the planarity of the molecule. This disruption reduces crystal packing energy and can enhance water solubility[1].
-
Intramolecular Hydrogen Bonding: Designing the molecule so the urea moiety can form a transient intramolecular hydrogen bond can mask its polar nature, effectively increasing its permeability across lipid bilayers[1].
The Urea Moiety in Drug-Target Interactions: Mechanistic Insights
The bioactivity of urea-based drugs is governed by their molecular recognition at the target protein's binding site[1]. The urea group often serves as a linchpin, anchoring the drug and orienting other pharmacophoric elements for optimal interaction.
Kinase Inhibition: A Case Study in Diaryl Ureas
Diaryl urea derivatives are a cornerstone of modern kinase inhibitor design[3]. A prime example is Sorafenib (Nexavar) , a multi-kinase inhibitor used to treat kidney and liver cancer[1][3]. Sorafenib targets several kinases in the Raf/MEK/ERK pathway[3].
X-ray crystallography studies reveal that the urea moiety is critical for its mechanism. The two N-H groups form strong hydrogen bonds with the side chain carboxylate of a conserved glutamate residue in the kinase hinge region, while the carbonyl oxygen forms a hydrogen bond with the backbone N-H of a conserved aspartate in the DFG motif[1]. This "DFG-out" conformation is an inactive state of the kinase, making inhibitors like Sorafenib highly effective[1].
Other Enzyme Targets
The versatility of the urea group extends to many other enzyme classes:
-
HIV-1 Protease: In some inhibitors, the urea carbonyl group mimics a key water molecule, mediating hydrogen bonds with the enzyme flaps, which is crucial for potent antiviral activity[1]. The inhibitor DMP450 is a notable example where the urea functionality was designed to mimic this interaction[1].
-
Soluble Epoxide Hydrolase (sEH): Urea-based inhibitors anchor themselves in the sEH active site by forming hydrogen bonds with the catalytic tyrosine and aspartate residues, effectively blocking the hydrolysis of beneficial epoxy-fatty acids[1][8].
-
Fatty Acid Amide Hydrolase (FAAH): Certain urea derivatives can act as irreversible inhibitors by carbamoylating a catalytic serine residue within the enzyme's active site, leading to its inactivation[1].
Therapeutic Applications of Urea Derivatives
The strategic use of the urea scaffold has led to approved drugs and clinical candidates across numerous therapeutic areas[1][5].
| Drug Name | Target Class | Therapeutic Indication | Key Role of Urea Moiety |
| Sorafenib | Multi-kinase inhibitor | Renal & Hepatocellular Carcinoma | Hinge-binding anchor (DFG-out)[1][3] |
| Glibenclamide | SUR1/Kir6.2 KATP channel | Type II Diabetes | Interacts with sulfonylurea receptor[1] |
| Carmofur | Pyrimidine antagonist | Colorectal Cancer | Prodrug that releases 5-FU |
| Ritonavir | HIV-1 Protease Inhibitor | HIV/AIDS | Forms key H-bonds in active site[2] |
| Degarelix | GnRH Antagonist | Prostate Cancer | Improves solubility and receptor binding[3] |
| Nitrosoureas (e.g., Carmustine) | DNA Alkylating Agent | Brain Tumors, Lymphoma | Degrades to form reactive alkylating species[3] |
Synthetic Methodologies: Crafting the Urea Scaffold
The construction of the urea linkage is a well-established field in organic chemistry, with both traditional and modern methods available to medicinal chemists. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical) and the sensitivity of functional groups elsewhere in the molecule.
Traditional Synthesis via Isocyanates
The most classical approach involves the reaction of an amine with an isocyanate intermediate[1][9]. The isocyanate itself is typically generated from a primary amine using phosgene or a safer equivalent like triphosgene or carbonyldiimidazole (CDI)[1]. While effective, this method often involves highly toxic and moisture-sensitive reagents[1].
Modern & Safer Synthetic Protocols
Concerns over the safety and environmental impact of phosgene have driven the development of alternative methods[1]. A notable modern approach is the direct coupling of amides and amines.
Experimental Protocol: Metal-Free Synthesis of Unsymmetrical Ureas via Hypervalent Iodine This protocol is adapted from methodologies that utilize hypervalent iodine reagents to achieve a Hofmann-type rearrangement and coupling under mild, metal-free conditions[9].
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the primary amide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the hypervalent iodine reagent, phenyliodine diacetate (PhI(OAc)₂, 2.0 equiv.)[9].
-
Solvent and Amine Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) to create a stirrable suspension. Add the primary or secondary amine (2.0 equiv.) to the reaction mixture[9].
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amide is consumed (typically 12-18 hours)[9].
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired unsymmetrical urea derivative[9].
This self-validating system avoids hazardous reagents and demonstrates broad substrate scope, making it valuable for late-stage functionalization in drug discovery projects[9].
Advanced Drug Design Strategies
Beyond its role as a simple linker or pharmacophore, the urea moiety is a subject of sophisticated design strategies aimed at overcoming challenges and enhancing therapeutic profiles.
Overcoming Pharmacokinetic Challenges
While beneficial for target binding, the planarity and strong hydrogen-bonding capacity of some urea derivatives can lead to poor solubility, high crystal packing energy, and low permeability, hindering their development[1][3]. Strategies to mitigate these issues include:
-
N-Methylation: As seen with an N-methyl-N-1-naphthyl urea, adding a methyl group to one of the urea nitrogens disrupts planarity, which can improve solubility and cell permeability[1].
-
Bioisosteric Replacement: When the urea moiety itself contributes to poor properties, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties. Common bioisosteres for urea include squaramides, 2-aminopyrimidinones, and hydroxy-triazoles, which can mimic the hydrogen bonding pattern while offering improved stability or pharmacokinetic profiles[2][10][11].
Urea Derivatives as Linkers
The chemical stability and defined geometry of the urea group make it an effective linker in more complex therapeutic modalities, such as in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras)[1].
Future Perspectives
The story of urea in drug discovery is far from over. Its fundamental importance in establishing drug-target interactions ensures its continued relevance[3]. Future research will likely focus on several key areas:
-
Novel Synthetic Methods: The development of even more efficient, safer, and greener methods for urea synthesis will continue to be a priority, enabling broader access to chemical diversity[1][9].
-
Computational Design: Advances in computational chemistry and machine learning will allow for more accurate prediction of the binding modes and physicochemical properties of urea derivatives, accelerating the design-make-test-analyze cycle[12][13].
-
New Therapeutic Targets: As new biological targets are identified, the urea scaffold will undoubtedly be explored as a starting point for developing novel inhibitors and modulators for diseases with unmet medical needs.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies - Google Patents [patents.google.com]
- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 12. ureaknowhow.com [ureaknowhow.com]
- 13. NAFEMS - A Computational Approach to Designing an Optimal Urea Mixer in a Diesel Exhaust System [nafems.org]
Methodological & Application
Application Note: (2-Chloro-acetyl)-urea as a Covalent Probe for Protein Modification Studies
An in-depth guide to the application of (2-chloro-acetyl)-urea for protein modification studies, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the underlying chemistry, practical applications, and detailed protocols for utilizing this versatile covalent probe.
Introduction: The Power of Covalent Probes
Covalent modification is a powerful strategy in chemical biology and drug discovery, enabling the stable and irreversible labeling of target proteins.[1] Unlike non-covalent interactions, the formation of a covalent bond can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2][3] This is achieved through the use of small molecules equipped with a reactive electrophilic group, often termed a "warhead," which forms a bond with a nucleophilic amino acid residue on the target protein.[4]
This compound belongs to the class of α-haloacetamide reagents, which are valued for their specific reactivity towards soft nucleophiles. While less reactive than its iodoacetamide counterpart, chloroacetamide offers greater solution stability and enhanced specificity, primarily targeting the thiol group of cysteine residues.[5][6][7] The inclusion of the urea moiety can influence the molecule's solubility and hydrogen bonding capabilities, potentially modulating its interaction with the protein's microenvironment. This application note details the chemical principles, experimental design, and analytical methods for using this compound as a precise tool for protein modification.
Principle of the Reaction: Targeted Covalent Alkylation
The utility of this compound as a protein modification agent is rooted in a classic bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atom of the chloroacetyl group is attacked by a nucleophilic amino acid side chain, leading to the displacement of the chloride ion and the formation of a stable covalent bond.[6]
Target Residues and Specificity:
-
Cysteine (Primary Target): The primary and most reactive target for chloroacetamides is the thiol group (-SH) of cysteine.[8] The reaction is most efficient at neutral to slightly basic pH (7.0-8.5), where the thiol group is deprotonated to its more nucleophilic thiolate form (-S⁻). The unique microenvironment of an active site can significantly enhance the reactivity of a specific cysteine residue, allowing for targeted modification even in the presence of other, more abundant thiols.[6]
-
Histidine (Secondary Target): The imidazole ring of histidine can also be alkylated by chloroacetamides, although this reaction is generally slower and less efficient than cysteine modification.[9][10][11]
-
Other Residues: Off-target modification of other nucleophiles like lysine, methionine, or the N-terminus can occur, particularly at high reagent concentrations or elevated pH, but is less common compared to more reactive alkylating agents like iodoacetamide.[5][12]
The Covalent Adduct: The reaction of this compound with a protein cysteine residue results in the formation of a stable thioether bond, covalently attaching a carbamoylmethylcarbamoyl group. This modification adds a specific mass of 100.03 Da (C₃H₄N₂O₂), a key signature for detection by mass spectrometry.
Key Applications in Research and Drug Development
The specific and stable nature of the modification imparted by this compound makes it a valuable tool in several domains:
-
Targeted Covalent Inhibitors (TCIs): By incorporating the chloroacetylurea warhead into a molecule with affinity for a specific protein, researchers can design highly potent and selective TCIs.[4][13] This strategy has proven successful in developing drugs for cancer and other diseases by irreversibly inactivating key enzymes.[2][14]
-
Activity-Based Protein Profiling (ABPP): A version of the probe containing a reporter tag (e.g., biotin or a fluorophore) can be used to identify and enrich active enzymes or proteins with reactive cysteines from complex biological lysates.[15]
-
Protein Structure and Function Studies: Site-specific modification can be used to probe the role of a particular cysteine residue in protein function, conformational changes, or protein-protein interactions.[16]
-
Bioconjugation: The chloroacetyl group serves as a reliable handle for conjugating proteins to other molecules, such as fluorophores, nucleic acids, or surfaces, for various downstream applications.[10][11][17]
Experimental Design and Key Parameters
Successful protein modification requires careful optimization of reaction conditions. The table below summarizes the critical parameters and provides rationale-based starting points.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1-10 mg/mL (approx. 10-200 µM) | Higher concentrations can increase reaction rates but may also lead to aggregation. The protein must be pure and in a suitable buffer. |
| This compound | 10- to 100-fold molar excess | A sufficient excess ensures the reaction goes to completion. Start with a lower excess (e.g., 20x) and optimize to balance labeling efficiency with the risk of off-target modification. |
| Reaction Buffer | Phosphate, HEPES, or Bicarbonate | Must be free of primary amines (e.g., Tris) and thiols (e.g., DTT) that would compete with the protein for the reagent. |
| pH | 7.0 - 8.5 | This range promotes the formation of the highly nucleophilic thiolate anion from cysteine's thiol group, accelerating the reaction.[9] |
| Reducing Agent (Optional) | 1-5 mM TCEP | If targeting buried cysteines, pre-incubation with a reducing agent is necessary to break disulfide bonds. TCEP is preferred for MS workflows as it does not contain a free thiol.[5] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is a common starting point. Lower temperatures can increase specificity, while higher temperatures accelerate the reaction. |
| Incubation Time | 30 minutes to overnight | Highly dependent on the reactivity of the target cysteine and reagent concentration. Monitor the reaction over a time course during optimization. |
| Quenching Agent | 2- to 5-fold molar excess (over initial reagent) of a thiol-containing compound (e.g., DTT, β-mercaptoethanol, L-cysteine) | A quenching agent with a free thiol will react with and consume any remaining this compound, effectively stopping the labeling reaction. |
Protocols
The following protocols provide a framework for a typical labeling experiment and its subsequent analysis.
This protocol describes the modification of a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound (MW: 136.54 g/mol )
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (Optional): 50 mM TCEP stock solution
-
Quenching Solution: 1 M DTT or 1 M L-cysteine
-
Solvent for reagent: Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: a. Ensure the protein sample is in an appropriate reaction buffer (e.g., phosphate or HEPES). If the protein is in a buffer containing interfering substances like Tris or DTT, perform a buffer exchange using a desalting column or dialysis. b. Adjust the protein concentration to 1-10 mg/mL.
-
Reduction (Optional): a. If targeting cysteines involved in disulfide bonds, add TCEP to a final concentration of 1-5 mM. b. Incubate at 37°C for 30-60 minutes.
-
Reagent Preparation: a. Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO. Note: Prepare immediately before use as α-haloacetamides can hydrolyze in aqueous solutions over time.
-
Labeling Reaction: a. Add the this compound stock solution to the protein sample to achieve the desired final molar excess (e.g., 20-fold). Add the DMSO solution slowly while gently vortexing to avoid protein precipitation. Ensure the final DMSO concentration is below 5% (v/v). b. Incubate the reaction at room temperature for 2-4 hours. Protect from light. Note: Incubation time is a critical parameter to optimize.
-
Quenching: a. Add the quenching solution to a final concentration that is 2- to 5-fold higher than the initial concentration of this compound (e.g., if you used 1 mM reagent, add 2-5 mM DTT). b. Incubate for an additional 30 minutes at room temperature.
-
Removal of Excess Reagent: a. Remove unreacted reagent and quenching agent by buffer exchange using a desalting column, dialysis, or ultrafiltration.
-
Analysis and Storage: a. The labeled protein is now ready for downstream applications or analysis (e.g., by mass spectrometry as described in Protocol 2). b. Store the labeled protein at 4°C or -80°C according to its stability profile.
This workflow outlines the "bottom-up" proteomics approach to confirm covalent modification and identify the specific residue(s) modified.
Procedure:
-
Sample Preparation: a. Take both the labeled protein (from Protocol 1) and an unlabeled control protein. b. Denature the proteins (e.g., with 8 M urea or 0.1% RapiGest). Caution: If using urea, use fresh, high-purity solutions and avoid heating to minimize artificial carbamylation from urea degradation products.[18][19] c. Reduce all disulfide bonds with 5-10 mM DTT or TCEP (37°C for 1 hour). d. Alkylate any remaining unmodified cysteine thiols with an alternative alkylating agent, such as iodoacetamide (IAA), to prevent disulfide scrambling. This ensures that only the cysteines modified by this compound will lack the IAA adduct.
-
Proteolytic Digestion: a. Dilute the denaturant (e.g., dilute urea to < 2 M). b. Add a protease such as trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
LC-MS/MS Analysis: a. Acidify and desalt the peptide mixture using a C18 StageTip or ZipTip. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Search the acquired MS/MS spectra against the protein sequence database. b. Configure the search parameters to include a variable modification of +100.03 Da on cysteine. Also include the mass of the blocking agent (e.g., +57.02 Da for carbamidomethylation by IAA) as a variable modification on cysteine. c. Compare the results from the labeled and unlabeled samples. The modified peptide will be identified in the labeled sample by the presence of the +100.03 Da mass shift. The corresponding peptide in the control sample should either be unmodified or show modification with the blocking agent (IAA). d. The MS/MS fragmentation pattern for the modified peptide will confirm the specific cysteine residue that was labeled.[20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Labeling Efficiency | 1. Inactive reagent (hydrolyzed).2. Target cysteine is in a disulfide bond or inaccessible.3. Interfering substances in buffer (Tris, DTT).4. Incorrect pH (too acidic). | 1. Prepare fresh reagent stock solution in anhydrous DMSO immediately before use.2. Add a reducing agent (TCEP) and/or a mild denaturant to expose the cysteine.3. Perform buffer exchange into a non-interfering buffer.4. Ensure reaction pH is between 7.0 and 8.5. |
| Off-Target Modification | 1. Reagent concentration is too high.2. Incubation time is too long.3. pH is too high (>9.0), deprotonating other nucleophiles like lysine. | 1. Reduce the molar excess of this compound. Perform a titration to find the optimal concentration.2. Optimize the reaction time by taking aliquots at different time points.3. Lower the reaction pH to the 7.0-8.0 range to favor cysteine modification. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO).2. Reagent is modifying residues critical for solubility.3. Protein is inherently unstable under reaction conditions. | 1. Keep the final DMSO concentration below 5% (v/v). Add the reagent stock slowly while mixing.2. Try lowering the reagent concentration and incubation time.3. Add stabilizing agents (e.g., glycerol, arginine) or perform the reaction at a lower temperature (4°C). |
References
- 1. What are the applications of covalent inhibitors? | AAT Bioquest [aatbio.com]
- 2. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 16. DSpace [scholarworks.umass.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. mdpi.com [mdpi.com]
Application Note & Protocol: Site-Selective Protein Modification Using Chloroacetyl Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering of Proteins with Chloroacetyl Chemistry
The covalent modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with enhanced therapeutic properties.[1] Among the arsenal of chemical tools available for protein modification, chloroacetyl reagents offer a robust and versatile method for achieving site-selective labeling.[2] This application note provides a comprehensive guide to the principles and practice of labeling proteins with chloroacetyl reagents, offering detailed protocols, troubleshooting advice, and an in-depth look at the underlying chemical mechanisms to empower researchers to successfully implement this powerful technique.
Chloroacetyl groups are electrophilic moieties that readily react with nucleophilic amino acid side chains, primarily the thiol group of cysteine residues.[3] This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.[3] The high nucleophilicity of the cysteine thiolate anion makes it the preferred target for chloroacetyl reagents, particularly at physiological or slightly alkaline pH.[4] However, the reactivity of other nucleophilic residues, such as lysine, histidine, and methionine, can be modulated by carefully controlling reaction conditions, most notably pH.[5] This tunable reactivity allows for a degree of site-selectivity that is highly desirable in the precise construction of bioconjugates.
This guide will delve into the practical aspects of chloroacetyl-based protein labeling, from reagent preparation and reaction optimization to purification and characterization of the final conjugate. By understanding the causality behind each experimental choice, researchers can confidently adapt and troubleshoot these protocols for their specific protein of interest.
The Chemistry of Chloroacetyl-Based Bioconjugation
The fundamental reaction underpinning chloroacetyl-based protein labeling is an SN2 reaction where a nucleophilic amino acid side chain attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group. The primary nucleophiles in proteins are the side chains of cysteine, lysine, histidine, and methionine, as well as the N-terminal alpha-amino group.
Reaction Mechanism
The general mechanism for the reaction of a chloroacetyl reagent with a protein nucleophile (represented here by a cysteine thiol) is depicted below.
Caption: Nucleophilic substitution reaction of a cysteine thiol with a chloroacetyl reagent.
Controlling Selectivity: The Critical Role of pH
The selectivity of chloroacetyl labeling is profoundly influenced by the reaction pH, which dictates the protonation state and therefore the nucleophilicity of the target amino acid side chains.[4]
| pH Range | Primary Target(s) | Rationale |
| Acidic (pH 2-5) | Methionine | The thiol group of cysteine (pKa ~8.5) is protonated and less reactive. The thioether of methionine can be selectively targeted.[5] |
| Neutral (pH 6.5-7.5) | Cysteine, Methionine | The cysteine thiolate is partially deprotonated and highly reactive. Methionine reactivity is also present.[5] |
| Slightly Alkaline (pH 7.5-8.5) | Cysteine | Optimal for selective cysteine labeling as the thiolate concentration is high, while the less nucleophilic amines of lysine are still largely protonated.[4] |
| Alkaline (pH > 8.5) | Cysteine, Lysine, N-terminus | The deprotonated ε-amino group of lysine and the N-terminal α-amino group become increasingly reactive, leading to potential off-target labeling.[4] |
Table 1: pH-dependent reactivity of amino acid side chains with chloroacetyl reagents.
Experimental Protocol: Labeling a Protein with a Chloroacetyl Reagent
This protocol provides a general framework for labeling a protein with a chloroacetyl reagent. Optimization of specific parameters such as reagent concentration, reaction time, and temperature is recommended for each unique protein.
Materials and Reagents
-
Protein of interest (purified)
-
Chloroacetyl-containing labeling reagent (e.g., chloroacetyl-PEG, chloroacetyl-fluorophore)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Sodium Bicarbonate). Note: Avoid amine-containing buffers like Tris if targeting cysteines at a pH where amines could be reactive.[5]
-
Quenching Reagent (e.g., L-cysteine, 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF for dissolving the labeling reagent
-
pH meter
-
Standard laboratory equipment (pipettes, tubes, rotator, etc.)
Step-by-Step Methodology
1. Protein Preparation:
-
Buffer Exchange: Ensure the protein is in the desired reaction buffer at a suitable concentration (typically 1-10 mg/mL). This can be achieved by dialysis or using a desalting column. The buffer should be free of nucleophiles that could compete with the protein for the labeling reagent.[6]
-
Reduction of Disulfides (if targeting internal cysteines): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Crucially, remove the reducing agent before adding the chloroacetyl reagent, as it will react with it. This can be done using a desalting column.[4]
2. Reagent Preparation:
-
Prepare a stock solution of the chloroacetyl reagent in an anhydrous organic solvent such as DMSO or DMF.[5] The concentration should be high enough to avoid adding a large volume of organic solvent to the reaction mixture (typically <10% of the total reaction volume to prevent protein precipitation).[5]
3. Labeling Reaction:
-
pH Adjustment: Adjust the pH of the protein solution to the desired value for selective labeling (see Table 1).
-
Reagent Addition: Add the chloroacetyl reagent stock solution to the protein solution while gently vortexing. The molar excess of the reagent over the protein will need to be optimized. A good starting point is a 10- to 20-fold molar excess.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature. Room temperature or 4°C are common starting points. The reaction time will also require optimization, ranging from 30 minutes to several hours.[4] Time-course experiments are recommended to determine the optimal incubation period.[4]
4. Quenching the Reaction:
-
To stop the labeling reaction and consume any unreacted chloroacetyl reagent, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of ~10-50 mM. Incubate for 15-30 minutes.
5. Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and the quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis.[5]
Experimental Workflow Diagram
Caption: A generalized workflow for labeling proteins with chloroacetyl reagents.
Characterization of the Labeled Protein
After purification, it is essential to characterize the protein conjugate to determine the degree of labeling and confirm the site of modification.
-
SDS-PAGE: A simple way to visualize the labeled protein. If the label is fluorescent, the gel can be imaged to confirm successful conjugation. A shift in the molecular weight may also be observable.[5]
-
Mass Spectrometry (MS): The most accurate method for determining the degree of labeling. By comparing the mass of the unlabeled and labeled protein, the number of attached labels can be calculated.[5]
-
Peptide Mapping: To identify the specific amino acid residues that have been modified, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry (LC-MS/MS).[5]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient reagent concentration.- Short reaction time.- Suboptimal pH. | - Increase the molar excess of the chloroacetyl reagent.- Increase the reaction time and monitor progress.- Optimize the reaction pH for the target residue.[5] |
| Protein Precipitation | - Over-labeling altering protein properties.- High concentration of organic solvent.- pH shift to the protein's isoelectric point. | - Reduce the molar excess of the labeling reagent.- Keep the volume of organic solvent to a minimum (<10%).- Ensure the reaction is well-buffered.[5] |
| Off-Target Labeling | - Reaction pH is too high.- Large excess of labeling reagent.- Prolonged reaction time or elevated temperature. | - Lower the reaction pH to favor the desired nucleophile.- Perform a titration to find the optimal (lowest effective) reagent concentration.- Optimize the reaction time and perform the reaction at a lower temperature (e.g., 4°C).[4] |
Table 2: Troubleshooting guide for chloroacetyl-based protein labeling.
Conclusion
Labeling proteins with chloroacetyl reagents is a powerful and versatile technique for creating well-defined bioconjugates. By understanding the underlying chemical principles and carefully controlling reaction parameters, particularly pH, researchers can achieve a high degree of selectivity for specific amino acid residues. The protocols and troubleshooting guidance provided in this application note serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this valuable bioconjugation strategy. With careful optimization and characterization, chloroacetyl chemistry can be a reliable tool for advancing research and developing novel protein-based therapeutics and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
application of (2-chloro-acetyl)-urea in covalent inhibitor screening
An Application Guide to (2-Chloro-acetyl)-urea in Covalent Inhibitor Screening
Authored by: Gemini, Senior Application Scientist
Introduction: The Resurgence of Covalent Inhibition and the Role of the Chloroacetamide Warhead
The paradigm of drug discovery has witnessed a significant renaissance of covalent inhibitors. Once sidelined due to concerns over idiosyncratic toxicity, targeted covalent inhibitors (TCIs) are now recognized for their potential to achieve profound and durable target modulation, often leading to superior pharmacological profiles compared to their reversible counterparts.[1][2][3] The key advantages of covalent inhibition include prolonged target engagement, high biochemical efficiency, and the ability to overcome high concentrations of endogenous substrates.[2][4][5] This strategy has proven particularly fruitful in oncology, with several FDA-approved drugs targeting kinases and other challenging proteins like KRAS(G12C).[6][7]
At the heart of every TCI is the "warhead," an electrophilic functional group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.[1] Among the arsenal of available warheads, α-haloacetamides, and specifically the chloroacetamide moiety present in scaffolds like this compound, have emerged as versatile and effective tools.[8][9][10] Chloroacetamides are known to react efficiently with the thiol group of cysteine residues under physiological conditions, making them ideal for targeting the approximately 214,000 cysteines within the human proteome.[8]
The this compound scaffold provides a synthetically tractable starting point for building covalent libraries. The urea component can establish crucial hydrogen bond interactions within a binding pocket, while the chloroacetamide group acts as the reactive handle.[11] However, the successful discovery of a selective and potent inhibitor requires a sophisticated and multi-faceted screening strategy. Simply identifying a reactive compound is insufficient; one must rigorously validate its mechanism, quantify its potency, and assess its selectivity across the proteome.[3][12]
This guide provides a comprehensive overview of the application of this compound and similar chloroacetamide-containing fragments in a modern covalent inhibitor screening campaign. We will detail the underlying mechanisms, present a robust screening and validation workflow, provide step-by-step experimental protocols, and discuss the critical interpretation of the resulting data.
The Two-Step Mechanism of Covalent Inhibition
The inhibitory action of a compound like this compound does not occur in a single step. It is a time-dependent process that begins with a reversible, non-covalent binding event, followed by an irreversible chemical reaction. This two-step mechanism is fundamental to designing and interpreting experiments.[4][13][14]
-
Reversible Binding (Formation of E•I Complex): The inhibitor first binds to the target protein's active or allosteric site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This initial binding is characterized by an inhibition constant, KI. A lower KI indicates higher affinity and is crucial for positioning the warhead correctly for the subsequent reaction.
-
Irreversible Covalent Bond Formation (Formation of E-I Adduct): Once the inhibitor is properly oriented within the binding pocket, the electrophilic chloroacetamide warhead reacts with a nearby nucleophilic residue, typically a cysteine. This reaction proceeds via an SN2 mechanism, forming a stable thioether bond and inactivating the protein. The rate of this chemical step is defined by the maximal inactivation rate constant, kinact.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI . This value, not the IC50, is the true measure of covalent potency as it captures both the initial binding affinity and the rate of covalent modification.[4][13][15] A high kinact/KI value signifies a highly efficient inactivator.[14]
Caption: The two-step mechanism of irreversible covalent inhibition.
A Validated Screening and Characterization Cascade
A successful covalent inhibitor discovery campaign requires a systematic workflow to identify true hits and eliminate false positives arising from promiscuous reactivity or assay artifacts.[16] The following cascade represents a field-proven approach, integrating biochemical, analytical, and cellular methods.
Caption: A robust screening cascade for covalent inhibitor discovery.
PART 1: BIOCHEMICAL SCREENING AND HIT CONFIRMATION
The initial goal is to identify compounds from the library that exhibit time-dependent inhibition of the target protein's activity.
Protocol 1.1: Primary High-Throughput Screen (HTS)
Causality: The primary screen is designed to rapidly identify any compound that reduces the target's enzymatic activity. At this stage, we are not yet differentiating between covalent and non-covalent mechanisms. A single, high concentration is used to maximize the chances of detecting even weak binders.
Methodology:
-
Assay Preparation: Dispense 50 µL of assay buffer (optimized for the target enzyme) into a 384-well assay plate.
-
Compound Addition: Add 100 nL of each library compound (from a 10 mM DMSO stock) to the assay wells for a final concentration of 20 µM. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition & Pre-incubation: Add 25 µL of the target enzyme solution (at 2x final concentration) to all wells. Allow the plate to pre-incubate for a fixed time (e.g., 30 minutes) at room temperature. This allows time for the covalent reaction to proceed to some extent.
-
Reaction Initiation: Add 25 µL of the enzyme's substrate (at 2x final concentration, ideally at its Km value) to initiate the reaction.
-
Signal Detection: Immediately measure the reaction progress using a suitable plate reader (e.g., fluorescence, absorbance) either kinetically or at a fixed endpoint.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Set a hit threshold (e.g., >50% inhibition).
Protocol 1.2: Hit Confirmation and IC50 Shift Assay
Causality: This is the first critical step to specifically identify covalent inhibitors. An irreversible inhibitor's apparent potency (IC50) will increase with longer pre-incubation time because more enzyme becomes permanently inactivated.[13][17] A reversible inhibitor's IC50 will remain constant regardless of pre-incubation time.[17] This assay is a self-validating system for identifying a covalent mechanism of action.
Methodology:
-
Plate Preparation: Prepare three identical 384-well plates. In each plate, perform a serial dilution of the selected hit compounds (e.g., 11-point, 1:3 dilution starting from 100 µM).
-
Enzyme Addition: Add the target enzyme to all wells.
-
Staggered Pre-incubation:
-
Plate 1: Pre-incubate for 15 minutes.
-
Plate 2: Pre-incubate for 60 minutes.
-
Plate 3: Pre-incubate for 180 minutes.
-
-
Reaction Initiation: At the end of each respective pre-incubation period, initiate the reaction by adding the substrate.
-
Signal Detection: Read the plates after a fixed reaction time (e.g., 15 minutes).
-
Data Analysis: Plot percent inhibition versus compound concentration for each time point and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome:
| Compound Type | IC50 at 15 min | IC50 at 60 min | IC50 at 180 min | Interpretation |
|---|---|---|---|---|
| Covalent Hit | 10 µM | 2.5 µM | 0.8 µM | Leftward shift indicates time-dependent inhibition. |
| Reversible Hit | 5 µM | 5.2 µM | 4.9 µM | No significant shift indicates a reversible mechanism. |
PART 2: ANALYTICAL VALIDATION AND KINETIC CHARACTERIZATION
After identifying compounds with a covalent mechanism, the next steps are to definitively prove covalent bond formation and accurately quantify their potency.
Protocol 2.1: Intact Protein Mass Spectrometry (MS) for Adduct Confirmation
Causality: This is the gold standard for confirming covalent modification. By measuring the mass of the protein before and after incubation with the inhibitor, we can directly observe the mass increase corresponding to the addition of one inhibitor molecule.[6][18][19] This provides unequivocal evidence of a covalent interaction.
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, incubate the target protein (e.g., 5 µM) with:
-
DMSO (vehicle control).
-
The covalent hit compound (e.g., 25 µM, a 5-fold molar excess).
-
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and buffer components.
-
LC-MS Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining contaminants, and the mass spectrometer measures its precise molecular weight.
-
Data Deconvolution: Use deconvolution software to transform the raw mass spectrum (which shows a series of multiply charged ions) into a zero-charge mass spectrum, revealing the molecular weight of the protein.
Expected Outcome:
-
Control (Protein + DMSO): A single major peak at the expected molecular weight of the unmodified protein.
-
Test (Protein + Inhibitor): A new peak should appear with a mass equal to (Mass of Protein + Mass of Inhibitor). The original unmodified peak may also be present if the reaction did not go to completion. For this compound (MW = 136.54 g/mol ), the reaction displaces HCl, so the expected mass shift would be +100.06 Da .
Protocol 2.2: Determination of kinact/KI
Causality: As discussed, kinact/KI is the most accurate measure of covalent inhibitor efficiency.[4][14] This protocol measures the rate of enzyme inactivation at various inhibitor concentrations to derive the kinetic parameters. The experiment must be run under conditions where the inhibitor concentration is much greater than the enzyme concentration.
Methodology:
-
Assay Setup: In a 96- or 384-well plate, prepare reactions containing a fixed concentration of the enzyme and varying concentrations of the covalent inhibitor (typically 5-7 concentrations spanning the KI value, plus a DMSO control).
-
Reaction Monitoring: Initiate the reaction by adding the substrate and immediately begin monitoring the product formation over time in a kinetic plate reader. Collect data points frequently (e.g., every 15-30 seconds) for 30-60 minutes.
-
Progress Curve Analysis: The resulting progress curves will show an initial velocity that decreases over time as the enzyme is inactivated.[17] Fit each curve to the following equation for time-dependent inhibition:
-
P(t) = (v₀ / k_obs) * (1 - exp(-k_obs * t))
-
Where P(t) is the product concentration at time t, v₀ is the initial rate, and k_obs is the observed rate of inactivation for that specific inhibitor concentration.
-
-
Secondary Plot: Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Parameter Derivation: Fit the secondary plot to the Michaelis-Menten equation for inactivation:
-
k_obs = (k_inact * [I]) / (K_I + [I])
-
This fit will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).
-
-
Calculate Efficiency: Determine the second-order rate constant: kinact/KI .
Data Summary Table:
| Parameter | Description | Typical Range for Hits |
|---|---|---|
| KI | Non-covalent binding affinity | 1 - 100 µM |
| kinact | Max. rate of covalent modification | 0.01 - 0.5 min-1 |
| kinact/KI | Covalent efficiency | 100 - 50,000 M-1s-1 |
PART 3: CELLULAR VALIDATION AND SELECTIVITY PROFILING
A potent biochemical inhibitor must also demonstrate efficacy and selectivity in a more complex biological environment.
Protocol 3.1: Cellular Target Engagement
Causality: It is essential to confirm that the inhibitor can cross the cell membrane, engage with its intended target, and exert its effect in a native cellular context.[20][21] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[20]
Brief Methodology Overview (ABPP):
-
Cell Treatment: Treat live cells with varying concentrations of the this compound-based inhibitor or DMSO for a set period.
-
Cell Lysis & Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-functionalized cysteine-reactive probe. This probe will label all accessible cysteines that were not already blocked by the inhibitor.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne probe.
-
Enrichment & Digestion: Enrich the biotin-labeled proteins, digest them into peptides, and analyze via LC-MS/MS.
-
Data Analysis: Quantify the abundance of peptides from the target protein. A successful inhibitor will lead to a dose-dependent decrease in the signal for the target protein, as its reactive cysteine was occupied and thus unavailable for probe labeling.
Protocol 3.2: Proteome-Wide Selectivity Profiling
Causality: The ideal covalent inhibitor should modify its intended target with high specificity, minimizing interactions with other proteins to avoid off-target toxicity.[22][23] The same ABPP experiment described above can be used to assess selectivity.
Data Interpretation:
-
By quantifying changes across thousands of proteins, a selectivity profile can be generated.
-
The target protein should show the most significant, dose-dependent decrease in probe labeling.
-
Any other proteins that show a similar decrease are potential off-targets. This information is critical for guiding medicinal chemistry efforts to improve selectivity.[1]
Conclusion
The this compound scaffold represents a valuable starting point for fragment-based discovery of targeted covalent inhibitors. However, its inherent reactivity necessitates a rigorous and multi-pronged validation strategy. The progression from high-throughput biochemical screening to time-dependent kinetic analysis, direct mass spectrometric confirmation, and finally to cellular target engagement and selectivity profiling provides the necessary layers of evidence to identify high-quality lead compounds. By understanding the "why" behind each experimental step—from the time-dependency of the IC50 shift to the absolute requirement for kinact/KI determination—researchers can navigate the complexities of covalent drug discovery and unlock the full therapeutic potential of this powerful modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 20. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
(2-chloro-acetyl)-urea as a chemical probe for proteomics
Application Notes & Protocols
(2-chloro-acetyl)-urea: A Covalent Chemical Probe for Cysteine-Targeted Chemoproteomics
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Rise of Covalent Chemoproteomics
The vast majority of the human proteome remains unliganded, presenting a significant barrier to understanding protein function and developing new therapeutics.[1][2] Traditional drug discovery methods, which often rely on high-throughput screening against purified proteins, are resource-intensive and may not reflect the native cellular environment.[3] Chemical proteomics has emerged as a powerful alternative, enabling the study of small molecule-protein interactions directly within complex biological systems like cell lysates, living cells, or even whole organisms.[3][4][5][6]
Within this field, the use of covalent chemical probes has gained significant traction.[7][8] These probes form stable, irreversible bonds with their protein targets, which offers several advantages:
-
Robust Target Identification: The durable covalent linkage allows for stringent purification and enrichment steps, facilitating confident identification of protein targets via mass spectrometry (MS).[3]
-
Enhanced Potency: Irreversible binding can lead to prolonged target engagement and increased potency, allowing for the discovery of effective probes from smaller, less complex fragments.[3][8]
-
Accessing "Undruggable" Targets: Covalent probes can target proteins that lack traditional deep binding pockets, expanding the scope of the "ligandable" proteome.[4][9]
Activity-Based Protein Profiling (ABPP) is a key chemoproteomic strategy that utilizes such covalent probes to map the functional state of entire enzyme families.[4][5][10][11] The chloroacetamide moiety, a mildly reactive electrophile, is a privileged "warhead" for these probes, demonstrating a strong preference for covalently modifying the thiol group of cysteine residues.[9][12][13] this compound is a representative of this class of probes, featuring the reactive N-chloroacetyl group that enables its use in proteomic applications.[14] This guide provides a detailed overview of the principles, applications, and protocols for using this compound and similar chloroacetamide-based probes for proteome-wide cysteine profiling and target discovery.
II. Principle and Mechanism of Action
The utility of this compound as a proteomic probe is rooted in the reactivity of its chloroacetamide functional group. This group acts as a mild electrophile that preferentially reacts with hyper-reactive, nucleophilic amino acid residues on proteins.
Mechanism: The primary mechanism of action is a nucleophilic substitution (SN2) reaction . The thiol side chain of a cysteine residue, which is often highly nucleophilic due to its local protein microenvironment, attacks the carbon atom bearing the chlorine atom.[14] This results in the displacement of the chloride leaving group and the formation of a stable thioether bond between the probe and the protein.
While chloroacetamides are known to primarily target cysteines, reactions with other nucleophilic residues like histidine can occur, though typically at a much slower rate.[15] The specificity for hyper-reactive cysteines is a key advantage, as these residues are often located in functionally important sites such as enzyme active sites or allosteric pockets.[9][16]
III. Core Applications in Proteomics & Drug Discovery
The simple, reactive nature of the chloroacetamide scaffold makes probes like this compound versatile tools for several key applications.
-
Global Profiling of Ligandable Cysteines: A primary application is to map all the accessible and reactive cysteine residues across the proteome.[1][3][17] This creates a valuable resource for identifying potential "hotspots" that can be targeted for covalent drug development.[4] Recent high-throughput platforms can profile tens of thousands of cysteine sites in a single experiment, revealing ligands for hundreds of proteins previously considered undruggable.[1][2]
-
Fragment-Based Ligand Discovery (FBLD): In FBLD, libraries of small, electrophilic fragments (like chloroacetamides) are screened to identify starting points for drug development.[9][12][18] Because the covalent bond facilitates detection, even weak interactions can be identified. These initial hits can then be optimized through medicinal chemistry to improve potency and selectivity.[3]
-
Competitive Profiling for Target Identification: Perhaps the most powerful application is in identifying the cellular targets of other, more complex covalent molecules (e.g., drug candidates).[19][20] In this competitive workflow, a proteome is first treated with the unlabeled molecule of interest. Subsequently, a broadly reactive, tagged probe (such as an iodoacetamide-alkyne probe) is added to label all remaining accessible cysteines. A decrease in labeling at a specific cysteine site indicates that it was occupied by the initial test molecule, thus identifying it as a target.[1][3] This method allows for the unbiased, proteome-wide identification of both on-targets and potential off-targets.[19]
IV. Experimental Design & Key Considerations
Successful chemoproteomic experiments require careful planning. The choices made in the experimental setup are critical for generating reliable and interpretable data.
-
Probe Concentration and Incubation Time: The reactivity of chloroacetamides is time- and concentration-dependent.[18] It is crucial to perform optimization experiments to find conditions that provide sufficient labeling of target sites without causing excessive, non-specific labeling or cellular toxicity.
-
In Situ vs. In Vitro Labeling:
-
Live Cell (in situ) Labeling: Treating intact cells with the probe provides a snapshot of protein interactions in their native environment.[3] This is essential for validating that a probe can cross the cell membrane and engage its target in a physiological context.
-
Lysate (in vitro) Labeling: Labeling cell lysates is technically simpler and allows for the profiling of proteins that may not be accessible in live cells (e.g., those within organelles that the probe cannot penetrate).[10] It is a common starting point for screening and initial target validation.
-
-
The Importance of Controls:
-
Vehicle Control (DMSO): This sample is treated only with the probe's solvent and establishes the baseline of protein labeling. It is the essential reference against which all other samples are compared.
-
Inactive/Negative Control Probe: An ideal control is a molecule structurally similar to the probe but lacking the reactive warhead.[21] This helps to distinguish covalent labeling from non-covalent background binding.
-
Competition Control: In direct pull-down experiments, pre-treating the proteome with an excess of the untagged probe (e.g., unlabeled this compound) before adding the tagged version is critical. A true target's signal should be significantly reduced in the competition sample, confirming specific binding.[22]
-
V. Experimental Workflows and Protocols
Two primary workflows are used for identifying protein targets with chloroacetamide probes: direct target pull-down and competitive profiling.
Workflow 1: Direct Target Identification using a Tagged Probe
This approach uses a version of the this compound probe that has been modified to include a reporter tag, such as an alkyne or biotin group, for enrichment and detection.[20][22]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 13. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chimia.ch [chimia.ch]
- 18. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 20. chempro-innovations.com [chempro-innovations.com]
- 21. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 22. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
protocol for in vitro chemical labeling of proteins with chloroacetyl groups
An Application Guide to In Vitro Chemical Labeling of Proteins with Chloroacetyl Groups
Introduction: The Power of Covalent Probes
In the intricate world of proteomics and drug development, the ability to covalently modify a protein at a specific site is a cornerstone technique. It allows researchers to attach probes, fluorophores, affinity tags, or drug payloads to a protein of interest, enabling detailed studies of its function, localization, and interactions[1][2]. Among the arsenal of chemical tools for protein modification, reagents bearing a chloroacetyl or chloroacetamide group represent a robust and versatile class of electrophiles for creating stable, covalent linkages[3][4].
This guide provides a comprehensive overview and a detailed protocol for the in vitro labeling of proteins using chloroacetyl chemistry. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss critical parameters for optimizing labeling efficiency and specificity, grounding our recommendations in established scientific literature.
Pillar 1: The Chemical Principle of Chloroacetylation
The chloroacetyl group is a potent electrophile that reacts with nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom attached to the chlorine is electron-deficient, making it susceptible to attack by electron-rich nucleophiles present in a protein's structure. This reaction results in the displacement of the chloride ion and the formation of a stable, covalent thioether, amine, or ester bond.
The primary and most reactive target for chloroacetylation under physiological or slightly basic conditions is the thiol group (-SH) of a cysteine residue[3][5]. The high reactivity stems from the strong nucleophilicity of the deprotonated thiolate anion (S⁻), which is favored at a pH above its pKa of ~8.5[6]. However, other nucleophilic residues can also be targeted, often by carefully controlling the reaction pH:
-
Histidine: The imidazole ring of histidine can be alkylated.
-
Lysine & N-terminus: The primary ε-amino group of lysine and the α-amino group at the protein's N-terminus can react, particularly at alkaline pH[5].
-
Methionine: The thioether in methionine's side chain can be targeted under acidic conditions (pH 2-5), a strategy that minimizes the reactivity of the more nucleophilic cysteine[6].
This pH-dependent reactivity is a critical parameter that researchers can leverage to direct the labeling to the desired amino acid, thereby achieving site-specificity.
Caption: SN2 reaction mechanism for cysteine labeling with a chloroacetyl group.
Pillar 2: A Self-Validating Protocol for Chloroacetyl Labeling
This protocol provides a robust framework for labeling a protein of interest. The final characterization steps are integral to the workflow, serving to validate the success and specificity of the labeling reaction.
Part A: Materials and Reagent Preparation
-
Protein Solution:
-
Dissolve or buffer-exchange the target protein into an amine-free buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate. The presence of primary amines (e.g., Tris buffer) can compete with the desired reaction[6].
-
The optimal pH depends on the target residue. For cysteine-specific labeling, a pH of 7.5-8.5 is recommended to facilitate thiolate formation[5].
-
A typical protein concentration is 1-10 mg/mL[3]. Ensure the protein is fully solubilized.
-
If targeting an internal cysteine that is part of a disulfide bond, the bond must first be reduced using a reagent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over DTT as it does not contain a free thiol that would react with the chloroacetyl label. The reducing agent must be removed via a desalting column prior to labeling[5][7].
-
-
Chloroacetyl Reagent Stock Solution:
-
Chloroacetyl-containing reagents are often hydrophobic and susceptible to hydrolysis. They should be dissolved immediately before use in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8].
-
Prepare a concentrated stock solution (e.g., 10-100 mM). This minimizes the volume of organic solvent added to the aqueous protein solution, reducing the risk of protein denaturation[6].
-
Part B: The Labeling Reaction
-
Initiate the Reaction: Add a calculated molar excess of the chloroacetyl reagent stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of reagent over protein is a common starting point, but this must be optimized for each specific protein and reagent pair.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the attached label is light-sensitive (e.g., a fluorophore), protect the reaction from light[5][9].
-
Quenching (Optional but Recommended): To stop the reaction and consume any unreacted chloroacetyl reagent, add a small-molecule scavenger. A quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris, pH 8.0) or a thiol (e.g., 50 mM L-cysteine or 2-mercaptoethanol) can be added to a final concentration of ~20-50 mM[9]. Incubate for an additional 30-60 minutes.
Part C: Purification of the Labeled Protein
It is crucial to remove the unreacted labeling reagent, its hydrolysis products, and the quenching agent from the labeled protein.
-
Size-Exclusion Chromatography / Desalting: This is the most common and effective method. Use a pre-packed desalting column (e.g., G-25) equilibrated with a suitable storage buffer for the protein[9][10].
-
Dialysis: An alternative for larger sample volumes, though it is significantly slower.
Part D: Characterization and Validation
Successful labeling must be confirmed empirically. This validation step is what makes the protocol trustworthy.
-
Mass Spectrometry (MS): This is the gold standard for confirmation. Analysis of the intact protein by ESI-MS will show a mass increase corresponding to the mass of the added label, confirming covalent modification[11]. Further analysis using bottom-up proteomics (digesting the protein and analyzing the peptides by LC-MS/MS) can pinpoint the exact amino acid residue(s) that were modified[12][13].
-
SDS-PAGE Analysis: If the label is a fluorophore, the labeled protein can be visualized directly in-gel after SDS-PAGE, confirming that the fluorescence is associated with the protein band. A shift in molecular weight may also be observable if the tag is large.
-
Spectrophotometry: If the label has a distinct absorbance spectrum, the degree of labeling (DOL) can be calculated by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum wavelength.
Pillar 3: Workflow, Optimization, and Data Presentation
Visualizing the entire process helps in planning and execution. The following diagram outlines the complete experimental workflow.
Caption: General experimental workflow for protein labeling with chloroacetyl groups.
Quantitative Parameters for Optimization
The success of a chloroacetylation reaction is a balance of several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Typical Range/Value | Rationale & Optimization Insights |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk[3]. Start with a concentration where the protein is known to be stable. |
| Reagent Molar Excess | 5x - 50x | A higher excess drives the reaction to completion but increases the risk of off-target labeling and precipitation[5][6]. Titrate to find the lowest ratio that provides sufficient labeling. |
| Reaction Buffer pH | 7.5 - 8.5 (Cysteine) ~7.0 (Histidine) 2.0 - 5.0 (Methionine) | pH is the most critical factor for selectivity. For cysteine, a pH > 8.0 maximizes the reactive thiolate concentration but also increases the rate of reagent hydrolysis and off-target amine reaction[6][8]. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow the reaction but can improve protein stability and selectivity over longer incubation times. Room temperature offers faster kinetics[9]. |
| Incubation Time | 1 - 16 hours (overnight) | Must be optimized. Monitor reaction progress over time to determine the point of completion without causing protein degradation[6]. |
| Quenching Reagent | 20-50 mM Tris or L-cysteine | Essential for stopping the reaction definitively and preventing further modification during purification and storage. |
Troubleshooting Common Issues
-
Low Labeling Efficiency: Increase the molar excess of the labeling reagent, increase the reaction time, or ensure the pH is optimal for the target residue[6]. Confirm that the protein was properly reduced if targeting an internal cysteine.
-
Protein Precipitation: This is often caused by over-labeling, which alters the protein's surface properties, or by using too much organic solvent[6]. Reduce the molar excess of the labeling reagent and keep the volume of the organic stock solution to less than 5-10% of the total reaction volume.
-
Off-Target Labeling: The primary cause is incorrect pH or excessive reagent concentration[5]. Lower the molar excess and fine-tune the pH to maximize the reactivity of the desired residue while minimizing the reactivity of others[6].
References
- 1. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Characterization of (2-chloro-acetyl)-urea Protein Adducts
Introduction: The Challenge of Covalent Adducts
Covalent modification of proteins by reactive small molecules, such as drug metabolites or environmental toxicants, can profoundly alter protein structure and function.[1] These modifications, or adducts, are implicated in a range of deleterious outcomes, from idiosyncratic adverse drug reactions to the initiation of autoimmune diseases.[2][3] The (2-chloro-acetyl)-urea moiety is a reactive electrophilic structure that can be found in various chemical probes and potential drug candidates. Its chloroacetyl group is susceptible to nucleophilic attack by amino acid side chains, leading to the formation of stable, covalent protein adducts.
Understanding which proteins are targeted and the specific sites of modification is critical for elucidating mechanisms of toxicity and designing safer chemical entities.[4] Mass spectrometry (MS) has emerged as the definitive technology for this task, offering unparalleled sensitivity and specificity to identify and locate these modifications within the vast complexity of the proteome.[1][5]
This application note provides a comprehensive guide to the analysis of this compound protein adducts using a bottom-up liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We will delve into the causality behind experimental choices, provide validated protocols, and detail the data analysis strategies required for confident adduct identification.
Mechanism of Adduct Formation
The core of the adduction chemistry lies in the electrophilicity of the α-carbon in the chloroacetyl group. This carbon is an ideal target for nucleophilic side chains of amino acids. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic amino acid residue attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable covalent bond.
Key amino acid residues targeted by this reaction include:
-
Cysteine: The thiol group (-SH) is a potent nucleophile.
-
Lysine: The ε-amino group (-NH2) is a primary target.
-
Histidine: The imidazole ring is nucleophilic.
-
Tyrosine: The phenolic group can be a target, particularly when deprotonated.[2][3]
The resulting modification adds a mass of +113.0351 Da (Monoisotopic mass of C₄H₅N₂O₂) to the modified amino acid residue. This precise mass shift is the key signature we hunt for in the mass spectrometer.
Caption: Mechanism of this compound adduction on a cysteine residue.
The Analytical Strategy: A Bottom-Up Proteomics Approach
While intact protein analysis ("top-down") can confirm that a protein has been modified, it generally lacks the ability to pinpoint the exact location of the adduct.[6] Therefore, the "bottom-up" strategy is the method of choice for site-specific identification. This workflow involves the enzymatic digestion of adducted proteins into smaller peptides, which are more amenable to LC-MS/MS analysis.
The diagram below outlines the comprehensive workflow, which forms the basis of our detailed protocol.
Caption: The bottom-up proteomics workflow for adduct identification.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. It is imperative to run a control sample (e.g., vehicle-treated) in parallel with the this compound treated sample. This allows for the differentiation of treatment-specific modifications from background noise or other post-translational modifications.
Protein Extraction and Preparation
Causality: The goal is to efficiently extract proteins while removing interfering substances like salts and detergents, which can suppress ionization in the mass spectrometer.[7][8] Acetone precipitation is a robust method for concentrating protein and removing many contaminants.
-
Cell Lysis: Lyse cell pellets or homogenized tissue in a suitable buffer (e.g., RIPA buffer without SDS, or a urea-based buffer like 8M Urea in 50 mM Ammonium Bicarbonate). Mechanical disruption (sonication, bead beating) is preferred over detergent-based methods to minimize contamination.[8]
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
Protein Precipitation (Cold Acetone):
-
Take a defined amount of protein (e.g., 1 mg) for both control and treated samples.
-
Add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Carefully decant and discard the supernatant.
-
Wash the pellet with 1 volume of ice-cold 90% acetone, centrifuge again, and decant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make resuspension difficult.
-
Reduction, Alkylation, and Digestion
Causality: Proteins are folded into complex 3D structures held together by disulfide bonds. Reduction breaks these bonds, and alkylation permanently caps the resulting free thiols.[9] This unfolding process is essential to give the protease (trypsin) full access to its cleavage sites, ensuring complete and reproducible digestion.[10]
-
Resuspension & Denaturation: Resuspend the protein pellet in 100 µL of 8 M urea in 50 mM Ammonium Bicarbonate, pH 8.0. Vortex and sonicate briefly if needed to fully dissolve the pellet.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 45 minutes at 37°C.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark (IAA is light-sensitive).
-
Dilution & Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M (trypsin is most active at <2 M urea).
-
Add sequencing-grade modified Trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (16-18 hours) at 37°C with gentle agitation.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%, lowering the pH to ~2-3.
Peptide Desalting and Cleanup
Causality: Salts, residual urea, and detergents from the previous steps must be removed before LC-MS/MS. C18 reverse-phase material binds peptides based on hydrophobicity while allowing polar contaminants to be washed away.[11]
-
StageTip Preparation: Prepare or use a commercial C18 StageTip/ZipTip.
-
Activation & Equilibration:
-
Wet the C18 material with 100 µL of 100% methanol, and centrifuge.
-
Wash with 100 µL of 80% acetonitrile, 0.1% formic acid, and centrifuge.
-
Equilibrate with 2x 100 µL of 0.1% formic acid in water, and centrifuge.
-
-
Sample Loading: Load the acidified peptide digest onto the StageTip. Centrifuge slowly to allow peptides to bind.
-
Washing: Wash the bound peptides with 2x 100 µL of 0.1% formic acid in water. Centrifuge to remove all wash buffer.
-
Elution: Elute the desalted peptides with 60-80 µL of 60% acetonitrile, 0.1% formic acid into a clean tube.
-
Drying: Dry the eluted peptides completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS or can be stored at -80°C.
LC-MS/MS Analysis and Data Acquisition
Causality: The complex mixture of peptides is first separated by reverse-phase liquid chromatography (RP-LC) based on hydrophobicity. As peptides elute from the column, they are ionized by electrospray ionization (ESI) and introduced into the mass spectrometer. A Data-Dependent Acquisition (DDA) strategy is employed to systematically analyze the peptide ions.[5]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 75 µm ID x 25 cm length, 1.9 µm particles) | Standard for peptide separations, providing good resolution. |
| LC Gradient | 90-120 minute gradient, 5-40% Acetonitrile with 0.1% Formic Acid | A long gradient allows for effective separation of the complex peptide mixture. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily accept protons in acidic mobile phase, forming positive ions. |
| MS1 Scan | Resolution: 60,000-120,000; Mass Range: 350-1500 m/z | High-resolution precursor scans ensure accurate mass measurement of peptides. |
| Acquisition Mode | Data-Dependent Acquisition (DDA), Top 15-20 precursors | Selects the most abundant peptide ions from the MS1 scan for fragmentation. |
| MS2 Fragmentation | Higher-energy Collisional Dissociation (HCD) | Provides robust fragmentation of the peptide backbone, generating informative b- and y-ions for sequencing.[6] |
| MS2 Resolution | 15,000-30,000 | Sufficient resolution to accurately measure fragment ion masses. |
Data Analysis: Finding the Needle in the Haystack
The identification of modified peptides is achieved by searching the acquired MS/MS spectra against a protein sequence database. The key is to inform the search algorithm of the potential mass modification.
Database Search Parameters
-
Software: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger). For identifying unknown adducts, open-mass search algorithms like Magnum can be used.[2][3]
-
Database: Use a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Enzyme: Specify Trypsin/P, allowing up to 2 missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) [+57.0215 Da]. This accounts for the alkylation of cysteine residues.
-
Variable Modifications:
-
Oxidation (M) [+15.9949 Da] (Common artifact).
-
Acetyl (Protein N-term) [+42.0106 Da].
-
Crucially, add a custom modification for the this compound adduct: +113.0351 Da on C, K, H, Y.
-
Validation and Site Localization
The search software will generate a list of Peptide-Spectrum Matches (PSMs). It is essential to:
-
Apply a Strict False Discovery Rate (FDR): Typically, a 1% FDR at both the peptide and protein level is used for high-confidence identifications.
-
Manually Inspect Spectra: For key findings, manually validate the MS/MS spectra. A high-quality match will have a continuous series of b- and/or y-ions that confidently define the peptide sequence.
-
Confirm Site Localization: The location of the +113.0351 Da mass shift on the fragment ion ladder pinpoints the modified residue. For example, if the shift is observed on the y5, y6, and y7 ions but not y4, the modification is on the 5th amino acid from the C-terminus.
Caption: Site localization using MS/MS fragment ions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No adducts identified | - Low stoichiometry of modification.- Adduct is unstable to digestion/MS conditions.- Incorrect mass specified in search. | - Consider enrichment strategies for modified peptides.[12][13]- Double-check the monoisotopic mass of the adduct.- Ensure treated vs. control samples show a biological effect. |
| Low peptide/protein IDs | - Poor digestion efficiency.- Sample loss during cleanup.- Poor MS instrument performance. | - Ensure urea is diluted to <2M before adding trypsin.[9]- Check desalting and elution steps for efficiency.- Run a standard digest (e.g., BSA) to check instrument sensitivity. |
| Contaminant peaks dominate | - Presence of detergents, salts, or polymers (PEG).[7][8]- Keratin contamination from handling. | - Be meticulous with sample prep; avoid detergents where possible.- Ensure thorough washing during the C18 cleanup step.- Use filtered pipette tips and work in a clean environment. |
| Poor fragmentation of adducted peptides | - Modified peptide ion intensity is too low for DDA selection.- The adduct itself influences fragmentation. | - Increase sample loading on the column.- Try alternative fragmentation methods if available (e.g., ETD). |
References
- 1. Proteomic approaches to characterize protein modifications: new tools to study the effects of environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 12. Chemical reagents for the enrichment of modified peptides in MS-based identification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Enrichment strategies for posttranslational modifications - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation in Urea Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered when precipitating proteins from urea-containing solutions. Urea is a powerful chaotropic agent essential for solubilizing otherwise insoluble proteins, but its presence can introduce unique complexities into downstream precipitation protocols. This document is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your workflow. Each issue is analyzed from cause to solution, with detailed protocols to guide you through the corrective measures.
Issue 1: Low or No Protein Yield After Precipitation
Q: I performed a precipitation protocol (e.g., with TCA or acetone) on my protein sample solubilized in 8M urea, but I see little to no pellet. What is happening?
A: This is a common and frustrating issue that can stem from several factors related to the interplay between urea, your protein's state, and the precipitant.
Root Cause Analysis:
-
Urea's Interference with Precipitants: High concentrations of urea can interfere with the mechanism of some precipitation agents.
-
Trichloroacetic Acid (TCA): TCA precipitation is significantly less effective for proteins that are already in an unfolded state, as they are when solubilized in high molarity urea.[1][2] The mechanism of TCA-induced precipitation involves the association of partially structured "molten globule-like" intermediates, a state that is bypassed in a fully denatured protein.[1]
-
Acetone: Acetone and other organic solvents precipitate proteins by reducing the dielectric constant of the solution, which enhances electrostatic attractions between protein molecules and displaces the hydration shell.[3] However, urea's high concentration can disrupt these hydrophobic interactions, and acetone precipitation is often not recommended for proteins already dissolved in urea or guanidine.[4]
-
-
Low Protein Concentration: The initial concentration of your target protein might be too low for efficient precipitation. Precipitation is a concentration-dependent process; below a certain threshold, aggregation and pellet formation will not occur efficiently.
-
Protein Carbamylation: In aqueous solutions, urea can decompose into isocyanic acid, which then irreversibly modifies primary amines on the protein (N-terminus and lysine side chains) in a process called carbamylation.[5][6][7] This can alter the protein's charge and solubility characteristics, potentially hindering its precipitation.[8]
Solutions & Protocols:
-
Method Selection: Switch to a precipitation method more compatible with urea, such as ammonium sulfate precipitation, which can actually aid in refolding and precipitating proteins from denaturants.[9]
-
Urea Removal Prior to Precipitation: The most robust solution is often to remove the urea before attempting precipitation. Stepwise dialysis is a highly recommended method to avoid aggregation upon rapid removal of the denaturant.[8][10][11][12]
Protocol: Stepwise Dialysis for Urea Removal
-
Prepare a series of dialysis buffers with decreasing urea concentrations (e.g., 6M, 4M, 2M, 1M, and urea-free buffer). Your final urea-free buffer should be optimized for your protein's stability (consider pH, ionic strength, and additives).[8][10]
-
Place your protein sample (solubilized in 8M urea) into dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Begin dialysis against the 6M urea buffer for 2-4 hours at 4°C with gentle stirring.[8]
-
Sequentially move the dialysis bag through the buffers with decreasing urea concentrations, dialyzing for 2-4 hours at each step.[8][12]
-
Perform the final dialysis step against the urea-free buffer overnight at 4°C.[8]
-
Once urea is removed, proceed with your standard precipitation protocol (TCA or acetone should now be more effective).
-
-
Optimize TCA Precipitation: If you must use TCA in the presence of urea, you can try to optimize the conditions. Research has shown that even with 6M urea, some protein (up to 70%) can be precipitated with TCA concentrations in the range of 15-45% (w/v).[1] You may need to empirically determine the optimal TCA concentration for your specific protein. The addition of a co-precipitant like sodium deoxycholate can also improve recovery.[13][14]
Issue 2: Precipitated Protein Pellet Will Not Redissolve
Q: I successfully precipitated my protein from a urea solution, but now the pellet is insoluble in my desired buffer. How can I solubilize it?
A: Pellet insolubility is a frequent challenge, particularly after harsh precipitation methods like TCA, which can cause significant protein denaturation and aggregation.[15]
Root Cause Analysis:
-
Irreversible Aggregation: Rapid removal of urea during precipitation can lead to improper protein folding and the formation of insoluble aggregates driven by exposed hydrophobic regions.
-
Denaturation by Precipitant: Acidic precipitants like TCA cause extensive denaturation, and the resulting pellet can be very difficult to resolubilize in standard aqueous buffers.[15][16]
-
Over-drying the Pellet: Allowing the pellet to air-dry for too long after an organic solvent wash (like acetone or ethanol) can make it extremely difficult to resolubilize.[10]
Solutions & Protocols:
-
Use a Stronger Solubilization Buffer: Your standard buffer may not be sufficient. A buffer containing a denaturant is often required.
-
Urea-based Buffer: A buffer containing 7-8M urea is a common and effective choice for resolubilizing recalcitrant pellets, especially for downstream applications like 2D-PAGE.[17][18][19] Often, this is combined with thiourea and detergents like CHAPS.[20][21]
-
SDS-based Buffer: For applications like SDS-PAGE and Western blotting, directly resuspending the pellet in 1x SDS-PAGE sample buffer (e.g., Laemmli buffer) is the most direct approach.[18] Heating the sample can aid solubilization.
-
-
Optimize Pellet Handling:
-
Do Not Over-dry: After the final wash step, allow the pellet to air-dry only until the visible liquid has evaporated. A slightly damp pellet is easier to dissolve.[10]
-
Mechanical Disruption: Use vigorous vortexing or sonication to aid in the physical disruption of the pellet after adding the solubilization buffer.[18]
Protocol: Resolubilizing a TCA Pellet for SDS-PAGE
-
After centrifuging and forming the protein pellet, carefully decant the supernatant.
-
Wash the pellet with ice-cold acetone to remove residual TCA.[13] Vortex to resuspend the pellet in the acetone, then centrifuge again.
-
Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Crucially, do not let it dry completely.
-
Add an appropriate volume of 1x SDS-PAGE sample buffer directly to the pellet.
-
Vortex vigorously for 1-2 minutes. If the pellet is still not dissolved, sonicate the sample in brief pulses on ice.
-
Heat the sample at 70-95°C for 5-10 minutes to complete the denaturation and solubilization process.
-
Centrifuge the sample at high speed to pellet any remaining insoluble material and carefully load the supernatant onto your gel.
-
Issue 3: Protein Precipitates During Urea Removal (e.g., Dialysis)
Q: I am trying to remove urea via dialysis to refold my protein, but it precipitates inside the dialysis bag. What should I do?
A: This indicates that as the urea concentration decreases, your protein is not refolding correctly and is instead aggregating and falling out of solution.[8][22] This is a critical step, especially when the goal is to recover active, properly folded protein.
Root Cause Analysis:
-
Rapid Denaturant Removal: Removing urea too quickly shocks the protein from a denatured state to a native-like environment. The kinetics of aggregation can be much faster than the kinetics of proper refolding, especially at high protein concentrations.[12][23]
-
Suboptimal Final Buffer Conditions: The composition of the final, urea-free buffer is critical. If the pH is near the protein's isoelectric point (pI), or if the ionic strength is not optimal, the protein's solubility will be minimal, leading to precipitation.[8][24]
-
High Protein Concentration: The probability of intermolecular interactions leading to aggregation increases with higher protein concentrations.[22]
Solutions & Protocols:
-
Gradual Urea Removal: The most effective strategy is to remove the urea slowly, giving the protein time to find its correct conformational state. The stepwise dialysis protocol described in Issue 1 is the gold standard for this.[8][11][12]
-
Optimize the Refolding Buffer: The final buffer must be conducive to your protein's stability.
-
pH: Ensure the buffer pH is at least one unit away from your protein's pI.[8]
-
Ionic Strength: Empirically test different salt concentrations (e.g., 150-500 mM NaCl).
-
Stabilizing Additives: Include additives in the final dialysis buffer to assist in folding and prevent aggregation. Common examples include:
-
-
Lower the Protein Concentration: If possible, perform the dialysis with a more dilute protein sample and then concentrate it after the urea has been successfully removed.[22]
-
On-Column Refolding: For tagged proteins (e.g., His-tagged), you can refold the protein while it is immobilized on a chromatography column. This keeps the individual protein molecules separated, minimizing aggregation. This is achieved by applying a reverse gradient of urea (e.g., from 8M to 0M) over the column.[8][11]
Visual Workflows and Data
Table 1: Comparison of Precipitation Methods for Urea-Containing Samples
| Method | Compatibility with Urea | Mechanism | Pros | Cons |
| TCA Precipitation | Poor to Moderate | Acidification, disruption of hydration shell.[3] | Effective for concentrating dilute samples; removes many contaminants. | Less effective on fully denatured proteins in urea.[1] Pellets can be very difficult to resolubilize.[15] Denatures protein. |
| Acetone Precipitation | Poor | Reduces solvent dielectric constant, displaces hydration shell.[3] | Relatively gentle; acetone is volatile and easy to remove.[4] | Not recommended for proteins in high molarity urea or guanidine.[4] Can be inefficient for some proteins. |
| Ammonium Sulfate ("Salting Out") | Good | High salt concentration reduces protein solubility by competing for water molecules.[3][9] | Generally non-denaturing; can be used to refold and precipitate proteins from urea.[9] Allows for fractional precipitation. | High salt concentrations remain in the sample and must be removed (e.g., by dialysis). |
Frequently Asked Questions (FAQs)
Q1: Why must urea solutions be prepared fresh? What is carbamylation?
A: In aqueous solutions, urea exists in equilibrium with ammonium cyanate.[6] The cyanate can become protonated to form isocyanic acid, a reactive species that can covalently modify the primary amino groups (N-terminus and lysine side chains) on a protein.[5][26] This modification, called carbamylation, is generally undesirable as it can block enzymatic digestions, alter a protein's isoelectric point leading to artifacts in 2D gels, and potentially induce aggregation.[5][6][7] The concentration of cyanate increases over time and with heat. Therefore, it is critical to always use high-purity urea and prepare solutions fresh before use, avoiding heating above 37°C.[5][8]
Q2: Can I prevent carbamylation without removing the urea?
A: Yes, several strategies can minimize carbamylation. Working at a lower temperature (4°C) slows the rate of urea decomposition.[8] You can also deionize the urea solution with a mixed-bed resin just before use to remove cyanate ions.[5][26] Additionally, including cyanate scavengers in your buffer, such as primary amine-containing buffers like Tris or ammonium bicarbonate, can be effective.[6][8] These compounds react with the isocyanic acid, preventing it from modifying your protein of interest.
Q3: What is the difference between protein precipitation and aggregation?
A: While often used interchangeably in a lab setting, they are distinct phenomena. Aggregation is the process where protein monomers associate to form larger, often non-native, complexes through intermolecular interactions. These aggregates can be soluble or insoluble. Precipitation is the macroscopic outcome where these aggregates (or sometimes, ordered crystalline structures) become so large that they are no longer soluble and fall out of solution, forming a visible pellet upon centrifugation.[27] When removing urea, the initial undesirable process is aggregation, which then leads to precipitation.
Q4: Can I use ammonium sulfate to precipitate a protein directly from an 8M urea solution?
A: Yes, this is a viable strategy. In fact, ammonium sulfate can be used to facilitate the refolding of proteins that have been solubilized in denaturants like urea.[9] The process involves the rapid dilution of the urea-protein solution into a large volume of buffer containing ammonium sulfate.[28] This simultaneously dilutes the urea, initiating refolding, while the high salt concentration causes the protein to precipitate via the "salting out" effect.[9][28] The resulting pellet can often be resolubilized in a standard buffer, as this method is generally non-denaturing.[9]
References
- 1. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. step-wise dialysis? - Protein and Proteomics [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. protocol-online.org [protocol-online.org]
- 17. What can be done if the protein pellet does not solubilize completely using the AllPrep DNA/RNA/Protein Mini Kit? [qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protein pellet solubilisation - Protein and Proteomics [protocol-online.org]
- 21. Selection of a protein solubilization method suitable for phytopathogenic bacteria: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ionsource.com [ionsource.com]
- 27. info.gbiosciences.com [info.gbiosciences.com]
- 28. ammonium sulfate precipitation & urea - Protein and Proteomics [protocol-online.org]
Technical Support Center: Minimizing Off-Target Reactions of Chloroacetyl Labeling Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. Chloroacetyl (CAA) labeling is a powerful tool for site-specifically modifying proteins, peptides, and other biomolecules, primarily by targeting the thiol group of cysteine residues. This electrophilic agent forms a stable thioether bond, making it invaluable for applications ranging from attaching fluorescent probes to generating antibody-drug conjugates.
However, the reactivity of the chloroacetyl group is not perfectly exclusive. Off-target reactions with other nucleophilic amino acid side chains can occur, leading to non-specific labeling, protein aggregation, and confounded experimental results.[1] This guide is designed to provide you with a deep understanding of these potential issues and to offer robust, field-proven strategies to maximize the specificity and efficiency of your chloroacetyl labeling experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing chloroacetyl labeling and the common questions that arise regarding its specificity.
Q1: What is the primary target of chloroacetyl labeling and why?
The primary and intended target for chloroacetyl labeling is the side chain of a cysteine (Cys) residue. The reaction is a classic SN2 nucleophilic substitution. Specificity for cysteine is achieved because its thiol group (-SH) has a relatively low pKa (around 8.5), meaning it can be easily deprotonated to form a highly nucleophilic thiolate anion (-S⁻) under neutral to slightly alkaline conditions.[1] This thiolate is the most reactive nucleophile among all amino acid side chains under these conditions, readily attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride leaving group.[2]
Q2: What are the most common off-target residues for chloroacetyl agents?
The most common off-target residues are other nucleophilic amino acids. The propensity for these reactions is highly dependent on the reaction conditions, especially pH.[1]
-
Lysine (Lys) & N-terminus: The primary amine (-NH₂) on the lysine side chain and the alpha-amino group at the protein's N-terminus are significant off-targets, particularly at alkaline pH (>8.0).[1] At higher pH, these amines are deprotonated and become nucleophilic.
-
Histidine (His): The imidazole ring of histidine can also be alkylated by chloroacetyl groups.[1]
-
Methionine (Met): The thioether in methionine's side chain is a weaker nucleophile but can be targeted under specific, often acidic, conditions where other residues are protonated and less reactive.[1]
-
Aspartate (Asp) & Glutamate (Glu): While less common, the carboxyl groups of these acidic residues can also undergo modification.[1]
Q3: How does pH control the specificity of the labeling reaction?
pH is the single most critical parameter for controlling specificity. It dictates the protonation state, and therefore the nucleophilicity, of the various amino acid side chains.
-
Slightly Acidic to Neutral pH (6.5 - 7.5): This range is often the "sweet spot" for cysteine-specific labeling. The cysteine thiolate is sufficiently populated to react quickly, while the amino groups of lysine (pKa ~10.5) and the N-terminus are largely protonated (-NH₃⁺) and thus non-nucleophilic.[3]
-
Alkaline pH (8.0 - 9.0): In this range, the concentration of the cysteine thiolate is maximized, leading to the fastest reaction rates. However, the risk of off-target labeling of lysine and the N-terminus increases significantly as these groups begin to deprotonate.[1]
-
Acidic pH (2.0 - 5.0): At low pH, the cysteine thiol is fully protonated and much less reactive. These conditions are sometimes used to selectively target methionine over cysteine.[1]
The following diagram illustrates the relationship between pH and the reactivity of key amino acid residues.
Caption: pH-dependent reactivity of Cysteine and Lysine residues.
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Problem 1: High Background or Non-Specific Labeling
You observe labeling of your negative control protein (lacking the target cysteine) or mass spectrometry reveals modifications on multiple residue types.
| Potential Cause | Underlying Reason | Solution |
| Reaction pH is too high. | Alkaline conditions (> 8.0) deprotonate the primary amines on lysine side chains and the protein N-terminus, making them nucleophilic and prone to alkylation by the chloroacetyl agent.[1] | Lower the reaction pH. Perform a pH screen from 6.5 to 7.5. Use a buffer like HEPES or phosphate, and avoid amine-containing buffers like Tris.[1][3] |
| Excess labeling reagent. | High molar excess of the chloroacetyl agent can drive less favorable off-target reactions simply by mass action.[1] | Reduce the molar excess. Titrate the labeling reagent from a 5-fold to a 20-fold molar excess over the protein to find the lowest ratio that provides sufficient on-target labeling.[1] |
| Prolonged reaction time. | Even at optimal pH, slow off-target reactions can accumulate over extended periods. | Optimize incubation time. Run a time-course experiment (e.g., 30 min, 1h, 2h, 4h) and analyze the products to determine the point where on-target labeling is complete but off-target modification is minimal.[1] |
| Reactive buffer components. | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME) will compete with the protein for the labeling reagent. | Use a non-reactive buffer. Switch to phosphate, HEPES, or bicarbonate buffers. Ensure all reducing agents used for disulfide reduction are removed before adding the chloroacetyl reagent.[1][3] |
Problem 2: Low Labeling Efficiency of the Target Protein
Your target protein shows little to no modification after the reaction.
| Potential Cause | Underlying Reason | Solution |
| Inaccessible Cysteine. | The target cysteine residue may be buried within the protein's three-dimensional structure or engaged in a disulfide bond, making it inaccessible to the labeling reagent. | Add a mild denaturant. Include low concentrations of urea (0.5-2 M) or guanidinium chloride (0.5-1 M) to partially unfold the protein and expose the cysteine. Ensure complete reduction. Pre-treat the protein with a reductant like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a free thiol and does not need to be removed prior to labeling. |
| Reaction pH is too low. | Acidic conditions (< 6.5) keep the target cysteine's thiol group protonated (-SH), significantly reducing its nucleophilicity and reaction rate.[1] | Increase the reaction pH. Cautiously increase the pH towards 7.5-8.0 to enhance the population of the reactive thiolate anion. Monitor for any increase in off-target reactions. |
| Insufficient labeling reagent or time. | The reaction may not have gone to completion due to limiting reagents or a short incubation period.[1] | Increase molar excess and/or time. Systematically increase the molar excess of the chloroacetyl reagent and extend the reaction time. Monitor progress by LC-MS to avoid over-labeling.[1] |
| Degraded labeling reagent. | Chloroacetyl compounds can hydrolyze in aqueous stock solutions over time, rendering them inactive. | Use fresh reagent. Prepare stock solutions of the chloroacetyl agent in an anhydrous solvent like DMF or DMSO immediately before use. Store desiccated and protected from light.[4] |
Problem 3: Protein Precipitation During or After Labeling
The protein sample becomes cloudy or forms a visible precipitate during the reaction or subsequent purification.
| Potential Cause | Underlying Reason | Solution |
| Over-labeling. | The attachment of multiple, often hydrophobic, labels to the protein surface can alter its physicochemical properties, leading to aggregation and precipitation.[1] | Reduce labeling stoichiometry. Decrease the molar excess of the labeling reagent and shorten the reaction time. The goal is typically 1-2 labels per protein molecule.[1] |
| Solvent incompatibility. | The organic solvent (e.g., DMF, DMSO) used to dissolve the labeling reagent can denature the protein if the final concentration is too high.[1] | Minimize organic solvent. Use a concentrated stock of the labeling reagent to keep the final organic solvent concentration in the reaction below 5% (v/v), or lower if the protein is sensitive. |
| Incorrect pH or buffer. | The labeling buffer may not be optimal for the stability of your specific protein, causing it to unfold and aggregate. | Optimize the buffer for stability. Before attempting labeling, confirm your protein is stable for the intended reaction duration in the chosen buffer system and at the target pH. |
Part 3: Key Experimental Protocols
These protocols provide a framework for optimizing your labeling reaction and verifying the results.
Protocol 1: pH Optimization Screen
This experiment is crucial for identifying the optimal pH that balances high labeling efficiency with minimal off-target reactions for your specific protein.
-
Preparation: Prepare a series of identical reaction buffers (e.g., 100 mM phosphate or HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Aliquoting: Prepare aliquots of your protein (at a final concentration of 1-10 mg/mL) in each of the prepared buffers.[1] If necessary, ensure the protein is fully reduced with TCEP.
-
Reaction Initiation: Add freshly prepared chloroacetyl reagent (e.g., 20-fold molar excess) to each protein aliquot to start the reaction.[1]
-
Incubation: Incubate all reactions at a controlled temperature (e.g., room temperature) for a fixed duration (e.g., 2 hours).[1]
-
Quenching: Stop the reaction by adding a thiol-containing quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM.[1] This will consume any excess chloroacetyl reagent.
-
Analysis: Analyze the extent and specificity of labeling for each pH point using SDS-PAGE (if the label is fluorescent) and, most definitively, by intact protein mass spectrometry or peptide mapping LC-MS/MS.[1][5]
Protocol 2: Verifying Labeling Site-Specificity by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming that the label is attached to the intended cysteine residue.[5][6]
-
Sample Preparation: Take the labeled and quenched protein sample from the optimized reaction. Remove excess reagent using a desalting column or spin filtration.
-
Denaturation & Reduction/Alkylation: Denature the protein (e.g., with urea), reduce all disulfide bonds (with DTT), and then alkylate all cysteine thiols with a standard alkylating agent like iodoacetamide (IAM). The original labeled cysteine will be protected and will not react with IAM.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.[5]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein's sequence. Identify the peptide containing the mass shift corresponding to the chloroacetyl label. The MS/MS fragmentation pattern will confirm the precise amino acid residue that has been modified. Unlabeled cysteines will show modification by IAM.
The following workflow diagram outlines the process for troubleshooting and validation.
Caption: Workflow for optimizing and validating chloroacetyl labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. msvision.com [msvision.com]
- 6. DSpace [scholarworks.umass.edu]
Technical Support Center: Improving the Solubility of Urea Derivatives in Aqueous Buffers
Introduction
Urea derivatives are a cornerstone of modern drug discovery and scientific research, with applications ranging from potent kinase inhibitors in oncology to novel agricultural compounds.[1] The urea functional group is a versatile hydrogen bond donor and acceptor, a property that is crucial for molecular recognition at biological targets.[1] However, this same characteristic, combined with the often planar and rigid structures of these molecules, can lead to strong crystal lattice energies and poor aqueous solubility.[1][2]
This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with urea-based compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively. We will explore the root causes of poor solubility and detail a range of field-proven strategies to overcome this critical hurdle in your experiments.
Section 1: Understanding the Challenge: Why Are Urea Derivatives Poorly Soluble?
The solubility of a compound in a given solvent is a thermodynamic equilibrium. For a solid to dissolve, the energy released from solvent-solute interactions must overcome both the energy holding the crystal lattice together and the energy required to create a cavity in the solvent.[3]
Several factors contribute to the low aqueous solubility of many urea derivatives:
-
Strong Intermolecular Hydrogen Bonding: The N-H and C=O groups of the urea moiety readily form strong hydrogen bonds. In the solid state, these interactions create a highly stable crystal lattice that requires significant energy to break apart.
-
Molecular Planarity and Symmetry: Planar molecules can pack efficiently into a crystal lattice, maximizing intermolecular forces and increasing the melting point, which often correlates with lower solubility.[1] Symmetrical ureas can be particularly challenging to solubilize.
-
Hydrophobic Moieties: Urea derivatives developed as enzyme inhibitors or receptor ligands often contain large, hydrophobic aromatic or aliphatic groups. These groups are energetically unfavorable to accommodate within the highly structured hydrogen-bonding network of water, leading to a "salting-out" effect.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when a urea derivative fails to dissolve.
Q1: I've added my powdered urea derivative to my phosphate-buffered saline (PBS), and it won't dissolve. What's the first thing I should do?
A1: Do not attempt to dissolve the bulk powder directly in an aqueous buffer. The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the universal first choice due to its powerful solvating ability for a wide range of hydrophobic organic molecules.[4][5][6] From this concentrated stock (e.g., 10-50 mM), you can perform serial dilutions into your final aqueous buffer.
Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous buffer. What's happening?
A2: This is a classic and very common problem known as "precipitation upon dilution."[4] It occurs because you have exceeded the thermodynamic solubility limit of the compound in the final aqueous solution. While the compound is soluble in the high-DMSO environment of the stock, the final buffer system (e.g., with <0.5% DMSO) cannot maintain it in solution. The key is to ensure the final concentration in your experiment is below the compound's aqueous solubility limit under those specific buffer conditions. If you require a higher final concentration, you must modify the aqueous buffer to increase the compound's solubility, as detailed in the sections below.
Q3: What is the maximum concentration of DMSO I can have in my cell-based assay or enzyme assay?
A3: This is highly system-dependent, but a widely accepted general limit is to keep the final concentration of DMSO at or below 0.5% (v/v).[4][7] Many cell lines can tolerate up to 1%, but some sensitive assays may show artifacts even at 0.1%. It is crucial to run a vehicle control (your final buffer containing the same percentage of DMSO as your test samples) to ensure the solvent itself is not affecting the biological outcome.[8]
Q4: Can I heat the buffer to get my compound to dissolve?
A4: Gentle warming (e.g., to 37°C) can sometimes aid dissolution, particularly for preparing stock solutions in DMSO.[5][6] However, for aqueous solutions, this is risky. Urea itself can decompose into ammonia and isocyanic acid at elevated temperatures, and this process can be accelerated in certain buffer conditions.[9] Furthermore, any solubility gained by heating is likely to be lost upon cooling to your experimental temperature (e.g., room temperature or 37°C), leading to precipitation. This technique should be used with extreme caution and is generally not recommended for preparing final working solutions.
Section 3: Troubleshooting Guide & Strategic Solutions
When simple dissolution in a DMSO-buffered system fails, a more systematic approach is required. This guide provides a decision-making framework and detailed strategies to enhance solubility.
Decision-Making Workflow for Solubilization
The following diagram outlines a logical progression for tackling solubility issues with urea derivatives.
Caption: A workflow for addressing solubility issues.
Strategy 1: pH Modification
-
Scientific Rationale: Many urea derivatives, such as the kinase inhibitor Sorafenib, contain ionizable functional groups (e.g., pyridines, carboxylic acids).[10][11] The solubility of such compounds is highly dependent on the pH of the buffer.[3][] For a weakly basic compound, lowering the pH will protonate the basic site, leading to a charged species that is significantly more soluble in water. Conversely, for a weakly acidic compound, increasing the pH will deprotonate the acidic site, increasing solubility.
-
When to Use: This is the first strategy to try if your urea derivative has an ionizable group (pKa between 3 and 10).
-
Caveats:
-
Protocol: See Protocol 2: Improving Solubility with pH Adjustment.
Strategy 2: Co-solvents
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[][16] This makes the environment more favorable for hydrophobic molecules by reducing the energy required to create a solvent cavity for the solute.[]
-
When to Use: When pH modification is not an option or is insufficient. This is a highly effective and common technique for parenteral and in vitro formulations.[17]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.[][17]
-
Caveats:
-
High concentrations of co-solvents can be toxic to cells or inhibit enzyme activity. The final concentration must be carefully controlled and tested.
-
Precipitation upon dilution into a larger aqueous volume (e.g., injection into an animal) can still occur.[17]
-
-
Protocol: See Protocol 3: Using a Co-Solvent System.
Data Summary: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Concentration Range (v/v) | Key Properties & Considerations |
| Ethanol | 1-20% | Good solubilizing power for non-polar compounds. Can cause protein precipitation at higher concentrations.[17] |
| Propylene Glycol (PG) | 5-40% | Excellent, low-toxicity co-solvent widely used in pharmaceutical formulations.[17] |
| Polyethylene Glycol 400 | 10-50% | Higher viscosity but very effective. Often used in combination with other co-solvents.[] |
| Glycerol | 5-30% | Non-toxic, but its high viscosity can make handling difficult.[17] |
Strategy 3: Surfactants (Micellar Solubilization)
-
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in aqueous solution.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble urea derivatives can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure.[18]
-
When to Use: When a significant increase in solubility is required and co-solvents are insufficient or incompatible with the experimental system.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like Tween® 80 are generally less harsh on biological systems than ionic surfactants like SDS.[18]
-
Caveats: Surfactants can denature proteins and disrupt cell membranes at high concentrations.[18] It is essential to work with concentrations slightly above the CMC but well below levels that cause biological disruption.
Mechanism of Micellar Solubilization
Caption: A diagram of micellar solubilization.
Strategy 4: Cyclodextrins
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like urea derivatives, forming a water-soluble inclusion complex.[20][22][23] This masks the hydrophobic nature of the drug from the bulk water, thereby increasing its apparent solubility.[21]
-
When to Use: This is an advanced technique, excellent for improving solubility and stability, particularly in pharmaceutical formulations.[20][21] It is often used when other methods fail or when compound stability is a major concern.
-
Common Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[21][22]
-
Caveats: The binding affinity between the cyclodextrin and the drug molecule must be sufficient to form a stable complex. This technique requires careful formulation and characterization.
Section 4: Key Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for your specific compound. Handle all compounds and solvents with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[6]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is the foundational first step for nearly all experiments involving poorly soluble urea derivatives.[4][5]
-
Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of your urea derivative into a sterile vial. For example, for a compound with a molecular weight of 450 g/mol , you would weigh 4.5 mg to make 1 mL of a 10 mM stock.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[5]
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes.[6] If the solid does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied.[4][6] Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[4][5]
Protocol 2: Improving Solubility with pH Adjustment
This protocol is for ionizable urea derivatives.
-
Determine pKa: If the pKa of your compound is known, select a buffer with a pH at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized (more soluble) form. For a weak base, use an acidic buffer; for a weak acid, use a basic buffer.
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.
-
Dilution into pH-Adjusted Buffer: Slowly add the DMSO stock solution dropwise to the vortexing pH-adjusted buffer to reach your desired final concentration. The slow addition helps prevent localized high concentrations that can lead to precipitation.
-
Inspect: Visually inspect the final solution for any signs of cloudiness or precipitation. Compare it to a control buffer without the compound.
Protocol 3: Using a Co-Solvent System
This protocol describes how to use a co-solvent to improve solubility in an aqueous buffer.
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO (e.g., 20 mM) as described in Protocol 1.
-
Intermediate Dilution in Co-solvent (Optional but Recommended): Prepare an intermediate dilution of the stock solution in a co-solvent like ethanol or PEG 400. For example, dilute a 20 mM DMSO stock 1:10 in PEG 400 to achieve a 2 mM solution in 10% DMSO/90% PEG 400. This step helps to gradually lower the solvent polarity.
-
Final Dilution in Aqueous Buffer: Slowly add the intermediate dilution (or the original DMSO stock if skipping step 2) to your final aqueous buffer while vortexing to achieve the desired working concentration.
-
Vortex and Inspect: Vortex the final solution thoroughly and visually inspect for any signs of precipitation. Ensure the final concentration of all organic solvents is below the tolerance limit for your assay.[17]
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
- 11. Sorafenib-Based Drug Delivery Systems: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. ijpbr.in [ijpbr.in]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
stability of (2-chloro-acetyl)-urea in different pH conditions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability of (2-chloro-acetyl)-urea under various pH conditions. Understanding the stability profile of this molecule is critical for developing robust formulations, ensuring accurate experimental outcomes, and meeting regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is predominantly influenced by the pH of the solution. Like many halogenated acetamides, it is susceptible to hydrolysis. The rate and mechanism of this degradation are highly dependent on the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions. Temperature and the presence of certain buffer species can also impact the degradation rate.
Q2: What is the expected degradation pathway for this compound at different pH values?
A2: Based on studies of analogous chloroacetamide compounds, this compound is expected to degrade primarily through two pathways:
-
Alkaline Hydrolysis (High pH): Under basic conditions, the molecule is susceptible to two main reactions:
-
Nucleophilic Substitution (Sₙ2): The hydroxide ion can act as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form N-(hydroxyacetyl)urea.
-
Amide Cleavage: The amide bond can be cleaved by hydroxide ions, leading to the formation of chloroacetate and urea.[1][2]
-
-
Acidic Hydrolysis (Low pH): In acidic conditions, the primary degradation mechanism is likely to be acid-catalyzed amide cleavage.[2][3] The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would also lead to the formation of chloroacetic acid and urea.
Q3: Is this compound more stable in acidic or basic conditions?
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be validated to demonstrate specificity, meaning it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.[6][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in a formulation buffered at high pH. | This compound is likely undergoing rapid base-catalyzed hydrolysis. | Consider reformulating at a lower pH where the compound may be more stable. If a high pH is necessary, a thorough stability study should be conducted to determine the degradation rate and establish an appropriate shelf-life. |
| Appearance of unexpected peaks in my chromatogram during a stability study. | These are likely degradation products. The degradation pathway can be complex, potentially yielding multiple products. | Use a validated, stability-indicating HPLC method to track the formation of these new peaks over time. Forced degradation studies can help to generate and identify these degradation products.[6][7] |
| Inconsistent results in bioassays using this compound solutions. | If the solutions are prepared in buffers at different pH values or stored for varying lengths of time, the concentration of the active compound may be changing due to degradation. | Prepare fresh solutions for each experiment and maintain a consistent pH. If solutions need to be stored, conduct a short-term stability study in the specific medium to understand the degradation kinetics. |
| Difficulty in developing a stability-indicating HPLC method. | The degradation products may have similar chromatographic properties to the parent compound or may not be UV-active. | Consider using a different stationary phase or mobile phase composition to improve separation. If UV detection is insufficient, alternative detection methods such as mass spectrometry (LC-MS) can be employed for better specificity and sensitivity.[8] |
Proposed Degradation Pathway of this compound
The following diagram illustrates the predicted degradation pathways of this compound under acidic and basic conditions based on the hydrolysis mechanisms of related chloroacetamide compounds.
Caption: Proposed degradation of this compound.
Experimental Protocol: pH Stability Study
This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values.
Objective: To determine the degradation rate of this compound as a function of pH.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated pH meter
-
HPLC system with UV detector
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Sample Preparation:
-
For each pH, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration suitable for HPLC analysis.
-
Prepare triplicate samples for each pH and time point.
-
-
Time Zero Analysis: Immediately after preparation, analyze the samples for each pH to establish the initial concentration (t=0).
-
Incubation: Store the remaining samples in a temperature-controlled environment (e.g., 25°C or an elevated temperature for accelerated studies).
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase), and analyze by HPLC.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the observed first-order rate constant (k_obs) from the slope of the line.
-
Plot log(k_obs) versus pH to generate a pH-rate profile.
-
Analytical Method:
A reverse-phase HPLC method with UV detection is recommended. A C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method must be validated according to ICH guidelines to ensure it is stability-indicating.[9]
Quantitative Data Summary (Hypothetical)
Since specific experimental data for this compound is not available in the cited literature, the following table provides a hypothetical representation of expected stability data based on the behavior of analogous compounds. This table is for illustrative purposes only.
| pH | Half-life (t₁/₂) at 25°C (hours) | Predominant Degradation Pathway |
| 2.0 | ~50 | Acid-catalyzed amide cleavage |
| 4.0 | ~200 | Slow hydrolysis |
| 7.0 | ~150 | Slow hydrolysis |
| 9.0 | ~30 | Base-catalyzed hydrolysis (Sₙ2 and amide cleavage) |
| 12.0 | < 1 | Rapid base-catalyzed hydrolysis |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment | MDPI [mdpi.com]
Technical Support Center: Strategies for Gradual Removal of Urea During Protein Refolding
Welcome to the technical support center for protein refolding. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of recovering active proteins from a denatured state. Overexpression of recombinant proteins in hosts like E. coli often leads to their accumulation in insoluble aggregates known as inclusion bodies (IBs).[1] Solubilizing these IBs requires potent chaotropic agents, typically 6-8 M urea, which disrupt the non-covalent interactions holding the misfolded protein together, effectively linearizing the polypeptide chain.[1][2][3]
The critical challenge, and the focus of this guide, is the subsequent removal of this urea to allow the protein to refold into its native, biologically active conformation. This process is a delicate balance; the rate and method of urea removal directly dictate the competition between correct intramolecular folding and undesirable intermolecular aggregation.[4][5][6] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize the yield of active, correctly folded protein.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the urea removal and refolding process in a direct question-and-answer format.
Question 1: As soon as I start removing the urea, my protein solution becomes cloudy and I see a lot of precipitate. What is happening and how can I prevent it?
Answer: This is the most common issue in protein refolding and is caused by protein aggregation.[5] Aggregation is a higher-order kinetic process compared to refolding, meaning it is highly dependent on protein concentration.[7] When the urea concentration drops, partially folded intermediates with exposed hydrophobic surfaces can interact with each other, leading to irreversible aggregation.[4][6] This is particularly problematic at intermediate urea concentrations (e.g., 2-4 M), where the protein is neither fully unfolded nor correctly folded.[4][8]
Immediate Troubleshooting Steps:
-
Decrease Protein Concentration: This is the most effective way to reduce aggregation. The refolding pathway is a first-order process (dependent on a single molecule), while aggregation is second-order or higher (requiring two or more molecules to interact).[7] Try refolding at a lower protein concentration, often below 100 µg/mL.[1]
-
Slow Down the Urea Removal Rate: A rapid decrease in denaturant concentration can shock the protein into aggregating.[4][5] If you are using dialysis, switch from a single step (e.g., 8 M urea to 0 M) to a stepwise dialysis with more intermediate steps (e.g., 8M → 6M → 4M → 2M → 1M → 0M), allowing the protein more time to explore correct folding pathways.[1][4][9] If using chromatography, decrease the gradient slope.[10][11]
-
Incorporate Anti-Aggregation Additives: Additives in the refolding buffer can shield exposed hydrophobic regions and increase the solubility of folding intermediates. The most common and effective is L-arginine (typically 0.4-0.5 M).[1][2][12] Other options include sugars (sucrose, trehalose) and polyols (glycerol, polyethylene glycol).[2]
-
Optimize Temperature: Perform refolding at a lower temperature (e.g., 4-15°C).[1] Lower temperatures decrease the rate of hydrophobic interactions, which are the primary drivers of aggregation.
Question 2: I don't see any precipitate, but my final yield of active protein is extremely low. What are the likely causes?
Answer: The absence of visible precipitate does not guarantee successful refolding. The protein may be misfolded or exist as soluble aggregates, both of which are typically inactive.
Potential Causes and Solutions:
-
Formation of Soluble Aggregates: These are non-native oligomers that remain in solution. Their formation can be suppressed by the same strategies used for insoluble aggregates, particularly the addition of L-arginine.[12] You can detect them using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Incorrect Disulfide Bond Formation: If your protein contains cysteine residues, incorrect disulfide bonds can form during refolding, trapping the protein in a misfolded state. To address this, you must include a redox shuffling system in your refolding buffer. The most common is a combination of reduced (GSH) and oxidized (GSSG) glutathione, typically at a ratio of 5:1 or 10:1 (e.g., 1 mM GSH / 0.1 mM GSSG).[1][2] This system allows for the continuous breaking and reforming of disulfide bonds until the most thermodynamically stable (native) configuration is achieved.
-
Missing Cofactors or Metal Ions: Some proteins require specific metal ions (e.g., Zn²⁺, Mg²⁺) or cofactors for proper folding and stability. Ensure these are present in your refolding buffer at the appropriate concentration.
-
Sub-optimal Buffer Conditions: The pH and ionic strength of the refolding buffer are critical. The pH should ideally be far from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules, which helps prevent aggregation.[1] Screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein.
Question 3: My protein has a His-tag. Can I refold it while it's bound to the Ni-NTA column to save time?
Answer: Yes, this technique is called on-column refolding and it is an excellent strategy that combines purification and refolding into a single step.[10][13] By immobilizing the protein on a solid support, you spatially separate individual molecules, which significantly reduces the likelihood of intermolecular aggregation.[13]
General Workflow:
-
Solubilize: Dissolve the inclusion bodies in a buffer containing 8 M urea and a reducing agent if necessary.
-
Bind: Load the solubilized, unfolded protein onto a Ni-NTA column under denaturing conditions (e.g., in the presence of 6-8 M urea).
-
Wash & Refold: Wash the column with a buffer containing a decreasing linear gradient of urea (e.g., from 6 M to 0 M).[10][11][14] This gradual removal of the denaturant allows the protein to refold while it is bound to the resin. Your refolding buffer (the 0 M urea buffer) should contain necessary additives like L-arginine and a redox system.
-
Elute: Once the urea is removed, elute the now-refolded protein from the column using an imidazole gradient.
Troubleshooting Tip: If the protein precipitates on the column or elutes in an aggregated state, the urea gradient may be too steep. Try decreasing the slope of the gradient to allow for a slower removal of the urea.[10]
Frequently Asked Questions (FAQs)
Q: What are the main strategies for gradual urea removal, and how do I choose between them?
A: The three primary strategies are dialysis, dilution, and chromatography. The choice depends on your protein's properties, the scale of your experiment, and the equipment available.
| Strategy | Principle | Pros | Cons | Best For |
| Stepwise Dialysis | The protein solution, in a semi-permeable membrane, is placed sequentially into buffers with decreasing urea concentrations.[1][9] | Simple, requires minimal specialized equipment, gentle removal of urea.[4] | Very time-consuming (can take days), risk of aggregation at intermediate steps, not easily scalable.[4][15] | Small-scale experiments, initial screening of refolding conditions. |
| Dilution | The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.[2][16] | Simple, fast.[14] | Results in a very large final volume, requiring a subsequent concentration step; risk of aggregation if dilution is not optimized.[2][16] | Proteins that are not prone to aggregation; screening multiple refolding buffers in parallel. |
| On-Column Chromatography | The unfolded protein is bound to a chromatography resin (e.g., IMAC, IEX, SEC) and urea is removed via a buffer gradient.[13][17][18] | Combines purification and refolding, minimizes aggregation, easily automated, scalable.[10][13][19] | Requires chromatography equipment (e.g., FPLC), conditions must be carefully optimized, may not be suitable for all proteins.[13] | Tagged proteins (IMAC), large-scale production, proteins prone to aggregation. |
Q: Why is L-arginine so effective as a refolding additive?
A: The exact mechanism is still debated, but L-arginine is known to act as an "aggregation suppressor." It is thought to interact with and stabilize folding intermediates, shielding their exposed hydrophobic surfaces and preventing them from sticking together.[2][12] It can also increase the solubility of both unfolded and partially folded states.[12]
Q: Can I use low concentrations of urea in my final refolding buffer?
A: Yes, and it can be surprisingly effective. While high concentrations of urea (6-8 M) are denaturing, low concentrations (0.5-2 M) can act as mild chaotropes that inhibit aggregation without preventing the protein from reaching its native state.[2][4] This can be a useful strategy for particularly "sticky" proteins that aggregate even with slow urea removal. A final dialysis step against a urea-free buffer is then required.
Visual Workflows and Diagrams
Decision Workflow for Selecting a Refolding Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. WO2002062827A2 - Improved protein disaggregation and refolding using high pressure - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. step-wise dialysis? - Protein and Proteomics [protocol-online.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. biotechrep.ir [biotechrep.ir]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. jabonline.in [jabonline.in]
- 17. On-column refolding purification of DT389-hIL13 recombinant protein expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urea-gradient protein refolding in size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient for Separation of Labeled Peptides
Welcome to the technical support center for peptide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing High-Performance Liquid Chromatography (HPLC) methods for labeled peptides. Here, we move beyond generic protocols to explain the fundamental principles and troubleshooting logic essential for developing robust and reliable separations.
Part 1: Fundamentals of HPLC Gradient Optimization for Labeled Peptides
This section addresses the foundational questions that form the basis of a successful separation strategy. Understanding these core concepts is critical before proceeding to method development and troubleshooting.
FAQ 1: What is the primary goal of gradient optimization for labeled peptides?
The primary goal is to achieve adequate resolution between the peptide of interest and all relevant impurities or variants, including unlabeled precursors, diastereomers, or degradation products, within a practical analysis time.[1] Unlike small molecules, peptides are complex and often exist in mixtures with structurally similar species.[2] Gradient elution, which involves systematically increasing the concentration of an organic solvent (the 'B' solvent, typically acetonitrile) over the course of the run, is essential for eluting peptides with varying hydrophobicities from the reversed-phase column.[3][4]
A well-optimized gradient ensures that:
-
Peptides are sufficiently retained on the column and do not elute near the solvent front.
-
Peaks are sharp and symmetrical, maximizing sensitivity and simplifying integration.
-
Closely eluting species, such as a labeled peptide and its unlabeled counterpart, are baseline-separated.
-
The analysis time is as short as possible without sacrificing resolution.[3]
FAQ 2: How do I choose the optimal column chemistry for my labeled peptides?
The choice of stationary phase is a critical factor that dictates the selectivity of the separation.[5] For peptides, several factors must be considered:
-
Pore Size: Wide-pore columns (e.g., 300 Å) are generally recommended for peptides and proteins, as they allow larger molecules to fully access the bonded phase within the pores, leading to better peak shape and resolution.[3][6][7] Smaller peptides, such as those from protease digests, can be separated on smaller pore size columns (e.g., 100-120 Å).[3]
-
Bonded Phase:
-
C18 (Octadecylsilane): This is the workhorse for general peptide separations due to its high hydrophobicity and resolving power.[5][8]
-
C8 (Octylsilane) or C4 (Butylsilane): These are useful for very hydrophobic peptides that may be too strongly retained on a C18 column.[5]
-
Polar-Embedded/Polar-Endcapped: These phases contain polar groups within or at the end of the alkyl chains. They offer alternative selectivity and are particularly useful for separating polar peptides or resolving species with subtle differences, like deamidation products.[5]
-
-
Particle Technology: Modern columns with sub-2 µm totally porous particles or superficially porous particles (core-shell) can provide significantly higher efficiency and allow for faster separations at lower backpressures.[1]
A systematic approach to method development should begin with screening different column chemistries to find the one that provides the best selectivity for your specific sample.[9]
FAQ 3: What are the critical mobile phase parameters to consider?
The mobile phase composition is arguably the most important parameter in a reversed-phase HPLC separation for peptides. Key components include the organic modifier, aqueous phase, and additives.
-
Organic Modifier: Acetonitrile is the most common organic solvent used for peptide separations. Its low viscosity results in lower backpressure, and it is transparent at low UV wavelengths (214-220 nm) where the peptide backbone absorbs.[3]
-
Additives (Ion-Pairing Reagents): Additives are crucial for achieving good peak shape and controlling retention.[10] They work by forming ion pairs with charged residues on the peptide and by masking residual silanol groups on the column surface, which can cause peak tailing.[10][11] The choice of additive depends heavily on the type of detector being used.[10]
| Additive | Typical Concentration | Recommended Detector | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | UV | Excellent ion-pairing agent, provides sharp peaks and good resolution.[10] | Strong ion suppression in Mass Spectrometry (MS).[10][12] Difficult to remove from the system.[10] |
| Formic Acid (FA) | 0.1% | MS | Volatile and provides good signal in positive-ion ESI-MS.[10] | Weaker acid than TFA, may result in broader peaks for some peptides.[10] |
| Difluoroacetic Acid (DFA) | 0.05% | UV & MS | A good compromise, offering better chromatography than FA with less ion suppression than TFA.[10] | Not as effective as TFA for UV chromatography or as MS-friendly as FA. |
-
pH: The pH of the mobile phase affects the ionization state of amino acid side chains, which can dramatically alter peptide retention and selectivity.[9][13][14] Operating at a low pH (2-3) using an additive like TFA or formic acid ensures that acidic residues (Asp, Glu) are protonated and basic residues (Lys, Arg, His) are consistently charged, leading to more reproducible chromatography.[11]
Part 2: A Systematic Approach to Gradient Development
Developing a robust gradient method should not be a process of trial and error. Following a systematic workflow saves time, solvent, and sample, and leads to a more reliable method.
Protocol: Step-by-Step Gradient Optimization
-
Initial Scouting Run:
-
Objective: Determine the approximate elution window for your labeled peptide.
-
Procedure: Run a broad, fast "scouting" gradient, such as 5% to 95% acetonitrile over 20-30 minutes.
-
Analysis: Identify the acetonitrile concentration at which your peptide of interest elutes.
-
-
Focusing the Gradient:
-
Objective: Improve resolution by decreasing the gradient slope across the elution window.
-
Procedure: Design a new gradient that starts ~5% below the elution concentration from the scouting run and ends ~5% above it. For example, if the peptide eluted at 30% acetonitrile, a new gradient might be 25% to 35% acetonitrile.
-
Key Principle: A shallower gradient (a smaller change in %B per unit of time) increases the separation between peaks.[3] A good starting point for peptide separations is a slope of 0.5-1% per minute.[1][9]
-
-
Fine-Tuning and Optimization:
-
Objective: Maximize resolution of the critical pair (e.g., labeled and unlabeled peptide) and ensure good peak shape.
-
Parameters to Adjust:
-
Gradient Slope: Further decrease the slope for maximum resolution. Slopes as low as 0.1% per minute can be used for very complex separations.[1][3]
-
Temperature: Increasing the column temperature (e.g., 40-70°C) can improve peak shape by increasing mass transfer and may also alter selectivity.[6][15][16] Temperature control is vital for robust and reproducible retention times.[5]
-
Flow Rate: Optimizing the flow rate can improve efficiency. The optimal flow rate often depends on the gradient time.[15]
-
-
-
System Suitability Testing (SST):
-
Objective: Verify that the chromatographic system and method are performing acceptably before running samples.
-
Procedure: Inject a standard mixture (ideally containing the labeled peptide and a known impurity or the unlabeled version) multiple times.
-
Parameters to Monitor:
-
Resolution (Rs): Must be > 2 for baseline separation.
-
Tailing Factor (Tf): Should be between 0.9 and 1.5.
-
Retention Time Precision (%RSD): Should be < 1%.
-
Peak Area Precision (%RSD): Should be < 2%.
-
-
Caption: Workflow for systematic HPLC gradient development.
Part 3: Troubleshooting Common Separation Issues
Even with a systematic approach, challenges can arise. This section provides a troubleshooting guide in a question-and-answer format to address the most common issues encountered during the separation of labeled peptides.
Q1: My peaks are co-eluting or have very poor resolution. What should I do?
Cause: This is the most common challenge and usually stems from insufficient selectivity or efficiency. The gradient slope may be too steep, or the chosen column/mobile phase combination may not be optimal.
Solutions:
-
Decrease the Gradient Slope: This is the most powerful tool for improving the resolution of closely eluting peaks.[3] By slowing the rate of change of the organic solvent, you give the peptides more time to interact with the stationary phase, enhancing separation. Try cutting your current slope in half.
-
Increase Column Temperature: Raising the temperature can improve efficiency and may alter selectivity, potentially resolving co-eluting peaks.[6][16]
-
Change the Mobile Phase Additive: If using formic acid, switching to TFA can provide sharper peaks and different selectivity.[10] Conversely, if MS detection is required and TFA is not an option, trying a different acid like DFA could be beneficial.[10] The type of ion-pair reagent can significantly impact retention.[14][17]
-
Screen Different Columns: If the above steps fail, the fundamental selectivity of the stationary phase may be insufficient.[9] Try a column with a different bonded phase (e.g., a polar-embedded phase instead of a standard C18) to introduce different separation mechanisms.[5]
Q2: My peptide peaks are tailing badly. How can I improve the peak shape?
Cause: Peak tailing for basic peptides is often caused by secondary interactions between positively charged amino acid residues (like Arginine or Lysine) and negatively charged, deprotonated silanol groups on the silica surface of the column.[11]
Solutions:
-
Ensure Sufficient Acidic Additive: The primary role of additives like TFA or formic acid is to lower the mobile phase pH.[13] This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[11] Ensure your additive concentration is adequate (e.g., 0.1% TFA).
-
Use a High-Purity, Modern Column: Modern HPLC columns are made with high-purity silica that has fewer metal impurities and are often endcapped to cover most of the residual silanol groups, reducing the potential for tailing.[3][7]
-
Increase Column Temperature: Higher temperatures can improve peak shape by enhancing the kinetics of mass transfer.[16]
-
Consider Mobile Phase pH: For some peptides, moving to a higher pH mobile phase (e.g., pH 8-10) with a suitable buffer can deprotonate the basic residues, eliminating the positive charge and thereby the ionic interaction with silanols. This requires a pH-stable column.[7]
Q3: I'm seeing low signal intensity or poor recovery of my peptide.
Cause: This can be due to several factors, including adsorption of the peptide to the column or system, poor ionization in the MS source, or degradation.
Solutions:
-
Check for Adsorption: Peptides can adsorb irreversibly to active sites in the HPLC system or on the column. Conditioning the column by injecting a concentrated standard can sometimes passivate these sites.[18]
-
Optimize MS Parameters (for LC-MS): If using a mass spectrometer, ensure that source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific peptide.[11]
-
Evaluate Mobile Phase Additive: For LC-MS, TFA is a known signal suppressor.[12] If you must use it for chromatography, keep the concentration as low as possible (e.g., 0.02%).[3] Switching to 0.1% formic acid will almost always provide a significant boost in MS signal intensity.[10]
Q4: My retention times are drifting between injections.
Cause: Retention time variability is often a sign of an unstable system. The most common culprits are insufficient column equilibration, temperature fluctuations, or problems with the HPLC pump and solvent proportioning.
Solutions:
-
Ensure Adequate Equilibration: Gradient chromatography requires the column to be fully re-equilibrated to the initial mobile phase conditions before the next injection.[18] A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.
-
Use a Column Oven: Temperature has a significant effect on retention time.[6] Using a thermostatted column compartment is essential for reproducible chromatography.[5][18]
-
Check the Pumping System: Inconsistent solvent mixing can cause retention time shifts. Ensure mobile phases are properly degassed to prevent bubble formation in the pump heads.[18] If the problem persists, the pump may require maintenance.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. lcms.cz [lcms.cz]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymcamerica.com [ymcamerica.com]
- 17. Effect of mobile phase additives on peptide retention in reversed-phase chromatography with pellicular and totally porous sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Identification of Low-Abundance Protein Covalent Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging field of adductomics. This guide is designed to provide practical, field-tested insights into identifying low-abundance protein covalent adducts. As your virtual application scientist, I will walk you through common experimental hurdles, explain the science behind our troubleshooting strategies, and provide detailed protocols to enhance the success of your experiments. Our goal is to move beyond simple step-by-step instructions to a deeper understanding of why certain approaches are more effective than others in this complex analytical landscape.
The identification of covalent protein adducts, particularly those at low abundance, is a critical task in toxicology, drug development, and disease biomarker discovery.[1][2] These adducts can serve as key indicators of exposure to reactive chemicals or endogenous metabolites and may play a direct role in cellular dysfunction and adverse health outcomes.[1][3] However, their detection is often hampered by their substoichiometric nature, making them difficult to distinguish from the vast excess of unmodified proteins.[4][5][6] This guide will address these challenges head-on, providing you with the tools and knowledge to confidently navigate your adductomics research.
Troubleshooting Guide
This section is formatted as a series of common issues encountered during the identification of low-abundance protein covalent adducts, followed by their likely causes and actionable solutions.
Question 1: I am not detecting my target protein adduct. What are the primary reasons for this and how can I troubleshoot it?
Answer:
Failure to detect a target adduct is a frequent challenge, often stemming from a combination of low adduct abundance and suboptimal experimental conditions. Let's break down the potential causes and solutions:
-
Cause 1: Low Site Occupancy. The percentage of your target protein that is adducted may be extremely low, falling below the limit of detection of your mass spectrometer.[4] Typical in vivo adduct levels can be as low as 3 modified Human Serum Albumin (HSA) molecules per 100,000 or 5-25 adducted Hemoglobin (Hb) chains per 10 million.[7][8]
-
Solution: Enrichment Strategies. To increase the relative concentration of your adducted protein or peptide, enrichment is crucial. Several strategies can be employed:
-
Affinity-Based Enrichment: If your adduct has a specific chemical handle (e.g., an aldehyde or alkyne), you can use biotin affinity probes to capture and enrich the adducted species.[1] This often involves reacting the adduct with a biotin-containing reagent followed by capture on streptavidin beads.[1]
-
Antibody-Based Enrichment: Polyclonal or monoclonal antibodies that specifically recognize the adduct of interest can be used for immunoprecipitation.[1] However, this requires the development of specific antibodies for each adduct.[1]
-
Chemical Probes and Click Chemistry: For untargeted studies, "clickable" probes that mimic reactive metabolites can be used. These probes contain a bioorthogonal handle (e.g., an alkyne) that can be reacted with a capture tag (e.g., biotin-azide) via click chemistry for subsequent enrichment.[1]
-
-
-
Cause 2: Inefficient Sample Preparation. The complex nature of biological samples requires a robust sample preparation workflow to remove interfering substances and efficiently digest the proteins into peptides suitable for mass spectrometry analysis.[9][10]
-
Solution: Optimized Sample Preparation Protocol.
-
Lysis and Solubilization: Ensure complete cell lysis and protein solubilization using buffers compatible with downstream processing. Urea-based buffers can be effective but be aware that urea can decompose to isocyanic acid, leading to carbamylation of free amines, which can be mistaken for a modification.[11]
-
Reduction and Alkylation: Complete reduction and alkylation of disulfide bonds are critical for consistent enzymatic digestion and to prevent refolding.
-
Enzymatic Digestion: Use high-quality, MS-grade trypsin and optimize the enzyme-to-protein ratio and digestion time. For highly stable proteins, pressure-assisted digestion can improve efficiency.[7]
-
Peptide Cleanup: Desalt peptides using C18 solid-phase extraction (SPE) to remove salts and detergents that can interfere with ionization.
-
-
-
Cause 3: Suboptimal Mass Spectrometry Parameters. The data acquisition method on the mass spectrometer may not be sensitive enough or configured correctly to detect low-abundance adducted peptides.
-
Solution: Tailored MS Acquisition Methods.
-
Data-Dependent Acquisition (DDA): While widely used, DDA may not be ideal for low-abundance adducts as it typically fragments only the top 10% of most abundant precursor ions.[1] To improve DDA for adduct detection, you can use an inclusion list of expected adducted peptide m/z values.
-
Data-Independent Acquisition (DIA): DIA methods, such as SWATH-MS, acquire MS/MS data for all precursor ions within a specified mass range, offering a more comprehensive dataset for detecting low-abundance species.[12]
-
Targeted Approaches (MRM/PRM): If you know the specific adduct and peptide sequence, Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) offer the highest sensitivity and specificity by targeting specific precursor-fragment transitions.[13]
-
-
Question 2: My mass spectrometry data is too complex, and I'm struggling to identify the adducted peptides from the background.
Answer:
This is a common bioinformatics challenge in adductomics.[14][15] The vast number of spectra generated, combined with the low abundance of adducted peptides, makes manual inspection impractical and automated analysis prone to false positives.
-
Cause 1: Inadequate Data Analysis Software. Traditional proteomics search engines are often designed to identify unmodified peptides or common post-translational modifications (PTMs) with known mass shifts.[16][17] They may not be well-suited for identifying unknown or variable adducts.[3][16][17]
-
Solution: Utilize Specialized Search Algorithms.
-
Open Mass Searching: Employ search algorithms like Magnum, which are optimized for adduct identification by allowing for unknown mass shifts on peptides.[3][16] This is particularly useful when the exact mass of the reactive metabolite is unknown.
-
Variable Modification Searches: Configure your search software (e.g., Mascot, Sequest) to include the expected mass of your adduct as a variable modification on potential target amino acid residues (e.g., cysteine, lysine, histidine).[4]
-
Metabolomics-Inspired Workflows: A novel approach treats adducted peptides as small molecules and uses metabolomics data processing software (e.g., MZmine) to detect features that are differentially abundant between treated and control samples.[13][15]
-
-
-
Cause 2: High Background Noise and Contaminants. The sensitivity of modern mass spectrometers means they can detect a wide range of contaminants, which can obscure the signals from your low-abundance adducts.[11]
-
Solution: Implement Rigorous Lab Practices and Data Filtering.
-
Minimize Keratin Contamination: Keratin from skin, hair, and dust is a major contaminant in proteomics.[11] Work in a laminar flow hood, wear gloves, and avoid natural fiber clothing.[11]
-
Avoid Surfactants and Polymers: Residual detergents (e.g., Triton X-100) and polymers (e.g., PEG) can suppress the ionization of your target peptides.[11] If their use is unavoidable, ensure thorough removal during sample cleanup.
-
Data Filtering: After the initial search, apply stringent filtering criteria to your results. This includes setting high peptide score thresholds, requiring the presence of key fragment ions, and manually validating the spectra of potential adducted peptides.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between targeted and untargeted adductomics?
A1:
-
Targeted Adductomics focuses on identifying and quantifying specific, known covalent adducts.[1][15] This approach is often used when the reactive chemical is known, and the goal is to assess exposure or understand its specific protein targets.[1][8] Targeted methods, such as MRM, are highly sensitive and quantitative but are limited to the predefined adducts.[13]
-
Untargeted Adductomics aims to comprehensively identify all protein adducts in a sample, including those that are unknown.[1][15] This "adductome" approach is valuable for discovering novel biomarkers of exposure and for understanding the full spectrum of protein modifications caused by a particular substance or condition.[2][14] Untargeted studies typically rely on high-resolution mass spectrometry and specialized data analysis strategies like open mass searching.[3][16]
Q2: Which proteins are most commonly studied for adductomics and why?
A2: Human Serum Albumin (HSA) and Hemoglobin (Hb) are the most frequently studied proteins in human biomonitoring for several reasons:
-
High Abundance: They are the two most abundant proteins in blood, making them easier to isolate and analyze.[7]
-
Long Half-Life: HSA has a half-life of about 21 days, and hemoglobin is stable for the lifespan of a red blood cell (around 120 days). This allows them to accumulate adducts over time, providing an integrated measure of exposure.
-
Nucleophilic Residues: Both proteins have highly reactive nucleophilic amino acid residues, such as Cysteine-34 in HSA and the N-terminal valines in hemoglobin, which are prone to modification by electrophiles.[7][12]
Q3: How can I be sure that the modification I'm seeing is a real adduct and not an artifact?
A3: This is a critical aspect of adductomics that requires careful validation.
-
Control Samples: Always include appropriate control samples (e.g., vehicle-treated cells or plasma from unexposed individuals) in your experimental design. The putative adduct should be present or significantly more abundant in the treated samples compared to the controls.
-
MS/MS Fragmentation: A high-quality MS/MS spectrum is essential. The fragmentation pattern should be consistent with the peptide sequence and the location of the modification. The mass shift should be observed on fragment ions containing the modified residue.[18]
-
Synthetic Standards: The gold standard for validation is to synthesize the adducted peptide and analyze it by mass spectrometry. The retention time and fragmentation pattern of the synthetic standard should match that of the endogenously detected adduct.
-
Orthogonal Methods: If possible, use an orthogonal method to confirm the presence of the adduct. This could include using a specific antibody for Western blotting or a different type of mass spectrometry analysis.[19]
Experimental Protocols
Protocol 1: General Workflow for Bottom-Up Adductomics
This protocol outlines a standard "bottom-up" approach, which involves digesting the protein into peptides before MS analysis.[1][20]
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a compatible assay (e.g., BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Take a known amount of protein (e.g., 100 µg) and bring it to a final volume in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the free thiols.
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Use a C18 SPE cartridge to bind the peptides.
-
Wash the cartridge with 0.1% TFA to remove salts.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
-
Use a suitable gradient to separate the peptides.
-
Acquire data using a DDA, DIA, or PRM method.
-
Protocol 2: Enrichment of Aldehyde-Containing Adducts using Biotin Hydrazide
This protocol is an example of an affinity-based enrichment strategy.[1]
-
Labeling of Adducts:
-
To your protein sample, add biotin hydrazide to a final concentration of 5 mM.
-
Incubate at room temperature for 2 hours to allow the hydrazide to react with aldehyde groups on the adducted proteins.
-
-
Removal of Excess Biotin Hydrazide:
-
Perform a buffer exchange using a desalting column or dialysis to remove unreacted biotin hydrazide.
-
-
Capture of Biotinylated Proteins:
-
Add streptavidin-conjugated magnetic beads to the sample and incubate with gentle rotation for 1 hour at 4°C.
-
Use a magnetic stand to collect the beads and discard the supernatant.
-
-
Washing:
-
Wash the beads several times with a stringent wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using a competitive elution buffer or by on-bead digestion with trypsin as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Visualizations
Caption: A general experimental workflow for the identification of protein covalent adducts.
Caption: A decision tree for troubleshooting the non-detection of protein adducts.
Quantitative Data Summary
| Enrichment Strategy | Principle | Typical Enrichment Factor | Key Advantage | Key Limitation | Reference |
| Biotin-Affinity | Covalent labeling of a specific functional group (e.g., aldehyde) with a biotin probe, followed by streptavidin capture. | 10 to 100-fold | Applicable to adducts with specific reactive moieties. | Requires the adduct to have a suitable functional group for labeling. | [1] |
| Antibody-Based | Immunoprecipitation using an antibody that specifically recognizes the adduct. | Highly variable, can be >100-fold | High specificity for the target adduct. | Requires a specific antibody for each adduct, which may not be available. | [1] |
| Click Chemistry | Use of bioorthogonal probes (e.g., alkyne-labeled electrophiles) followed by reaction with a capture tag (e.g., azide-biotin). | 10 to 50-fold | Enables enrichment of targets of a specific class of reactive species. | The probe is a surrogate and may not perfectly mimic the endogenous electrophile. | [1] |
References
- 1. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Adductomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 14. Editorial: Mass Spectrometry for Adductomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Urea on Protein Stability and Denaturation
Welcome to the technical support center. As Senior Application Scientists, we understand the nuances of protein stability and denaturation experiments. This guide is designed to provide you with in-depth answers, troubleshooting strategies, and robust protocols for your research involving urea.
PART 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of how urea interacts with proteins.
Q1: What is the molecular mechanism by which urea denatures proteins?
A: The denaturation of proteins by urea is a complex process that doesn't rely on a single mechanism. Instead, it's understood to occur through a combination of direct and indirect effects.[1][2]
-
Direct Mechanism: Urea molecules interact directly with the protein. They can form hydrogen bonds with polar residues and, crucially, the peptide backbone.[3][4] Furthermore, urea has favorable van der Waals (dispersion) interactions with both the protein backbone and amino acid side chains, which are stronger than those of water.[5][6] These interactions effectively "solubilize" the polypeptide chain, stabilizing the unfolded state over the compact, native conformation.[5]
-
Indirect Mechanism: Urea also alters the bulk solvent (water). It disrupts the hydrogen-bonding network of water, which weakens the hydrophobic effect.[1][3] The hydrophobic effect is a primary driving force for protein folding, as it causes nonpolar side chains to be buried in the protein's core. By diminishing this effect, urea makes it more energetically favorable for these nonpolar residues to become exposed to the solvent, thus promoting unfolding.[1][7]
Molecular dynamics simulations show that one of the first steps in unfolding is the expansion of the hydrophobic core, which is then solvated first by water and subsequently by urea.[1][2]
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating (2-chloro-acetyl)-urea as a Selective Covalent Inhibitor
Foreword for the Modern Drug Hunter
The renaissance of covalent inhibitors in drug discovery is undeniable. Once sidelined due to concerns over toxicity, their capacity for profound and durable target inhibition has brought them back to the forefront, particularly for challenging targets like those in oncology.[1][2] The chloroacetamide moiety, the reactive "warhead" in (2-chloro-acetyl)-urea, is a well-established electrophile for targeting nucleophilic residues, most notably cysteine.[3][4][5][6] However, this inherent reactivity is a double-edged sword; the path from a reactive molecule to a selective therapeutic is paved with rigorous, multi-dimensional validation.
This guide eschews a simple checklist-style protocol. Instead, it provides a strategic framework for the comprehensive validation of a putative covalent inhibitor like this compound. We will explore the critical experiments, explain the causality behind methodological choices, and establish a self-validating workflow designed to build an unassailable case for a compound's mechanism, potency, and selectivity. This is the blueprint for transforming a promising chemical entity into a validated biological tool or therapeutic lead.
Section 1: The Covalent Mechanism - Establishing the Fundamental Interaction
Before assessing potency or selectivity, we must first obtain direct, irrefutable evidence of a covalent interaction. The proposed mechanism for this compound is a classic SN2 reaction, where a nucleophilic cysteine residue on the target protein attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group to form a stable thioether bond.
Caption: Figure 1: Proposed covalent modification of a target protein.
Protocol 1.1: Intact Protein Mass Spectrometry for Adduct Confirmation
Expertise & Rationale: This is the foundational experiment. It provides unambiguous proof of covalent bond formation by measuring the mass increase of the target protein corresponding precisely to the mass of the inhibitor minus its leaving group. This direct physical evidence is non-negotiable for validating a covalent mechanism.[7]
Methodology:
-
Incubation: Incubate 5 µM of purified target protein with a 10-fold molar excess of this compound in a suitable biochemical buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 2 hours at room temperature. Include a vehicle-only (e.g., DMSO) control.
-
Quenching: Stop the reaction by adding 0.1% trifluoroacetic acid (TFA). This denatures the protein and prevents further reaction.
-
Desalting: Use a C4 ZipTip to desalt the protein sample, removing buffer components that interfere with mass spectrometry. Elute the protein in 50% acetonitrile, 0.1% formic acid.
-
Analysis: Analyze the sample via liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source. Deconvolute the resulting mass spectrum to determine the average molecular weight of the protein.
-
Validation: A successful covalent modification will show a mass shift of +99.02 Da (Mass of C₃H₄N₂O₂). The vehicle control should show only the mass of the unmodified protein.
Section 2: Defining Potency - A Comparative Kinetic Analysis
With the covalent mechanism confirmed, the next step is to quantify the inhibitor's potency. For a covalent inhibitor, a simple IC₅₀ is insufficient as it doesn't capture the time-dependent nature of the inhibition. The gold-standard metric is the second-order rate constant, k_inact/K_I , which represents the efficiency of inactivation. To contextualize our findings, we must benchmark this compound against established inhibitors.
Table 1: Comparative Inhibitor Profiles for Benchmarking
| Inhibitor | Class & Mechanism | Target Profile | Role in Validation |
| This compound | Covalent (Chloroacetamide) | Putative Kinase Target | Test Compound |
| Ibrutinib | Covalent (Michael Acceptor) | BTK (Bruton's Tyrosine Kinase) | Gold-Standard Covalent Control. Irreversibly binds Cys481 in BTK.[8][9][10] |
| Staurosporine | Non-covalent (ATP-competitive) | Broad-Spectrum Kinase | Non-selective/Pan-Kinase Control. Used to confirm general kinase inhibition in functional assays.[11][12][13] |
| Target-Specific NCI | Non-covalent (ATP-competitive) | Putative Kinase Target | Reversible Mechanism Control. Allows direct comparison of covalent vs. non-covalent pharmacology. |
Protocol 2.1: Determination of k_inact and K_I
Expertise & Rationale: This experiment dissects the two key steps of covalent inhibition: the initial reversible binding (defined by K_I ) and the subsequent irreversible bond formation (defined by k_inact ).[2][14] A potent covalent inhibitor should ideally have both high affinity (low K_I) and a rapid rate of inactivation (high k_inact).
Methodology:
-
Assay Setup: Use a continuous enzyme activity assay (e.g., a fluorescence-based kinase assay).
-
Progress Curves: In a multi-well plate, initiate the enzymatic reaction with the target enzyme and its substrate.
-
Inhibitor Addition: Simultaneously, add a range of concentrations of this compound to the wells. Include a vehicle control.
-
Data Acquisition: Monitor the reaction progress (fluorescence signal) over time for each inhibitor concentration.
-
Kinetic Analysis: Globally fit the resulting progress curves to the kinetic model for two-step irreversible inhibition using specialized software (e.g., GraphPad Prism, Dynafit). This analysis will yield the parameters k_inact and K_I.
Table 2: Hypothetical Comparative Biochemical Potency
| Compound | Target | k_inact (s⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| This compound | Kinase X | 0.045 | 2.5 | 18,000 |
| Ibrutinib | BTK | 0.077 | 0.8 | 96,250[9] |
Section 3: The Cellular Environment - Proving Target Engagement and Function
Biochemical potency is essential, but therapeutically irrelevant if the compound cannot reach and bind its target inside a living cell. This section outlines the critical transition from in vitro to in cellulo validation.
Caption: Figure 2: A logical workflow for in-cellulo validation.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Rationale: CETSA is a powerful biophysical assay that directly measures target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16] A positive thermal shift is strong evidence that your compound is binding its intended target in a physiological context.[17][18][19]
Methodology:
-
Cell Treatment: Treat cultured cells (expressing the target protein) with a dose-response of this compound (e.g., 0.1 to 100 µM) for 1-2 hours. Include a vehicle control.
-
Heating: Harvest the cells, resuspend them in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for each inhibitor concentration. A rightward shift in the melting curve indicates ligand-induced stabilization and thus, target engagement.
Protocol 3.2: Western Blot for Downstream Pathway Inhibition
Expertise & Rationale: Target engagement must translate into a functional outcome. For a kinase inhibitor, this means inhibiting the phosphorylation of its downstream substrates. This assay provides the crucial link between target binding and a measurable biological effect.
Methodology:
-
Cell Treatment: Treat cells with a dose-response of this compound for a specified time.
-
Pathway Stimulation: If applicable, stimulate the signaling pathway with an appropriate agonist to induce phosphorylation of the target's substrate.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantification & Blotting: Normalize protein concentrations. Separate proteins by SDS-PAGE and perform a Western Blot using a phospho-specific antibody for a known downstream substrate.
-
Analysis: Re-probe the same blot for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading. Quantify the band intensities to determine the cellular IC₅₀ for pathway inhibition.
Table 3: Hypothetical Cellular Activity Profile
| Compound | Target Engagement (CETSA ΔT_m) | Functional Assay (p-Substrate IC₅₀) |
| This compound | + 4.5 °C @ 10 µM | 250 nM |
| Target-Specific NCI | + 3.8 °C @ 10 µM | 180 nM |
Section 4: The Ultimate Test - Proteome-Wide Selectivity
A potent, cell-active inhibitor is of little use if it promiscuously binds to dozens of off-targets. The final and most rigorous step in validation is to assess its selectivity across the entire proteome.
Protocol 4.1: Activity-Based Protein Profiling (ABPP) for Selectivity
Expertise & Rationale: ABPP is a powerful chemoproteomic technique used to map the interaction landscape of a covalent inhibitor.[20][21] In a competitive profiling experiment, we assess which proteins this compound prevents from being labeled by a broad-spectrum cysteine-reactive probe. A truly selective inhibitor will protect only its intended target.[7][22]
Methodology:
-
Cell Treatment: Treat live cells with a high concentration of this compound (e.g., 10-50x cellular IC₅₀) and a vehicle control.
-
Lysis & Probe Labeling: Lyse the cells. Treat the proteomes with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines not already blocked by our inhibitor.
-
Click Chemistry: Use a copper-catalyzed click reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin beads. Perform on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptides by quantitative mass spectrometry (e.g., using TMT or SILAC labeling) to identify and quantify the proteins.
-
Data Analysis: A selective inhibitor will show a significant reduction in signal (a high SILAC ratio or low TMT reporter ion intensity) for its intended target, with minimal signal changes for other proteins in the proteome.
Conclusion: Synthesizing a Self-Validating Data Package
The validation of a covalent inhibitor is a systematic process of building a layered, self-reinforcing argument. Each experiment addresses a specific question, and the collective results provide a comprehensive profile of the compound.
-
Mass Spectrometry proves the covalent bond.
-
Kinetics (k_inact/K_I) quantifies its biochemical potency.
-
CETSA confirms it binds the correct target in a cell.
-
Functional Assays demonstrate that binding leads to the desired biological outcome.
-
ABPP defines its selectivity across thousands of proteins.
By following this rigorous, causality-driven workflow, researchers can confidently validate (or invalidate) this compound as a selective covalent inhibitor, generating the high-quality, trustworthy data package required for progression in any drug discovery program.
References
- 1. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib - Wikipedia [en.wikipedia.org]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 11. Staurosporine - Wikipedia [en.wikipedia.org]
- 12. rndsystems.com [rndsystems.com]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 22. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: (2-Chloro-acetyl)-urea vs. Iodoacetamide for Cysteine Alkylation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the fields of proteomics, biochemistry, and drug development, the precise and efficient alkylation of cysteine residues is a critical step for a multitude of applications, from preparing samples for mass spectrometry to developing targeted covalent inhibitors. The choice of alkylating agent can significantly impact experimental outcomes, influencing reaction kinetics, specificity, and the stability of the resulting modification. This guide provides an in-depth, objective comparison of two haloacetamide-based alkylating agents: (2-chloro-acetyl)-urea and the more commonly used iodoacetamide. We will delve into their underlying reaction mechanisms, present comparative reactivity data, and provide a robust experimental protocol for their evaluation.
The Fundamental Chemistry: Understanding Haloacetamide Reactivity
Both this compound and iodoacetamide are electrophilic reagents that react with nucleophiles, most notably the thiol group (-SH) of cysteine residues in proteins.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this reaction, the deprotonated thiol group (thiolate anion, -S⁻), a potent nucleophile, attacks the electrophilic α-carbon (the carbon adjacent to the carbonyl group), displacing the halide (chloride or iodide) as a leaving group. This forms a stable, covalent thioether bond.[2]
The fundamental difference in reactivity between these two molecules lies in the nature of the halogen atom, which acts as the leaving group. For an SN2 reaction, a better leaving group is one that is a weaker base and can better stabilize the negative charge as it departs.[4][5] Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) for two primary reasons:
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond.[6] A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[6]
-
Polarizability and Basicity: Iodide is larger and more polarizable than chloride, allowing it to distribute the negative charge over a larger volume, making it a more stable and weaker base.[5][6] Weaker bases are better leaving groups.[4][5]
Consequently, iodoacetamide is expected to be significantly more reactive than this compound under identical conditions.
Quantitative Reactivity Comparison
While extensive head-to-head kinetic data for this compound is not as prevalent in the literature as for iodoacetamide, we can establish a performance benchmark based on the known principles of haloacetamide reactivity. The following table summarizes the expected performance characteristics and presents hypothetical, yet chemically plausible, second-order rate constants for the reaction with a model cysteine-containing peptide at physiological pH.
| Parameter | Iodoacetamide | This compound | Justification |
| Primary Target | Cysteine Residues[1][7] | Cysteine Residues[8] | Both are haloacetamides targeting nucleophilic thiol groups. |
| Reaction Product | Carbamidomethyl-cysteine | (Ureido-acetyl)-cysteine | Covalent thioether bond formation. |
| Leaving Group | Iodide (I⁻) | Chloride (Cl⁻) | Determines the intrinsic reactivity. |
| Relative Reactivity | High | Moderate to Low | Iodide is a superior leaving group compared to chloride.[4][5][6] |
| Hypothetical Rate Constant (k) | ~50-100 M⁻¹s⁻¹ | ~1-5 M⁻¹s⁻¹ | Reflects the significantly faster kinetics due to the C-I vs. C-Cl bond. |
| Potential for Side Reactions | Higher | Lower | Increased reactivity can lead to off-target modification of other nucleophilic residues (e.g., histidine, lysine) if not properly controlled.[9][10] |
| Optimal pH Range | 7.5 - 8.5 | 8.0 - 9.0 | Reaction is dependent on the deprotonation of the cysteine thiol (pKa ~8.3). Higher pH may be needed to drive the less reactive chloro-compound.[2] |
Note: The rate constants are illustrative and can vary based on the specific protein, steric hindrance, temperature, and buffer conditions.[11]
Experimental Protocol: A Head-to-Head Comparison of Alkylation Efficiency
To empirically validate the reactivity differences in your own laboratory setting, we provide a detailed protocol using a model protein like Bovine Serum Albumin (BSA) and a thiol-quantification reagent such as Ellman's Reagent (DTNB).
Objective: To quantify and compare the rate of cysteine alkylation by iodoacetamide and this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Iodoacetamide (IAM)
-
This compound (CAU)
-
Dithiothreitol (DTT)
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Quenching Solution: 1 M DTT in Reaction Buffer
-
Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer
-
96-well microplate and plate reader capable of measuring absorbance at 412 nm
Workflow Visualization:
Caption: Experimental workflow for comparing alkylation rates.
Step-by-Step Methodology:
-
Protein Reduction:
-
Prepare a 10 mg/mL solution of BSA in Reaction Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
Remove excess DTT using a desalting column (e.g., Zeba™ Spin Desalting Columns), exchanging the protein into fresh, degassed Reaction Buffer.
-
-
Alkylation Reaction:
-
Prepare fresh 100 mM stock solutions of iodoacetamide and this compound in the Reaction Buffer.
-
Divide the reduced BSA solution into two reaction tubes.
-
To initiate the reaction, add the alkylating agent to each tube to a final concentration of 10 mM (a 10-fold molar excess over cysteine residues in BSA). Start a timer immediately.
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot (e.g., 20 µL) from each reaction tube.
-
-
Quenching and Thiol Quantification:
-
Immediately quench the reaction by adding the aliquot to a microplate well containing a high concentration of DTT (e.g., 5 µL of 1 M DTT) to consume any unreacted alkylating agent.
-
After collecting all time points, add 180 µL of Reaction Buffer to each well.
-
Add 10 µL of Ellman's Reagent solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of free thiols at each time point using the Beer-Lambert law (extinction coefficient for DTNB is 14,150 M⁻¹cm⁻¹).
-
Plot the percentage of remaining free thiols versus time for both iodoacetamide and this compound. The resulting curves will visually and quantitatively demonstrate the faster reaction kinetics of iodoacetamide.
-
Causality and Experimental Considerations
-
Why pH 8.0? The nucleophilic species in the reaction is the thiolate anion (-S⁻). The pKa of a typical cysteine thiol group is around 8.3. Performing the reaction at a pH near or slightly below the pKa ensures a sufficient, but not excessive, concentration of thiolate to drive the reaction forward.[2] At significantly higher pH, the risk of off-target reactions with other residues like lysine increases.[2]
-
Why a Desalting Column? It is crucial to remove the reducing agent (DTT) after the reduction step. DTT itself contains free thiols that would compete with the protein's cysteines for the alkylating agent, thereby confounding the results.
-
Why Quench with DTT? Adding a large excess of a small-molecule thiol rapidly consumes any remaining alkylating agent, effectively stopping the reaction at a precise time point. This is essential for accurate kinetic analysis.
Logical Framework for Reagent Selection
The decision to use this compound over the more reactive iodoacetamide is typically driven by a need for greater control and specificity.
Caption: Decision framework for selecting an alkylating reagent.
Choose Iodoacetamide when:
-
Speed is critical: In standard proteomics workflows, rapid and complete alkylation of all cysteine residues is paramount to prevent disulfide bond reformation before enzymatic digestion.[1][7]
-
Maximizing reaction completion is the goal: Its high reactivity ensures that even less accessible cysteine residues are modified.
Consider this compound when:
-
Specificity is paramount: In applications like the development of targeted covalent inhibitors, a less reactive "warhead" can provide greater selectivity for the target cysteine over other nucleophiles in the proteome. The slower reaction allows for binding affinity to dominate the interaction before covalent modification occurs.
-
Controlling the reaction is necessary: The slower kinetics allow for more precise control over the extent of alkylation.
-
Studying highly reactive cysteines: A less potent electrophile can be used to selectively label only the most nucleophilic and accessible thiols in a protein.
Conclusion
The reactivity of haloacetamides is fundamentally governed by the leaving group ability of the halide, with the established trend being I > Br > Cl.[5] As such, iodoacetamide is a significantly more potent and faster-acting alkylating agent than this compound . While iodoacetamide remains the reagent of choice for routine, comprehensive cysteine blocking in proteomics, the lower reactivity of this compound presents a strategic advantage in applications demanding higher specificity and kinetic control, such as in the design of finely-tuned covalent probes and inhibitors. The provided experimental protocol offers a robust framework for researchers to directly compare these reagents and make an informed decision based on empirical data tailored to their specific biological system.
References
- 1. nbinno.com [nbinno.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Covalent Adducts
Welcome to a comprehensive guide on the mass spectrometric validation of covalent adducts. In the landscape of drug discovery and toxicology, confirming the precise location and nature of a covalent modification on a target protein is paramount. This guide is designed for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causality behind experimental choices. We will compare the leading mass spectrometry (MS) workflows, providing the technical depth and field-proven insights necessary to select and execute the most appropriate strategy for your research.
The Central Challenge: Proving the Covalent Bond
Covalent drugs offer distinct advantages, including prolonged efficacy and the ability to target challenging proteins.[1] However, this mechanism necessitates unequivocal proof of the covalent bond and its precise location on the target protein. Mass spectrometry is the gold-standard technology for this task, offering unparalleled sensitivity and accuracy.[2][3] The fundamental principle is simple: a covalent modification adds mass. By measuring the mass of the intact protein or its constituent peptides before and after modification, we can confirm the addition and, with further interrogation, identify the specific amino acid residue that has been modified.[3]
The choice of MS strategy is critical and depends on the research question, the nature of the protein, and the available instrumentation. We will explore the three dominant proteomics workflows: Top-Down, Bottom-Up, and the increasingly popular Middle-Down approach.
Top-Down Proteomics: The Intact Protein Approach
The top-down strategy involves analyzing the intact protein without prior enzymatic digestion.[4] This "bird's-eye view" provides an unambiguous measurement of the modified protein's molecular weight, allowing for the direct determination of binding stoichiometry (e.g., one or multiple drug molecules bound per protein).[5][6]
Expertise & Experience: Why Choose Top-Down?
The primary strength of top-down MS is its ability to preserve the complete "proteoform" context.[5] Since the protein is not digested, all modifications, including the covalent adduct of interest and any pre-existing post-translational modifications (PTMs), are kept together. This is invaluable for understanding how different modifications might influence each other.[7] The main drawback is that localizing the modification site can be challenging, and the technique is generally limited to smaller, soluble proteins (typically < 60 kDa).[4][8]
Experimental Workflow & Protocol
The top-down workflow is conceptually the most straightforward, focusing on sample purity and high-resolution mass analysis.
Caption: Top-Down proteomics workflow for covalent adduct analysis.
Step-by-Step Protocol:
-
Incubation: Incubate the purified target protein with the covalent compound at a desired molar ratio (e.g., 1:5 protein to compound) in an MS-compatible buffer (e.g., Ammonium Bicarbonate) for a specified time. Include a vehicle control (e.g., DMSO) sample.
-
Sample Cleanup: Crucially, remove excess, unbound compound and non-volatile salts. This is typically achieved using solid-phase extraction (SPE) with a C4 cartridge or size-exclusion chromatography (SEC).[9]
-
Intact Mass Analysis (MS1): Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR MS. Acquire a full MS1 scan over a relevant m/z range. The resulting spectrum will show a distribution of multiply charged ions for both the unmodified and adducted protein.
-
Deconvolution: Use deconvolution software to transform the m/z spectrum into a true mass spectrum, revealing the precise molecular weights of the unbound protein and the protein-adduct complex.[6] The mass shift should correspond to the mass of the covalently bound molecule.
-
Tandem MS for Localization (MS/MS): To localize the modification, isolate the precursor ion corresponding to the adducted protein in the gas phase.[4]
-
Fragmentation: Fragment the isolated ion. Electron-based fragmentation methods like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) are preferred as they cleave the protein backbone while often preserving labile modifications, including the drug adduct itself.[4][8]
-
Data Analysis: Analyze the MS/MS spectrum to identify fragment ions. The mass shift corresponding to the adduct will be observed on the b- or y- (or c- and z-) type ions that contain the modified residue, allowing for localization.[8]
Bottom-Up Proteomics: The Peptide-Centric Workhorse
Bottom-up proteomics is the most common and robust method for identifying and localizing protein modifications.[10] It involves the enzymatic digestion of the protein into smaller peptides prior to MS analysis.[11] This approach is compatible with highly complex samples and proteins of virtually any size.[3]
Expertise & Experience: Why Choose Bottom-Up?
The primary advantage of the bottom-up approach is its power in definitively localizing the modification site. By generating smaller peptides, subsequent MS/MS fragmentation can provide high-confidence sequence data pinpointing the exact modified amino acid.[3][12] However, this strategy comes with its own challenges. The modification might be lost during sample preparation, or the adducted peptide could be difficult to detect due to poor ionization or chromatographic behavior.[2] Furthermore, information about co-existing modifications on different peptides from the same protein is lost.[10]
Experimental Workflow & Protocol
The bottom-up workflow is more involved, requiring careful optimization of the digestion and peptide analysis steps.
Caption: Bottom-Up proteomics workflow for covalent adduct analysis.
Step-by-Step Protocol:
-
Protein Adduction & Denaturation: Following incubation with the compound, denature the protein sample (e.g., with 8M Urea). This unfolds the protein, making it accessible to proteases.[12]
-
Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and alkylate the resulting free cysteines with iodoacetamide (IAM) or similar reagents.[13] This prevents disulfide bond reformation. Crucially , this step must be performed after the covalent drug reaction if the target is a cysteine residue.
-
Proteolytic Digestion: Digest the protein into peptides using a specific protease. Trypsin, which cleaves after lysine (K) and arginine (R), is most common. However, if the adducted peptide is too large or small, consider alternative enzymes like Glu-C or Asp-N.[11][14]
-
Peptide Cleanup: Desalt the peptide mixture using C18 SPE (e.g., a ZipTip).[15]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) coupled to the mass spectrometer. The MS instrument will typically operate in a data-dependent acquisition (DDA) mode, where it performs a survey scan (MS1) to detect peptide ions and then selects the most intense ions for fragmentation (MS/MS).[2]
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used to fragment the peptides, producing b- and y-type ions.[6]
-
Database Search: Search the resulting MS/MS spectra against a protein database.[2] In the search parameters, specify the mass of the covalent adduct as a variable modification on all potential target residues (e.g., Cys, Lys, Ser).[13]
-
Validation: The identification of a peptide-spectrum match (PSM) for the adducted peptide confirms the modification. The specific b- and y-ions that carry the mass shift will validate the precise location of the adduct on the peptide sequence.[3]
Middle-Down Proteomics: The Best of Both Worlds?
The middle-down approach bridges the gap between top-down and bottom-up strategies.[16] It uses limited proteolysis to generate large peptides (typically 3-20 kDa), which are then analyzed.[17] This approach retains connectivity between multiple modification sites within a larger peptide fragment while being more experimentally tractable than top-down analysis of a large intact protein.[18]
Expertise & Experience: Why Choose Middle-Down?
Middle-down is particularly powerful for analyzing proteins with domains that are rich in modifications, such as histone tails.[19] By generating a large peptide that encompasses an entire domain, you can map combinatorial PTMs along with the covalent adduct.[17] It provides better sequence coverage than many top-down experiments and more contextual information than bottom-up.[16] The primary challenges lie in the complexity of the MS/MS spectra from large, highly charged peptide ions and the specialized software required for data analysis.[19]
Experimental Workflow & Protocol
The workflow is a hybrid, requiring controlled digestion and advanced fragmentation methods.
Caption: Middle-Down proteomics workflow for covalent adduct analysis.
Step-by-Step Protocol:
-
Protein Adduction: Prepare the adducted protein sample as in the other workflows.
-
Limited Digestion: This is the key step. Use a protease under non-denaturing or time-limited conditions to produce incomplete digestion. Enzymes like Glu-C, AspN, or OmpT, which cleave less frequently than trypsin, are often used.[18][19] The goal is to generate a specific, large peptide fragment containing the region of interest.
-
Peptide Purification: Separate the resulting large peptides from undigested protein and smaller peptide fragments, typically via reversed-phase HPLC or SEC.
-
LC-MS/MS Analysis: Analyze the purified large peptides by LC-MS/MS. A high-resolution instrument is required.
-
Advanced Fragmentation: Isolate the precursor ion for the adducted large peptide. Because these peptides are large and often highly charged, ETD or EThcD (ETD combined with HCD) are the fragmentation methods of choice to generate sufficient sequence-informative fragment ions.[19]
-
Data Analysis: The complex MS/MS spectra often require specialized software for interpretation. The analysis involves matching the rich fragment ion series to the sequence of the large peptide to pinpoint the modification site.
Comparison of Methodologies
Choosing the right methodology requires a clear understanding of their respective strengths and weaknesses. The following table provides a direct comparison of the three main approaches for covalent adduct validation.
| Feature | Top-Down Proteomics | Middle-Down Proteomics | Bottom-Up Proteomics |
| Primary Goal | Stoichiometry, PTM combinations | PTM combinations on large domains | High-confidence site localization |
| Protein Size Limit | Typically < 60 kDa[8] | Applicable to large proteins | No practical size limit |
| Throughput | Low to Medium | Medium | High |
| PTM Context | Fully preserved[7] | Preserved on large peptides[17] | Lost during digestion[10] |
| Site Localization | Can be difficult, requires ETD/ECD[4] | Good, requires ETD/EThcD[19] | Excellent, standard CID/HCD[3] |
| Sample Complexity | Requires highly purified protein | Moderate purification needed | Tolerant of complex mixtures |
| Instrumentation | High-end FT-MS required[7] | High-end FT-MS with ETD required | Widely available (Q-TOF, Orbitrap) |
| Key Advantage | Unambiguous stoichiometry | Balances context and localization | Robustness and accessibility |
| Key Disadvantage | Limited protein size, technical complexity | Complex data analysis | Loss of PTM connectivity |
Trustworthiness: Self-Validating Systems
A core tenet of robust scientific practice is self-validation. In the context of MS-based adduct analysis, this means building a chain of evidence.
-
Orthogonal Approaches: If possible, use more than one method. For example, confirm the 1:1 stoichiometry with a Top-Down analysis and then pinpoint the residue with a Bottom-Up experiment.[20]
-
Control Samples: Always run a vehicle-only (e.g., DMSO) control alongside your compound-treated sample. The adducted peptide or protein must be present only in the treated sample.[3]
-
Manual Spectral Validation: Do not rely solely on automated software outputs. Manually inspect the MS/MS spectra of your adducted peptide. A high-quality spectrum will have a clear series of b- and y-ions, with a distinct mass shift on the fragments containing the modified residue.[3][12]
-
Site-Directed Mutagenesis: The ultimate validation is often biological. Mutating the putative target residue (e.g., Cys to Ala) and repeating the MS experiment should result in a complete loss of adduct formation, providing definitive proof of the binding site.[3]
By integrating these validation steps, you can be highly confident in your identification and localization of covalent adducts, producing data that is both accurate and trustworthy.
References
- 1. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Top Down Proteomics – Kelleher Research Group [kelleher.northwestern.edu]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Realizing the Potential of Top-down Proteomics | Technology Networks [technologynetworks.com]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. domainex.co.uk [domainex.co.uk]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Middle-Down Proteomics for Proteoform Analysis | Technology Networks [technologynetworks.com]
- 18. Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Middle-Down Proteomics: A Still Unexploited Resource for Chromatin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Technologies for Direct Detection of Covalent Protein–Drug Adducts: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Researcher's Guide to Assessing the Selectivity of Chloroacetyl Groups for Cysteine Modification
This guide provides an in-depth technical comparison of the chloroacetyl group's selectivity for cysteine versus other nucleophilic amino acid residues. We will explore the underlying chemical principles, present supporting experimental data, and provide detailed protocols for assessing selectivity in your own research.
The Chemical Basis of Chloroacetyl Reactivity and Selectivity
The chloroacetyl group reacts with nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the chloroacetyl moiety is attacked by a nucleophile, leading to the displacement of the chloride leaving group and the formation of a stable covalent bond.
The selectivity of this reaction is primarily governed by two factors: the intrinsic nucleophilicity of the competing amino acid side chains and the reaction conditions, most notably pH.
Key Competing Nucleophiles in Proteins:
-
Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). With a pKa typically around 8.5-9.0, a significant portion of cysteine residues will be in the highly reactive thiolate state at physiological or slightly alkaline pH.[1]
-
Lysine: The ε-amino group of lysine is a primary amine with a pKa of ~10.5. At neutral pH, it is predominantly protonated (NH₃⁺) and thus a poor nucleophile. However, at alkaline pH, the unprotonated form (NH₂) becomes more prevalent and can compete with cysteine for reaction with chloroacetyl groups.[2]
-
Histidine: The imidazole side chain of histidine (pKa ~6.0-7.0) can also act as a nucleophile. Its reactivity is highly dependent on its protonation state and local environment within the protein structure.
-
Methionine: The thioether in methionine's side chain is a weaker nucleophile but can be a significant off-target, especially with more reactive haloacetamides like iodoacetamide.[3] Some studies have also indicated that chloroacetamide can induce the oxidation of methionine residues.[2]
The following diagram illustrates the SN2 reaction mechanism of a chloroacetyl group with the thiolate anion of cysteine.
Caption: SN2 reaction of a chloroacetyl group with a cysteine thiolate.
The Critical Role of pH in Modulating Selectivity
As the reactivity of both cysteine and potential off-target residues is pH-dependent, controlling the pH of the reaction buffer is the most critical parameter for maximizing selectivity.
-
Neutral to Slightly Alkaline pH (7.0-8.0): This range is generally optimal for targeting cysteine residues. The pH is high enough to deprotonate a sufficient fraction of cysteine thiols to the highly reactive thiolate form, while the amino groups of lysines are still predominantly protonated and unreactive.[4]
-
Alkaline pH (>8.5): At higher pH values, the deprotonation of lysine's ε-amino group increases, leading to a greater potential for off-target modification.[4]
-
Acidic pH (<6.5): Under acidic conditions, the thiol group of cysteine is largely protonated and therefore less nucleophilic, significantly slowing down the desired reaction.
Comparative Analysis of Cysteine-Targeting Reagents
Chloroacetyl groups are part of the broader class of haloacetamides used for cysteine modification. It is instructive to compare their properties to other commonly used cysteine-reactive electrophiles.
| Feature | Chloroacetamide | Iodoacetamide | Maleimide |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reaction Mechanism | SN2 | SN2 | Michael Addition |
| Relative Reactivity | Moderate | High | Very High |
| Selectivity for Cys | High | Moderate | High (at neutral pH) |
| Known Off-Targets | Methionine (oxidation), Lysine, Histidine (at high pH)[2][4] | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine[1][3] | Lysine (at high pH), potential for hydrolysis and thiol exchange[1] |
| Bond Stability | Stable thioether | Stable thioether | Thioether (can undergo retro-Michael reaction)[1] |
| Optimal pH | 7.0 - 8.0[4] | 7.5 - 8.5[5] | 6.5 - 7.5 |
Key Insights:
-
Chloroacetamide offers a good balance of reactivity and selectivity. It is less reactive than iodoacetamide, which contributes to its higher selectivity for cysteine over other nucleophilic residues.[3] However, the potential for methionine oxidation is a notable drawback that should be considered.[2]
-
Iodoacetamide is highly reactive, leading to faster reaction times but also a greater propensity for off-target modifications.[1][3]
-
Maleimides are highly reactive and selective for thiols at neutral pH, but the resulting thioether bond can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[1]
Experimental Protocols for Assessing Selectivity
To empirically determine the selectivity of a chloroacetyl-containing compound for cysteine residues within a specific protein or proteome, a competitive labeling experiment coupled with mass spectrometry is the gold standard.
Protocol 1: Competitive Labeling of a Purified Protein
This protocol allows for the assessment of on-target and off-target modifications on a single, purified protein.
Materials:
-
Purified protein of interest
-
Chloroacetyl-containing compound
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 100 mM N-acetylcysteine or DTT)
-
Reagents for SDS-PAGE and in-gel tryptic digestion
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Protein Preparation: Prepare solutions of the purified protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Competitive Labeling:
-
Set up a series of reactions with increasing concentrations of the chloroacetyl compound (e.g., 0, 1, 10, 100 molar equivalents relative to the protein).
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 hour).
-
-
Quenching: Stop the reaction by adding an excess of the quenching solution to consume any unreacted chloroacetyl compound.
-
Sample Preparation for Mass Spectrometry:
-
Separate the protein samples by SDS-PAGE.
-
Excise the protein bands and perform in-gel tryptic digestion.
-
Extract the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the protein of interest using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include variable modifications corresponding to the mass of the chloroacetyl adduct on all potential nucleophilic residues (Cys, Lys, His, Met, N-terminus).
-
Manually inspect the spectra of identified modified peptides to confirm the site of modification.
-
Quantify the relative abundance of modified peptides across the different concentrations of the chloroacetyl compound to assess dose-dependent on- and off-target engagement.
-
Protocol 2: Proteome-Wide Selectivity Profiling using Competitive Chemoproteomics
This advanced protocol assesses the selectivity of a chloroacetyl compound across the entire proteome.
Caption: Workflow for competitive chemoproteomics.
Materials:
-
Cell culture reagents and cells of interest
-
Lysis buffer (e.g., RIPA buffer without SDS)
-
Chloroacetyl-containing compound
-
Broad-spectrum cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligand)
-
Streptavidin affinity resin
-
Reagents for on-bead tryptic digestion
-
Mass spectrometer
Procedure:
-
Cell Culture and Lysis: Culture cells to the desired confluency, harvest, and lyse in a non-denaturing buffer to obtain a soluble proteome.
-
Competitive Labeling:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of the chloroacetyl compound or a vehicle control (e.g., DMSO) for a defined time.
-
Add a fixed, excess concentration of the broad-spectrum cysteine probe (e.g., iodoacetamide-alkyne) to all samples and incubate to label any remaining free cysteines.
-
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified peptides.
-
Enrichment of Labeled Peptides:
-
Perform a tryptic digest of the total proteome.
-
Enrich the biotinylated peptides using streptavidin affinity resin.
-
-
LC-MS/MS Analysis: Analyze the enriched peptide fractions by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the enriched peptides across all samples.
-
Proteins whose corresponding cysteine-containing peptides show a dose-dependent decrease in abundance in the chloroacetyl-treated samples are considered targets or off-targets. This indicates that the chloroacetyl compound has reacted with those cysteines, preventing their labeling by the broad-spectrum probe.
-
Conclusion
The chloroacetyl group is a valuable tool for cysteine modification, offering a good compromise between reactivity and selectivity. By understanding the chemical principles governing its reactivity and carefully controlling reaction conditions, particularly pH, researchers can achieve a high degree of specificity for cysteine residues. For critical applications, the selectivity of any chloroacetyl-containing compound should be empirically validated using the mass spectrometry-based protocols outlined in this guide. This rigorous approach will ensure the generation of reliable and interpretable data, ultimately accelerating research and development efforts.
References
- 1. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Protein Labeling Using Intact Protein Mass Spectrometry
For researchers, scientists, and drug development professionals, the covalent attachment of a molecule (a "label") to a protein is a foundational technique. Whether for tracking a protein's location, creating an Antibody-Drug Conjugate (ADC) for targeted therapy, or probing a biological interaction, the success of the entire experiment hinges on one critical question: Did the label attach correctly? Answering this requires a robust validation strategy that confirms not just the presence of the label, but also its stoichiometry and integrity.
Intact Protein Mass Spectrometry (MS) has emerged as an indispensable tool for this purpose, offering a rapid and precise method to characterize labeled proteins in their entirety.[1][2] This guide provides an in-depth comparison of intact protein MS with alternative analytical methods, explains the causality behind experimental choices, and delivers a field-proven protocol for its implementation.
The Analytical Challenge: Knowing Your Labeled Protein
Effective validation of protein labeling must provide clear answers to several key questions:
-
Confirmation of Labeling: Has the label successfully conjugated to the protein?
-
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): How many labels are attached to each protein molecule on average?
-
Heterogeneity: What is the distribution of species (e.g., proteins with 0, 1, 2, or more labels)?
-
Integrity: Did the labeling process damage the protein or the label itself?
Choosing the right analytical tool is critical for obtaining this information with the necessary accuracy and resolution.
Comparative Analysis: Intact MS vs. Alternative Techniques
While several methods can provide evidence of protein labeling, they differ significantly in the quality and depth of information they offer.
| Feature | Intact Protein Mass Spectrometry | Peptide Mapping | SDS-PAGE | Hydrophobic Interaction Chromatography (HIC) |
| Primary Principle | Measures the total molecular weight of the entire, undigested protein.[2] | Measures the mass of peptide fragments after enzymatic digestion.[3][4] | Separates proteins by size under denaturing conditions.[5][6] | Separates molecules based on surface hydrophobicity under non-denaturing conditions.[7][8] |
| Information Provided | Precise mass of all species, DOL/DAR distribution, confirmation of label integrity.[1][9] | Site-specificity of labeling, identification of modification sites.[4][10] | Approximate mass shift, assessment of gross changes in size.[11] | Separation of species with different DOL/DAR, detection of aggregates.[12][13] |
| Resolution | High (can resolve single label additions) | High (amino acid level) | Low | Medium to High |
| Speed & Complexity | Fast and relatively simple sample preparation.[14] | Time-consuming (requires digestion, extensive separation).[3] | Fast and simple. | Moderately complex method development.[15] |
| Key Advantage | Provides a complete picture of all labeled species in a single, rapid analysis.[16] | The gold standard for identifying the exact location of a label.[4] | Widely accessible and inexpensive for a preliminary check.[6] | Preserves the protein's native structure during analysis.[13] |
| Key Limitation | Does not directly provide site-specific information. | Destroys the intact protein, losing information about co-occurring modifications.[16] | Cannot resolve species with small mass differences or determine DOL distribution.[11] | Not universally applicable; separation depends on the label's impact on hydrophobicity.[15] |
As the table illustrates, while techniques like SDS-PAGE can suggest a successful labeling reaction through a visible band shift, they lack the resolution to provide a definitive assessment of the DOL or the presence of multiple labeled species. Peptide mapping provides unparalleled site-specific information but is a complex, multi-step process that does not analyze the intact molecule.[3] HIC is powerful, especially for ADCs, but its success is contingent on the label altering the protein's hydrophobicity sufficiently for separation.[7]
Intact protein MS uniquely combines speed with high-resolution data on the entire molecule, making it the superior choice for primary validation and quality control of the labeling reaction itself.[14][16]
The Power of a Mass Shift: The Core Principle of Intact MS Validation
The fundamental principle of using intact MS for validation is elegantly simple. By measuring the precise molecular weight of the protein before and after the labeling reaction, we can directly observe the mass addition of the label.
High-resolution mass spectrometers can measure the mass of large proteins, such as monoclonal antibodies (~150 kDa), with an accuracy of just a few Daltons.[2] This precision allows for the unambiguous confirmation of label attachment and the clear resolution of different labeled species.
Caption: Workflow for detecting protein labeling via intact mass shift.
Experimental Protocol: A Self-Validating Workflow for Intact MS
This protocol outlines a robust, self-validating system for analyzing a labeled protein. The inclusion of an unlabeled control is a critical step for trustworthy data, providing a direct baseline for comparison.
Objective: To determine the degree of labeling (DOL) and assess the heterogeneity of a protein-label conjugate.
Materials:
-
Labeled Protein Sample
-
Unlabeled Protein Control (the same protein, subjected to a mock reaction without the label)
-
Reverse-Phase (RP) C4 or C8 HPLC column suitable for protein separation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Sample Preparation (Critical Step):
-
Rationale: The goal is to remove reaction components (salts, excess label) that can interfere with MS analysis by causing ion suppression or forming adducts.[14] RP-HPLC is ideal as it both deshalts and denatures the protein, which improves ionization efficiency for ESI-MS.[14]
-
Procedure:
-
Dilute both the labeled sample and the unlabeled control to a suitable concentration (e.g., 0.1-1.0 mg/mL) in Mobile Phase A.
-
Inject 5-10 µg of the unlabeled control onto the RP-HPLC system coupled to the mass spectrometer.
-
Elute the protein using a gradient of Mobile Phase B (e.g., 20% to 80% B over 10 minutes). The protein will be desalted on the column and elute as a single peak.
-
Repeat the injection and gradient for the labeled protein sample.
-
-
-
Mass Spectrometry Analysis:
-
Rationale: Electrospray ionization (ESI) is used to generate multiply charged ions from the intact protein, bringing their mass-to-charge (m/z) ratios into a range that is readily analyzed by the mass spectrometer.[17]
-
Instrument Settings (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Mass Range: 1000-4000 m/z (adjust based on expected protein charge states)
-
Acquisition Mode: Full Scan MS
-
-
-
Data Processing and Deconvolution:
-
Rationale: The raw ESI-MS spectrum shows a series of peaks, each representing the intact protein with a different number of charges (a charge state envelope).[17] Deconvolution is a crucial software-based process that mathematically converts this m/z spectrum back into a true mass spectrum, showing a single peak for each species present in the sample.[18][19]
-
Procedure:
-
Integrate the ion current across the chromatographic peak for the protein.
-
Use a deconvolution algorithm (e.g., MaxEnt, ReSpect) to process the resulting mass spectrum.
-
Perform deconvolution on the data from both the unlabeled control and the labeled sample.
-
-
Caption: Experimental workflow for intact protein MS analysis.
Interpreting the Data: From Spectrum to Conclusion
The deconvoluted mass spectrum is the final, data-rich output.
-
Unlabeled Control: The spectrum should show a single, sharp peak corresponding to the known mass of the unmodified protein. This confirms the identity of the starting material and the accuracy of the analysis.
-
Labeled Sample: The spectrum will typically show a distribution of peaks.
-
The first peak should correspond to any remaining unlabeled protein.
-
Subsequent peaks will appear at Mass(unlabeled) + n * Mass(label), where n is 1, 2, 3, etc.
-
The relative intensity of these peaks reflects the abundance of each species.
-
Example Data Analysis:
Let's consider a 148 kDa monoclonal antibody (mAb) labeled with a 2 kDa drug molecule.
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unlabeled mAb (DAR0) | 148,000 | 148,002 | 15% |
| mAb + 1 Drug (DAR1) | 150,000 | 150,003 | 35% |
| mAb + 2 Drugs (DAR2) | 152,000 | 152,004 | 40% |
| mAb + 3 Drugs (DAR3) | 154,000 | 154,005 | 10% |
From this data, we can conclude:
-
Successful Labeling: The presence of species at +2 kDa, +4 kDa, and +6 kDa confirms conjugation.
-
Heterogeneity: The product is a mixture of species with 0 to 3 drugs attached.
-
Average DOL/DAR: The average number of drugs per antibody can be calculated from the relative abundances: (00.15) + (10.35) + (20.40) + (30.10) = 1.45.
Conclusion
For researchers requiring definitive and quantitative validation of protein labeling, intact protein mass spectrometry is an unparalleled tool. Its ability to provide a rapid, high-resolution snapshot of the entire molecular population—confirming conjugation, defining the distribution of labeled species, and calculating the average degree of labeling—makes it a cornerstone of modern protein science and biopharmaceutical development.[1][9] While orthogonal methods like peptide mapping are essential for determining site-specificity, intact MS provides the foundational data to confirm that the labeling reaction itself was successful, efficient, and yielded the desired product distribution. This self-validating workflow ensures that subsequent experiments are built on a foundation of accurately characterized molecules, lending trustworthiness and authority to the final research outcomes.
References
- 1. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of Protein Structure: The Value of Intact Mass Analysis [sartorius.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Protein analysis SDS PAGE [qiagen.com]
- 6. Protein Molecular Weight Analysis by SDS-PAGE: Method Comparison and Best Practices | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Mapping Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. waters.com [waters.com]
- 16. Top-Down Proteomics: Intact Protein Analysis and Proteoform | Technology Networks [technologynetworks.com]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
analysis of (2-chloro-acetyl)-urea derivatives' structure-activity relationship
A Comparative Analysis of Structure-Activity Relationships for Anticancer and Anticonvulsant Agents
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] When incorporated into the (2-chloro-acetyl)-urea scaffold, it gives rise to a class of compounds with a diverse and potent range of biological activities, most notably as anticancer and anticonvulsant agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and drug development professionals in the rational design of new therapeutic agents.
The this compound Core: A Versatile Pharmacophore
The fundamental structure of a this compound derivative features a central urea moiety flanked by a reactive 2-chloroacetyl group and a variable substituent, typically an aryl or alkyl group. This arrangement provides a unique combination of a hydrogen-bonding domain, a reactive electrophilic center, and a customizable region for modulating physicochemical properties and target selectivity.
Caption: General structure of this compound derivatives highlighting the key functional components.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the anticancer properties of urea derivatives, particularly N-aryl-N'-(2-chloroethyl)ureas (CEUs), which share structural similarities with the this compound scaffold.[2][3] These compounds often exert their cytotoxic effects through two primary mechanisms: inhibition of tubulin polymerization and modulation of protein kinase activity.
Structure-Activity Relationship for Anticancer Activity
The anticancer potency of these derivatives is intricately linked to the nature of the 'R' group substituent.
-
Aromatic Substituents: The presence of an aromatic ring at the 'R' position is a common feature among active anticancer derivatives.[2][3]
-
Substitution Pattern: The position and nature of substituents on the aryl ring are critical. For instance, in a series of N-aryl-N'-(2-chloroethyl)ureas, a halogen or a branched alkyl chain at the 4-position of the phenyl ring was found to be crucial for significant cytotoxicity.[4]
-
Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups, such as chlorine, can enhance the antiproliferative activity.[5]
-
-
The Chloroacetyl Moiety: The 2-chloroacetyl group is not merely a passive component. Its electrophilic nature allows for covalent interactions with nucleophilic residues in the target protein, such as cysteine residues in tubulin, leading to irreversible inhibition.
-
The Urea Linker: The urea moiety is essential for maintaining the structural rigidity and providing the necessary hydrogen bonding interactions with the target protein. Replacement of the urea bridge with a more flexible linker has been shown to result in a loss of activity.[6]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative urea derivatives against various cancer cell lines.
| Compound ID | R-Group | Cancer Cell Line | IC50 (µM) | Reference |
| CEU-1 | 4-tert-butylphenyl | LoVo (Colon) | 4 | [4] |
| CEU-2 | 4-methylphenyl | LoVo (Colon) | 20 | [4] |
| Diaryl Urea 6a | 4-chloro-3-(trifluoromethyl)phenyl | A549 (Lung) | 2.566 | [7] |
| Diaryl Urea 6a | 4-chloro-3-(trifluoromethyl)phenyl | HT-29 (Colon) | 15.28 | [7] |
Note: While not all compounds listed are strictly this compound derivatives, the SAR trends observed provide valuable insights for the design of novel analogs within this class.
Mechanism of Action: Disruption of the Cytoskeleton
Many potent anticancer urea derivatives function as antimitotic agents by disrupting microtubule dynamics.[2][3] The proposed mechanism involves the binding of the urea derivative to the colchicine-binding site of β-tubulin. The chloroacetyl group can then form a covalent bond with a nearby cysteine residue, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for anticancer this compound derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Urea derivatives have also emerged as promising candidates for the treatment of epilepsy.[8][9] Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter levels in the central nervous system.
Structure-Activity Relationship for Anticonvulsant Activity
The structural requirements for anticonvulsant activity differ from those for anticancer effects, emphasizing the tunability of the this compound scaffold.
-
Alkyl Substituents: In contrast to the aromatic preference for anticancer activity, many potent anticonvulsant urea derivatives feature branched alkyl chains as the 'R' group. For instance, urea derivatives of valproic acid isomers have shown a broad spectrum of anticonvulsant activity.[9]
-
Stereochemistry: The stereochemistry of the substituents can play a crucial role in both the efficacy and toxicity of anticonvulsant urea derivatives. Enantioselective anticonvulsant activity has been observed in some cases.[9]
-
The Urea Moiety: The urea group remains a critical pharmacophoric element, likely involved in interactions with the biological target.
Comparative Anticonvulsant Activity
The following table presents the median effective dose (ED50) of select urea derivatives in animal models of seizures.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Propylisopropylacetylurea | Pilocarpine-induced seizures (rats) | - | [9] |
| Diisopropylacetylurea | Pilocarpine-induced seizures (rats) | - | [9] |
| N-(2-propylpentanoyl)urea | Pilocarpine-induced seizures (rats) | 49 | [10] |
| Valproic Acid (Reference) | Pilocarpine-induced seizures (rats) | 322 | [10] |
Note: The specific ED50 values for propylisopropylacetylurea and diisopropylacetylurea were not explicitly stated in the abstract but were noted to have superior activity compared to their corresponding amides and acids.
Mechanism of Action: Neurotransmitter Modulation
Some anticonvulsant urea derivatives, such as N-(2-propylpentanoyl)urea, are thought to exert their effects by modulating the levels of excitatory and inhibitory neurotransmitters in the brain.[10] These compounds have been shown to reduce the levels of the excitatory amino acids glutamate and aspartate, which are elevated during seizures.[10]
Caption: Proposed mechanism of action for anticonvulsant this compound derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a straightforward multi-step process.
Step 1: Synthesis of the Isocyanate Intermediate
-
Dissolve the desired primary amine (R-NH2) in a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
Add a phosgene equivalent, such as triphosgene, dropwise to the cooled solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the formation of the isocyanate (R-N=C=O) is complete, as monitored by thin-layer chromatography (TLC).
Step 2: Reaction with an Amine to Form the Urea
-
In a separate flask, dissolve the appropriate amine in an aprotic solvent.
-
Add the previously synthesized isocyanate solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the urea formation is complete (monitored by TLC).
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Acylation with Chloroacetyl Chloride
-
Suspend the synthesized urea in a suitable solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., potassium carbonate).
-
Add chloroacetyl chloride dropwise to the suspension at 0°C.
-
Stir the reaction mixture at room temperature until the acylation is complete.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
The final this compound derivative can be purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The distinct structure-activity relationships for anticancer and anticonvulsant activities highlight the potential for fine-tuning the pharmacological properties of these derivatives through targeted chemical modifications. Future research in this area should focus on expanding the diversity of the 'R' group substituents, exploring different heterocyclic and polycyclic aromatic systems, and conducting in-depth mechanistic studies to further elucidate the molecular targets and pathways involved in their biological effects. The insights provided in this guide can serve as a valuable resource for the rational design and development of the next generation of this compound-based drugs.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effects of N-(2-propylpentanoyl)urea on hippocampal amino acid neurotransmitters in pilocarpine-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (2-chloro-acetyl)-urea
Navigating the complexities of novel chemical entities in a research and development setting demands a proactive and deeply informed approach to safety. (2-chloro-acetyl)-urea, a reactive building block in various synthetic pathways, requires meticulous handling to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in the chemical's reactivity and potential hazards. Our objective is to empower researchers with the knowledge to not only follow protocols but to understand the fundamental principles that underpin them.
Hazard Profile of this compound: Understanding the "Why"
This compound (CAS: 4791-21-3) is classified as a hazardous substance that can cause significant harm upon exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The hazard classifications for this compound include skin irritation, serious eye damage, and respiratory irritation.
The molecule's reactivity stems from the chloroacetyl group. This functional group is susceptible to hydrolysis, which can release chloroacetic acid and urea. Chloroacetic acid is a corrosive substance, and its formation upon contact with moisture (e.g., on the skin, in the eyes, or in the respiratory tract) is a primary driver of the observed health effects. Furthermore, related compounds like chloroacetyl chloride are known to be highly corrosive and toxic, reacting violently with water to release hydrogen chloride gas. While this compound is less reactive, the potential for similar hazardous byproducts necessitates a stringent approach to PPE.
| Hazard Statement | Classification | Rationale |
| Causes skin irritation | Skin Irritant | The chloroacetyl moiety can react with moisture on the skin, potentially forming chloroacetic acid, which is corrosive and causes irritation and burns. |
| Causes serious eye damage | Eye Damage | Direct contact with the eyes can lead to severe irritation and irreversible damage due to the compound's reactivity and potential to form corrosive byproducts. |
| May cause respiratory tract irritation | Respiratory Irritant | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath. |
There is no established Occupational Exposure Limit (OEL) for this compound. Therefore, it is prudent to handle it with the assumption of high toxicity and to utilize engineering controls and PPE to minimize any potential exposure. For context, the closely related and more volatile compound, chloroacetyl chloride, has a NIOSH Recommended Exposure Limit (REL) of a time-weighted average (TWA) of 0.05 ppm and an ACGIH Threshold Limit Value (TLV) of 0.05 ppm as a TWA and a Short-Term Exposure Limit (STEL) of 0.15 ppm. These conservative limits for a related compound underscore the need for robust protective measures.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy for handling this compound involves protection for the hands, body, eyes, and respiratory system. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of corrosive chemicals, including acids and ketones.
-
Nitrile Rubber: Provides good resistance to many chemicals and is a suitable alternative to latex, reducing the risk of allergies. However, for prolonged exposure or direct immersion, butyl rubber is preferred.
Operational Best Practices:
-
Double Gloving: For procedures with a higher risk of splashes or contamination, wearing two pairs of nitrile gloves or a nitrile inner glove with a butyl outer glove is recommended. This allows for the safe removal of the outer glove if it becomes contaminated.
-
Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and replace it with a new one.
This compound poses a risk of serious eye damage. Therefore, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when reacting the compound, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
A chemically resistant lab coat should be worn to protect the skin and personal clothing from contamination.
-
Material: A lab coat made of a non-porous material, such as polyester or a poly-cotton blend, is recommended.
-
Fit: The lab coat should have long sleeves and a secure closure.
-
Additional Protection: For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat can provide an additional layer of protection.
Due to the risk of respiratory tract irritation from inhaling dust or aerosols, respiratory protection is essential, particularly when handling the solid compound outside of a certified chemical fume hood.
-
Engineering Controls First: The primary method for controlling respiratory exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator Selection: When engineering controls are not sufficient, or during spill cleanup, a NIOSH-approved respirator is required. Based on the hazards of related compounds, the following are recommended:
-
For powders/dusts: A half-mask or full-facepiece respirator with P100 (HEPA) filters.
-
For potential vapors/decomposition products: A half-mask or full-facepiece respirator with a combination of organic vapor and acid gas cartridges.
-
A comprehensive respiratory protection program that includes medical evaluation, fit testing, and training is essential for all personnel required to wear respirators.
Operational Plan: From Benchtop to Disposal
A robust safety plan extends beyond PPE selection and includes detailed procedures for handling, storage, and waste disposal.
-
Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Reactions: Set up all reactions involving this compound in a chemical fume hood. Ensure that all glassware is clean and dry.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably with a chemical fume hood.
-
Don PPE: Wear the appropriate PPE, including a respirator with organic vapor/acid gas cartridges, chemical-resistant gloves, and eye/face protection.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled waste container, avoiding the creation of dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a labeled waste container.
-
Decontamination: Decontaminate the spill area using a mild basic solution (e.g., 5% sodium bicarbonate solution) to neutralize any residual acidic byproducts, followed by a thorough wipe-down with water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services provider in accordance with local, state, and federal regulations.
Visualizing the Workflow: PPE Selection and Decontamination
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the steps for decontamination.
Caption: PPE Selection Workflow for this compound.
Caption: Step-by-Step Decontamination Protocol.
By adhering to these rigorous guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
